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Core Science & Biosynthesis

Foundational

spectral data (NMR, IR, MS) of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehens...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Spectral Analysis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectral data (Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy) for the characterization of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. While experimental data for this specific molecule is not widely published, this document presents a detailed, predicted spectral dataset based on established principles and data from structurally related compounds. The guide is designed to serve as an educational tool for researchers and professionals in the field of drug development and organic chemistry, offering insights into the methodologies of spectral acquisition and the logic of structural elucidation.

Introduction

The precise structural confirmation of organic molecules is a cornerstone of chemical research and development, particularly within the pharmaceutical industry. Spectroscopic techniques are indispensable in this endeavor, providing a non-destructive means to probe the molecular architecture of a compound. This guide focuses on 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a molecule possessing a unique combination of functional groups including a nitrile, a fluoro-substituted aromatic ring, an ether linkage, and a formyl group on a second aromatic ring. Each of these features provides a distinct spectroscopic signature.

The purpose of this document is to provide a detailed walkthrough of the interpretation of the mass spectrum (MS), infrared (IR) spectrum, and nuclear magnetic resonance (NMR) spectra (¹H and ¹³C) of the title compound. We will explore the theoretical underpinnings of each technique, present detailed (predicted) data, and offer a step-by-step interpretation that culminates in the unambiguous confirmation of the molecular structure.

Molecular Structure and Predicted Spectroscopic Features

The structure of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is shown below.

A systematic analysis of this structure allows us to predict the expected spectroscopic features:

  • Mass Spectrometry (MS): The molecular formula is C₁₅H₁₀FNO₂. The calculated monoisotopic mass is 255.0696 g/mol . Electrospray ionization (ESI) is expected to show a prominent [M+H]⁺ ion at m/z 256.0774.

  • Infrared (IR) Spectroscopy: We anticipate characteristic absorption bands for the nitrile (C≡N), aldehyde (C=O), ether (C-O), and carbon-fluorine (C-F) functional groups, as well as absorptions corresponding to the aromatic rings.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum should display distinct signals for the aldehydic proton, the benzylic methylene protons, and the aromatic protons on both rings. The fluorine atom will introduce complex splitting patterns (coupling) for adjacent protons.

    • ¹³C NMR: The spectrum will show signals for all 15 carbon atoms, including the characteristic chemical shifts for the nitrile, aldehyde, and aromatic carbons.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1] For a molecule like 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, Electrospray Ionization (ESI) is a suitable "soft" ionization technique that typically yields the protonated molecular ion with minimal fragmentation.[2][3][4]

Predicted Mass Spectrum Data
m/z (Predicted)Ion
256.0774[M+H]⁺
255.0696[M]⁺
134.0352[F-C₆H₃-CN-CH₂]⁺
121.0289[O-C₆H₄-CHO]⁺
Interpretation of the Mass Spectrum

The primary peak of interest in the ESI-MS spectrum would be the protonated molecular ion [M+H]⁺ at m/z 256.0774, which confirms the molecular weight of the compound. The high-resolution mass measurement would be crucial to confirm the elemental composition (C₁₅H₁₀FNO₂).

Fragmentation can provide further structural information. The ether linkage is a likely point of cleavage. This could lead to two main fragments: the benzylic cation at m/z 134.0352 and the phenoxy radical cation fragment related to the formyl-containing ring at m/z 121.0289.

Experimental Protocol for ESI-MS
  • Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a suitable solvent such as acetonitrile or methanol.

  • Instrument Setup: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Apply a high voltage (e.g., 3-5 kV) to the ESI needle to generate a fine spray of charged droplets.[3][5]

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds.[1] The frequencies of these vibrations are characteristic of the functional groups present in the molecule.

Predicted IR Absorption Data
Wavenumber (cm⁻¹) (Predicted)Functional Group
3050-3100Aromatic C-H stretch
2900-3000Aliphatic C-H stretch (CH₂)
2230-2220C≡N (Nitrile) stretch
1705-1685C=O (Aldehyde) stretch
1600, 1500, 1450Aromatic C=C stretch
1250-1200Aryl-O stretch (Ether)
1100-1000C-F stretch
Interpretation of the IR Spectrum

The IR spectrum provides a quick and effective way to identify the key functional groups:

  • A sharp, strong absorption around 2225 cm⁻¹ is a clear indicator of the nitrile group (C≡N) .

  • A strong, sharp peak in the region of 1700 cm⁻¹ is characteristic of the aldehyde carbonyl (C=O) stretch .

  • The presence of peaks in the 1250-1200 cm⁻¹ region confirms the aryl ether linkage (C-O) .

  • The absorption band for the C-F bond is expected in the 1100-1000 cm⁻¹ region.

  • The peaks in the 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ ranges confirm the presence of aromatic rings .

Experimental Protocol for ATR-IR

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.[6]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.

  • Data Acquisition: Record the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.[1]

Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationAssignment
9.90s1HAldehyde (-CHO)
7.85d2HAromatic (ortho to -CHO)
7.15d2HAromatic (meta to -CHO)
7.60dd1HAromatic (ortho to -CN, meta to -F)
7.45dd1HAromatic (meta to -CN and -CH₂-)
7.30t1HAromatic (ortho to -CH₂-)
5.20s2HBenzylic (-CH₂-)
Interpretation of the ¹H NMR Spectrum
  • Aldehyde Proton: A singlet at ~9.90 ppm with an integration of 1H is characteristic of the aldehydic proton.

  • Aromatic Protons (Formylphenoxy Ring): The two doublets at ~7.85 ppm and ~7.15 ppm, each integrating to 2H, represent the AA'BB' system of the para-substituted benzene ring.

  • Aromatic Protons (Fluorobenzonitrile Ring): The remaining three aromatic protons on the fluoro-substituted ring will show more complex splitting due to both proton-proton and proton-fluorine coupling. We predict a doublet of doublets for the proton ortho to the nitrile, another doublet of doublets for the proton meta to the nitrile, and a triplet for the proton ortho to the methylene group.

  • Benzylic Protons: A singlet at ~5.20 ppm integrating to 2H is assigned to the methylene protons of the -CH₂- group.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm) (Predicted)Assignment
190.7Aldehyde C=O
164.0 (d)Aromatic C-F
162.5Aromatic C-O
135.0 (d)Aromatic C-CH₂-
132.0Aromatic C (para to -O-)
130.0Aromatic C (ortho to -CHO)
128.0 (d)Aromatic C (meta to -F)
118.5Nitrile C≡N
117.0 (d)Aromatic C (ortho to -F)
115.0Aromatic C (meta to -CHO)
112.0 (d)Aromatic C-CN
70.0Benzylic -CH₂-
Interpretation of the ¹³C NMR Spectrum
  • Carbonyl and Nitrile Carbons: The aldehyde carbonyl carbon appears downfield at ~190.7 ppm, and the nitrile carbon is expected around 118.5 ppm.

  • Aromatic Carbons: The spectrum will show distinct signals for the aromatic carbons. The carbon attached to the fluorine atom will appear as a doublet due to C-F coupling, with a large coupling constant. Other carbons on the fluorinated ring will also show smaller C-F couplings. The carbon attached to the ether oxygen will be deshielded.

  • Aliphatic Carbon: The benzylic carbon of the -CH₂- group will appear around 70.0 ppm.

Experimental Protocol for NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.[7]

  • Instrument Tuning: Insert the sample into the NMR spectrometer and lock onto the deuterium signal of the solvent. Tune and shim the magnetic field to achieve optimal resolution.[8]

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Then, acquire the ¹³C NMR spectrum.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the ¹H NMR signals and determine the chemical shifts and multiplicities of all peaks in both spectra.

Integrated Spectroscopic Analysis

The power of spectroscopic analysis lies in the synergy of different techniques.[9][10] The MS data provides the molecular formula, the IR spectrum confirms the presence of key functional groups, and the NMR spectra reveal the precise connectivity of the atoms.

The logical flow for structure confirmation is as follows:

Caption: Integrated workflow for structure elucidation.

Conclusion

This guide has provided a comprehensive, albeit predictive, analysis of the spectral data for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. By integrating the information from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy, we can confidently determine the structure of the molecule. The protocols and interpretation strategies outlined herein represent standard practices in the field of organic and medicinal chemistry and serve as a valuable reference for researchers and scientists.

References

  • Principles of Electrospray Ioniz
  • Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applic
  • Electrospray Ionization - Cre
  • E006 - Nuclear Magnetic Resonance (NMR) Spectroscopy - Health, Safety and Environment Office. Google AI Search.
  • Electrospray ioniz
  • Sample prepar
  • STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS - Go up. (2023). Google AI Search.
  • Principles of electrospray ionization - PubMed. (2011). Google AI Search.
  • Sample Preparation – FT-IR/ATR - Polymer Chemistry Characteriz
  • Preparing a sample for infrared spectroscopy - YouTube. (2016). Google AI Search.
  • Standard operating procedures for remote NMR measurements and sample shipment. (2024). Google AI Search.
  • How to prepare IR samples?
  • IR Sample Preparation: A Practical Guide Goals. Google AI Search.
  • Standard Oper
  • Nuclear magnetic resonance (NMR)
  • Spectroscopic Methods in Organic Chemistry - SciSpace. Google AI Search.
  • Spectral Data Interpretation for Organic Structure Determination - StudyPulse. (2025). Google AI Search.
  • Guide to Spectroscopic Identification of Organic Compounds - 1st Edition - Routledge. Google AI Search.
  • Spectrometric Identification of Organic Compounds, 8th Edition - Wiley Analytical Science. (2014). Google AI Search.

Sources

Exploratory

Strategic Exploitation of Fluorinated Benzonitrile Derivatives: A Technical Whitepaper on Biological Activity and Synthetic Workflows

Executive Summary In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitrile groups into aromatic systems has unlocked a wealth of therapeutic opportunities. As a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms and nitrile groups into aromatic systems has unlocked a wealth of therapeutic opportunities. As a Senior Application Scientist overseeing advanced drug discovery pipelines, I have observed firsthand how the fluorinated benzonitrile scaffold serves as a privileged building block. This technical guide explores the profound biological activities of these derivatives—spanning oncology, neurology, and infectious diseases—and provides field-proven, self-validating experimental workflows for their synthesis and high-throughput screening.

The Pharmacophore Synergy: Fluorine and the Nitrile Group

The unique efficacy of fluorinated benzonitriles stems from the synergistic electronic and steric properties of its two defining functional groups:

  • The Fluorine Atom: With its extreme electronegativity and small Van der Waals radius, fluorine modulates the pKa of neighboring amines or alcohols, significantly enhancing target binding affinity. More importantly, strategic fluorination blocks vulnerable sites from cytochrome P450-mediated oxidation, thereby dramatically increasing the metabolic stability and lipophilicity (logP) of the drug candidate[1.1].

  • The Nitrile Group (-CN): Acting as a powerful electron-withdrawing group via both resonance and induction, the nitrile moiety activates the aromatic ring for nucleophilic substitution during synthesis. Biologically, it serves as a compact, linear hydrogen-bond acceptor. Crystallographic studies reveal that nitrile nitrogens form critical polar interactions with key amino acid residues in kinase active sites, driving remarkable selectivity profiles[1.5].

Core Biological Activity Domains

Oncology: Tubulin & Immune Checkpoint Inhibition

Fluorinated benzonitriles have shown exceptional promise in oncology. Specific derivatives act as potent microtubule-destabilizing agents, arresting the cell cycle and inducing apoptosis in cancer cells with IC50 values in the low nanomolar range[1.1]. Furthermore, they are emerging as highly effective small-molecule inhibitors of the PD-1/PD-L1 immune checkpoint pathway, offering a viable, orally bioavailable alternative to monoclonal antibody therapies[1.1]. Compounds like 5-(3,5-Difluorobenzyl)-2-fluorobenzonitrile also serve as critical intermediates in the synthesis of Entrectinib, a targeted therapy for solid tumors harboring NTRK or ROS1 fusions[1.5].

Neurology: PET Radiotracers

In neuropharmacology, the scaffold is utilized to map brain receptor densities. The compound 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile ([(18)F]FPEB) is synthesized via thermal nucleophilic substitution as a highly specific Positron Emission Tomography (PET) radiotracer for the metabotropic glutamate receptor subtype 5 (mGluR5). In vivo studies demonstrate its rapid clearance from the blood pool and steady accumulation in the brain, making it invaluable for researching neurological disorders[1.2].

Antimicrobial & Antiviral Applications

Derivatives such as 3-(Aminomethyl)-4-fluorobenzonitrile hydrochloride exhibit potent antimicrobial properties by interfering directly with bacterial metabolism[1.3]. Additionally, building blocks like 2-Amino-6-fluorobenzonitrile are utilized to construct bicyclic quinazoline heterocycles, which are foundational for both antimalarial and antiviral drug architectures[1.10].

Quantitative Efficacy Profiles

The following table synthesizes the quantitative biological activity of key fluorinated benzonitrile derivatives across various therapeutic targets:

Compound / DerivativeTarget / MechanismCell Line / ReceptorEfficacy (IC50 / Yield)Reference
Benzotriazole-Acrylonitrile (Cmpd 5) Tubulin PolymerizationHeLa (Cervical Cancer)5.2 nM[1.1]
Benzotriazole-Acrylonitrile (Cmpd 5) Tubulin PolymerizationMCF-7 (Breast Cancer)6.8 nM[1.1]
Fluorinated Benzonitrile (Cmpd 7) PD-1/PD-L1 InteractionT-Cell/Tumor Interface8.52 µM[1.1]
BMS-202 (Positive Control) PD-1/PD-L1 InteractionT-Cell/Tumor Interface1.2 µM[1.1]
[(18)F]FPEB mGluR5 ReceptorRat Brain (In Vivo PET)Specific Act: 1900 mCi/µmol[1.2]

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodologies are designed not just as procedural steps, but as self-validating systems where the causality of each chemical/biological choice is explicitly defined.

Protocol 1: Synthesis of Fluorinated Benzotriazole-Acrylonitrile Derivatives

This protocol outlines the creation of tubulin polymerization inhibitors via Knoevenagel condensation[1.1].

  • Intermediate Synthesis: React a fluorinated o-phenylenediamine with sodium nitrite (

    
    ) in acidic conditions, followed by the addition of malononitrile.
    
    • Causality & Rationale: The

      
       generates a highly electrophilic diazonium salt. Malononitrile, possessing an active methylene group, acts as a potent nucleophile to couple and form the benzotriazole acetonitrile intermediate.
      
  • Knoevenagel Condensation: React the purified intermediate with an appropriate substituted aldehyde in the presence of a catalytic base (e.g., piperidine) in ethanol.

    • Causality & Rationale: The base deprotonates the active methylene, creating a carbanion that attacks the aldehyde carbonyl. Subsequent dehydration yields the extended conjugated acrylonitrile system required for deep binding in the tubulin pocket.

  • Self-Validation System: Monitor the reaction via LC-MS. Post-purification, utilize 2D NOESY NMR to confirm the E/Z stereochemistry of the newly formed double bond. Only the correct spatial isomer will exhibit the reported low-nanomolar IC50 against HeLa cells.

Protocol 2: High-Throughput Screening (HTS) for PD-1/PD-L1 Inhibition
  • Assay Assembly: Utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay platform. Combine Europium-labeled PD-1 and APC-labeled PD-L1 in a 384-well microplate.

    • Causality & Rationale: TR-FRET is chosen over standard ELISA because it is a homogeneous, wash-free assay. Time-resolved measurements eliminate background autofluorescence inherent to many aromatic compound libraries, drastically reducing false positives.

  • Compound Titration: Dispense the fluorinated benzonitrile library in a 10-point dose-response titration (10 µM to 1 nM).

  • Self-Validation System: Every plate must include BMS-202 (a known PD-1/PD-L1 inhibitor) as a positive control[1.1]. Calculate the Z'-factor for each plate; a Z' > 0.6 validates the assay's statistical reliability and confirms that the signal window is wide enough to distinguish true hits from assay noise.

Protocol 3: Radiosynthesis of[(18)F]FPEB for PET Imaging
  • Nucleophilic Aromatic Substitution (SNAr): React a nitro-substituted precursor with [(18)F]fluoride under conventional heating conditions in a polar aprotic solvent.

    • Causality & Rationale: The nitro group acts as a superior leaving group for SNAr. The meta-nitrile group strongly withdraws electron density via induction, activating the ring and facilitating the rapid incorporation of the short-lived [(18)F] isotope (t1/2 = 109.7 min)[1.2].

  • Self-Validation System: Immediately subject the crude product to analytical Radio-HPLC. The synthesis is only validated if the product demonstrates a specific activity of ≥1900 ± 200 mCi/µmol and a radiochemical yield of ~5%. High specific activity is critical to prevent the "cold mass" (unlabeled precursor) from competitively blocking the mGluR5 receptors during in vivo rat biodistribution studies.

Mechanistic & Workflow Visualizations

The following diagrams illustrate the logical relationships and biological pathways targeted by these derivatives.

PD1_Pathway TCell T-Cell (PD-1 Receptor) Interaction PD-1 / PD-L1 Interaction TCell->Interaction Tumor Tumor Cell (PD-L1 Ligand) Tumor->Interaction ImmuneEvasion Immune Evasion (Suppressed) Interaction->ImmuneEvasion No Drug Activation T-Cell Activation & Apoptosis Interaction->Activation With Drug Inhibitor Fluorinated Benzonitrile Inhibitor->Interaction Blocks Binding

Mechanism of PD-1/PD-L1 checkpoint blockade by fluorinated benzonitrile inhibitors.

HTS_Workflow Lib Fluorinated Benzonitrile Compound Library Assay TR-FRET Screening Assay (Primary Screen) Lib->Assay Hits Primary Hits (>50% Inhibition) Assay->Hits Z'-factor > 0.6 Validation Dose-Response Titration (IC50 Determination) Hits->Validation Counter Orthogonal & Cytotoxicity Counter-Screens Validation->Counter Lead Validated Lead Candidate (High Efficacy, Low Tox) Counter->Lead Pass Reject False Positives / High Toxicity Counter->Reject Fail

Self-validating HTS workflow for identifying fluorinated benzonitrile lead candidates.

Conclusion

The fluorinated benzonitrile scaffold is far more than a simple structural motif; it is a highly tunable pharmacophore that dictates metabolic survivability and target specificity. By rigorously applying self-validating synthetic protocols and high-throughput screening cascades, researchers can continue to leverage these derivatives to break ground in oncology, neurology, and infectious disease therapeutics.

References

  • Title: Synthesis and Preliminary Biological Evaluation of 3-[(18)F]fluoro-5-(2-pyridinylethynyl)benzonitrile as a PET Radiotracer for Imaging Metabotropic Glutamate Receptor Subtype 5 Source: PubMed / NIH URL: [Link]

Foundational

Unraveling the Enigma: A Technical Guide to the Theoretical Mechanisms of Action of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

For the attention of Researchers, Scientists, and Drug Development Professionals. This guide provides an in-depth exploration of the theoretical mechanisms of action for the novel compound, 3-Fluoro-4-((4-formylphenoxy)m...

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth exploration of the theoretical mechanisms of action for the novel compound, 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. In the absence of direct empirical data, this document synthesizes information from structurally related molecules to propose plausible biological activities and guide future research. We will delve into potential signaling pathway interactions, drawing upon the established pharmacology of benzonitrile and fluorinated aromatic moieties.

Introduction to 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile: A Molecule of Interest

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a synthetic organic compound characterized by a central benzonitrile core, a fluorinated aromatic ring, and a phenoxy-linked benzaldehyde. The unique combination of these functional groups suggests a potential for diverse pharmacological activities. The nitrile group is a common feature in many bioactive molecules, while the strategic placement of a fluorine atom can significantly enhance metabolic stability, binding affinity, and pharmacokinetic properties.[1][2] The formyl group on the terminal phenyl ring presents a reactive site for potential covalent interactions or specific hydrogen bonding with biological targets.

Table 1: Physicochemical Properties of Related Benzonitrile Scaffolds

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Features
3-Fluoro-4-methylbenzonitrileC8H6FN135.14Fluorine substitution, nitrile group.
3-Fluoro-4-(hydroxymethyl)benzonitrileC8H6FNO151.14Precursor with a hydroxyl group instead of the phenoxy-aldehyde moiety.
3-Fluoro-4-(phenylmethoxymethyl)benzonitrileC15H12FNO241.26Contains a benzyl ether linkage.[3]

Theoretical Mechanisms of Action: A Multi-faceted Approach

Based on the known biological activities of structurally analogous compounds, we propose three primary theoretical mechanisms of action for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Theory 1: Kinase Inhibition in Oncology

A significant body of research highlights the role of benzonitrile derivatives as potent inhibitors of various protein kinases involved in cancer progression.[4] Specifically, compounds bearing the benzonitrile scaffold have demonstrated inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Jun N-terminal kinase-3 (JNK3).[4]

The proposed mechanism involves the interaction of the benzonitrile nitrogen with the hinge region of the kinase ATP-binding pocket, a common binding motif for kinase inhibitors. The fluorinated phenyl ring could further enhance binding affinity through favorable hydrophobic and electronic interactions within the active site. The formylphenoxy-methyl side chain could extend into a more solvent-exposed region, potentially forming hydrogen bonds or other interactions that contribute to potency and selectivity.

Experimental Protocol: Kinase Inhibition Assay

A step-by-step methodology to investigate this theory would involve:

  • Compound Synthesis and Purification: Synthesize 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile with high purity.

  • Kinase Panel Screening: Screen the compound against a broad panel of cancer-related kinases to identify potential targets.

  • IC50 Determination: For identified kinase targets, perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Inhibition Studies: Conduct kinetic assays (e.g., Michaelis-Menten kinetics) to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP.

  • Cell-Based Assays: Evaluate the compound's effect on the phosphorylation of downstream substrates of the target kinase in relevant cancer cell lines.

Logical Workflow for Kinase Inhibitor Validation

G A Compound Synthesis B Broad Kinase Panel Screen A->B C Hit Identification B->C D IC50 Determination C->D E Kinetic Assays D->E F Cellular Target Engagement D->F G In Vivo Efficacy Studies F->G

Caption: Workflow for validating a potential kinase inhibitor.

Theory 2: Disruption of Microtubule Dynamics

Certain fluorinated benzonitrile derivatives have been identified as potent inhibitors of tubulin polymerization.[5] These agents act as microtubule-destabilizing agents, leading to cell cycle arrest and the induction of apoptosis in cancer cells.[5]

The proposed mechanism suggests that 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile could bind to the colchicine-binding site on β-tubulin. The benzonitrile and fluorinated phenyl rings would likely occupy hydrophobic pockets within this site, while the extended side chain could form additional interactions, preventing the proper assembly of microtubules.

Experimental Protocol: Tubulin Polymerization Assay

  • In Vitro Tubulin Polymerization Assay: Monitor the polymerization of purified tubulin in the presence of varying concentrations of the compound using a fluorescence-based assay.

  • Cell Cycle Analysis: Treat cancer cell lines with the compound and analyze the cell cycle distribution using flow cytometry to detect G2/M arrest.

  • Immunofluorescence Microscopy: Visualize the effect of the compound on the microtubule network in treated cells using antibodies against α-tubulin.

  • Apoptosis Assays: Measure the induction of apoptosis in treated cells using methods such as Annexin V staining or caspase activity assays.

Theory 3: Modulation of Immune Checkpoints

Emerging research has implicated fluorinated benzonitrile-containing compounds as small molecule inhibitors of the PD-1/PD-L1 interaction.[5] This pathway is a crucial immune checkpoint that cancer cells exploit to evade the immune system.

The theoretical mechanism posits that 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile could act as an inhibitor of the PD-1/PD-L1 protein-protein interaction. The molecule's structure may allow it to bind to the PD-L1 dimer interface, preventing its interaction with the PD-1 receptor on T-cells and thereby restoring anti-tumor immunity.

Experimental Protocol: PD-1/PD-L1 Inhibition Assay

  • Homogeneous Time-Resolved Fluorescence (HTRF) Assay: Utilize a commercially available HTRF assay to measure the disruption of the PD-1/PD-L1 interaction in the presence of the compound.

  • Co-culture Assays: Establish a co-culture system of PD-L1-expressing cancer cells and PD-1-expressing T-cells to evaluate the compound's ability to enhance T-cell activation and cytokine production.

  • Surface Plasmon Resonance (SPR): Determine the binding affinity and kinetics of the compound to purified PD-L1 protein.

Signaling Pathway: PD-1/PD-L1 Inhibition

G PD1 PD-1 Inhibition Inhibition PD1->Inhibition Activation T-Cell Activation PDL1 PD-L1 PDL1->PD1 Compound 3-Fluoro-4-((4-formylphenoxy) methyl)benzonitrile Compound->PDL1 Binds to

Caption: Proposed inhibition of the PD-1/PD-L1 interaction.

Synthesis and Structure-Activity Relationship (SAR) Considerations

The synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile would likely involve a multi-step process, potentially starting from 3-fluoro-4-methylbenzonitrile[6][7] or a related precursor. The ether linkage could be formed via a Williamson ether synthesis between a halogenated derivative of 3-fluoro-4-methylbenzonitrile and 4-hydroxybenzaldehyde.

Future SAR studies should explore modifications of each key structural feature:

  • Benzonitrile Core: Investigate the impact of nitrile replacement with other electron-withdrawing groups.

  • Fluorine Substitution: Explore different halogen substitutions or the introduction of other small electron-withdrawing groups on the phenyl ring.

  • Linker: Vary the length and composition of the ether linkage.

  • Terminal Phenyl Ring: Modify the position and nature of the substituent on the terminal phenyl ring, for example, replacing the formyl group with a carboxyl or nitro group.

Conclusion and Future Directions

While the precise mechanism of action of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile remains to be elucidated, the structural motifs present in the molecule provide a strong basis for several plausible and exciting therapeutic hypotheses. The proposed mechanisms, spanning kinase inhibition, microtubule disruption, and immune checkpoint modulation, offer a clear roadmap for future experimental investigation. A systematic evaluation of these theories will be crucial in unlocking the full therapeutic potential of this and related novel chemical entities.

References

  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery - Benchchem. (n.d.).
  • The Ascendant Role of Fluorinated Benzonitrile Derivatives in Modern Research - Benchchem. (n.d.).
  • Comparative Analysis of 2-Hydroxybenzonitrile and Its Derivatives: A Guide for Researchers - Benchchem. (n.d.).
  • 3-Fluoro-4-methylbenzonitrile synthesis - ChemicalBook. (n.d.).
  • Chemical structure of benzonitrile derivatives investigated - ResearchGate. (n.d.).
  • Fluorobenzonitrile Series - Sparrow Chemical. (n.d.).
  • An In-depth Technical Guide to the Physical Characteristics of 2-(3-Fluorophenyl)benzonitrile and Its Isomers - Benchchem. (n.d.).
  • Daniel Robertshaw, Development Editor – Organic & Biomolecular Chemistry Blog. (2026, February 23).
  • Three-dimensional quantitative structure-activity relationship (3 D-QSAR) and docking studies on (benzothiazole-2-yl) acetonitrile derivatives as c-Jun N-terminal kinase-3 (JNK3) inhibitors - Kyushu University. (2006, November 15).
  • Synthesis of 3-fluoro-4-methoxybenzonitrile - PrepChem.com. (n.d.).
  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. (n.d.).
  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC. (n.d.).
  • The Role of 4-Bromo-3-(trifluoromethyl)benzonitrile in Chemical Research - NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 16).
  • Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2025, October 12).
  • and sealed with a rubber septum (24/40). The flask is then connected to a Schlenk line via a 16-gauge x 1.57 in needle and the system is placed under high vacuum for 15 min - Organic Syntheses Procedure. (n.d.).
  • 4-Fluoro-3-methylbenzonitrile - Chem-Impex. (n.d.).
  • 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem. (n.d.).
  • 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile | C15H12FNO | CID 24709675 - PubChem. (n.d.).
  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. (n.d.).
  • 3-Fluoro-4-(hydroxymethyl)benzonitrile 97 219873-06-0 - Sigma-Aldrich. (n.d.).

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Introduction For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression through the development pi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

For researchers, scientists, and drug development professionals, a comprehensive understanding of a compound's physicochemical properties is paramount to its successful progression through the development pipeline. This guide provides an in-depth technical analysis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a molecule of interest in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in public literature, this document will serve as a predictive and methodological framework. By dissecting the molecule's structural components—a benzonitrile, a fluoroaromatic ring, an ether linkage, and a benzaldehyde—we can anticipate its behavior and outline a robust strategy for its characterization. This guide will detail the scientific rationale behind experimental designs for determining solubility and stability, providing field-proven insights and step-by-step protocols.

Physicochemical Profile and Predicted Properties

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (CAS No. 1016797-05-9) is a complex organic molecule with several functional groups that will dictate its solubility and stability characteristics.

Structural Analysis:

  • Benzonitrile Moiety: The nitrile group is a polar functional group, contributing to the molecule's overall polarity. Benzonitrile itself has low solubility in water but is miscible with many organic solvents.[1][2] The nitrile group can be susceptible to hydrolysis under strong acidic or basic conditions, converting to a carboxylic acid or amide.

  • Fluoroaromatic System: The fluorine substituent on the benzonitrile ring is an electron-withdrawing group, which can influence the reactivity of the aromatic ring and the pKa of adjacent functional groups.[3] Fluorine substitution can also increase lipophilicity.

  • Ether Linkage: The ether linkage (-O-CH2-) is generally stable but can be cleaved under harsh acidic conditions.

  • Benzaldehyde Moiety: The formyl (aldehyde) group is a key feature, known for its reactivity. It is susceptible to oxidation to a carboxylic acid and can participate in various condensation reactions. Its presence will likely influence the molecule's degradation profile.

Based on these structural features, we can predict the following properties:

PropertyPredicted CharacteristicRationale
Aqueous Solubility Low to moderateThe presence of polar groups (nitrile, aldehyde, ether oxygen) is offset by the two aromatic rings, suggesting a degree of lipophilicity. A related compound, 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile, has a computed XLogP3-AA of 2.9, indicating a preference for lipophilic environments.[4]
Organic Solvent Solubility HighExpected to be soluble in common organic solvents like DMSO, DMF, acetonitrile, and dichloromethane, which is typical for compounds with multiple aromatic rings.[5]
Chemical Stability Potential for degradationThe aldehyde group is a primary site for oxidative and nucleophilic attack. The nitrile group may be susceptible to hydrolysis under extreme pH conditions.
Photostability Potential for photosensitivityAromatic aldehydes can be susceptible to photo-oxidation. Photostability testing is recommended.[6]

Solubility Assessment: Protocols and Rationale

Determining the solubility of a compound is a critical early step in drug development, as it directly impacts bioavailability and formulation strategies.[7][8] We will outline two key types of solubility assays: kinetic and thermodynamic.

Kinetic Solubility Assay

This high-throughput method is ideal for early discovery to quickly rank compounds. It measures the concentration at which a compound, introduced from a concentrated organic stock solution (typically DMSO), precipitates in an aqueous buffer.[7][9]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in 100% DMSO.

  • Serial Dilution: In a 96-well microplate, perform a serial dilution of the stock solution in DMSO.

  • Addition to Aqueous Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to wells containing the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4). This creates a range of compound concentrations.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 2 hours), allowing for precipitation to occur.

  • Measurement: Read the turbidity of each well using a nephelometer, which measures light scattering caused by suspended particles.[8]

  • Data Analysis: The kinetic solubility is the concentration at which the turbidity significantly increases above the background, often referred to as the "cloud point".[10]

Causality Behind Experimental Choices:

  • DMSO Stock: DMSO is used due to its ability to dissolve a wide range of organic compounds at high concentrations.[7]

  • Nephelometry: This technique is rapid and requires minimal sample, making it suitable for high-throughput screening.[9]

Diagram: Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis stock 10 mM Stock in DMSO plate 96-well Plate stock->plate Serial Dilution buffer Aqueous Buffer Addition plate->buffer incubate Incubate (e.g., 2h, 25°C) buffer->incubate nephelometer Read Turbidity (Nephelometer) incubate->nephelometer result Determine Kinetic Solubility nephelometer->result

Caption: Workflow for nephelometric kinetic solubility assay.

Thermodynamic (Equilibrium) Solubility Assay

This method determines the true equilibrium solubility of a compound and is considered the "gold standard".[10] It involves equilibrating an excess of the solid compound in a solvent over a longer period.

Experimental Protocol: Shake-Flask Thermodynamic Solubility Assay

  • Sample Preparation: Add an excess amount of solid 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile to vials containing various aqueous buffers (e.g., pH 2.0, 5.0, 7.4) and biorelevant media (e.g., FaSSIF, FeSSIF).[10]

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for an extended period (24-48 hours) to ensure equilibrium is reached.[10]

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter.[9]

  • Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[9][11]

  • Solid-State Analysis: Analyze the remaining solid using techniques like X-ray powder diffraction (XRPD) to check for any polymorphic or solvate form changes during the experiment.[10]

Causality Behind Experimental Choices:

  • Extended Equilibration: This ensures that the system reaches a true thermodynamic equilibrium, providing a more accurate measure of solubility.

  • Multiple Buffers: Testing at different pH values is crucial for ionizable compounds and provides insight into how solubility might change in different physiological environments.

  • HPLC Quantification: HPLC offers high sensitivity and specificity, allowing for accurate quantification and the ability to distinguish the parent compound from any potential degradation products.[9][11]

Stability Assessment and Forced Degradation Studies

Understanding a compound's intrinsic stability is essential for determining its shelf-life, storage conditions, and potential degradation pathways.[12][13] Forced degradation studies, as outlined in ICH guidelines, are a cornerstone of this process.[14][15][16] The goal is to achieve 5-20% degradation to ensure that degradation products can be adequately identified and analytical methods are challenged.[6][14][17]

Diagram: Forced Degradation Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis start API Solution/Solid acid Acid Hydrolysis (e.g., 0.1 M HCl) start->acid base Base Hydrolysis (e.g., 0.1 M NaOH) start->base oxidation Oxidation (e.g., 3% H2O2) start->oxidation thermal Thermal (e.g., 70°C) start->thermal photo Photolytic (ICH Q1B) start->photo hplc Stability-Indicating HPLC acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc mass_spec LC-MS for Identification hplc->mass_spec Identify Degradants

Caption: Workflow for forced degradation studies.

Experimental Protocols for Forced Degradation

A stock solution of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (e.g., 1 mg/mL in a 50:50 acetonitrile:water mixture) should be prepared and subjected to the following stress conditions. A control sample, protected from stress, should be analyzed concurrently.

  • Acidic Hydrolysis:

    • Protocol: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl.[14] Incubate at elevated temperature (e.g., 60°C) and sample at various time points (e.g., 2, 4, 8, 24 hours). Neutralize samples before HPLC analysis.

    • Predicted Outcome: Potential hydrolysis of the nitrile to a carboxylic acid or amide, and possible cleavage of the ether linkage under more strenuous conditions.

  • Basic Hydrolysis:

    • Protocol: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[14] Incubate at room or elevated temperature and sample at various time points. Neutralize samples before analysis.

    • Predicted Outcome: Likely hydrolysis of the nitrile group. Aldehydes can also undergo reactions like Cannizzaro reaction under strong basic conditions.

  • Oxidative Degradation:

    • Protocol: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide.[14] Incubate at room temperature and sample at various time points.

    • Predicted Outcome: The aldehyde group is highly susceptible to oxidation to a carboxylic acid.

  • Thermal Degradation:

    • Protocol: Store the solid compound and the stock solution at elevated temperatures (e.g., 70°C) and humidity.[6] Sample at various time points.

    • Predicted Outcome: Provides information on the intrinsic thermal stability of the molecule.

  • Photolytic Degradation:

    • Protocol: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6][16] A control sample should be shielded from light.

    • Predicted Outcome: Aromatic aldehydes can be prone to photo-oxidation or other light-induced reactions.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from all potential degradation products.[18]

  • Method of Choice: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the standard for analyzing benzonitrile derivatives.[11][19]

  • Detection: A photodiode array (PDA) detector is recommended to assess peak purity.

  • Mass Spectrometry: Coupling HPLC with mass spectrometry (LC-MS) is essential for the structural elucidation of any observed degradation products.

Summary of Stability Testing Conditions

Stress ConditionTypical Reagent/ConditionPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl, elevated temp.[14]Nitrile hydrolysis, ether cleavage
Base Hydrolysis 0.1 M - 1 M NaOH, room/elevated temp.[14]Nitrile hydrolysis
Oxidation 3-30% H2O2, room temp.[14]Aldehyde oxidation to carboxylic acid
Thermal 70°C, with/without humidity[6]General decomposition
Photolytic ICH Q1B light conditions[16]Photo-oxidation of the aldehyde

Conclusion

While specific experimental data for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is sparse, a robust and scientifically sound characterization plan can be formulated based on its chemical structure and established pharmaceutical development guidelines. This guide provides a comprehensive framework for researchers to systematically evaluate the solubility and stability of this molecule. By implementing the detailed protocols for kinetic and thermodynamic solubility, alongside a thorough forced degradation study as per ICH guidelines, one can generate the critical data necessary to understand the compound's behavior. This knowledge is indispensable for informed decision-making in formulation development, analytical method validation, and overall progression of the compound as a potential drug candidate or advanced material.

References

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2026, February 15).
  • A Comparative Guide to Validated Analytical Methods for Substituted Benzonitriles - Benchchem. (2025, December).
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025, March 21).
  • Quality Guidelines - ICH.
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration.
  • Ich guideline for stability testing | PPTX - Slideshare.
  • ICH Q1 guideline on stability testing of drug substances and drug products - EMA. (2025, April 30).
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures - Raytor. (2026, January 22).
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec. (2024, April 4).
  • A practical guide to forced degradation and stability studies for drug substances.
  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions | Pharmaceutical Technology. (2025, March 15).
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O - Rheolution. (2023, March 18).
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies.
  • Compound solubility measurements for early drug discovery | Computational Chemistry | Blog | Life Chemicals. (2022, May 31).
  • Benzonitrile | 100-47-0 - ChemicalBook. (2026, January 13).
  • Benzonitrile - Wikipedia.
  • Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties | The Journal of Physical Chemistry B - ACS Publications. (2022, March 30).
  • 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile | C15H12FNO | CID 24709675 - PubChem.
  • 1016797-05-9|3-Fluoro-4-((3-formylphenoxy)methyl)benzonitrile - BLDpharm.

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Foundational

IUPAC name and synonyms for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

An In-depth Technical Guide to 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile for Advanced Research Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 3-Fluor...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile for Advanced Research

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a compound of significant interest in the fields of medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and a discussion of its potential applications in drug discovery and development. The information is curated for researchers, scientists, and professionals in drug development, emphasizing scientific integrity and practical, field-proven insights.

Chemical Identity and Nomenclature

The formal IUPAC name for the compound is 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile . This nomenclature is derived from its structure, which consists of a benzonitrile core substituted with a fluorine atom at the 3-position and a ((4-formylphenoxy)methyl) group at the 4-position.

Synonyms: At present, there are no widely recognized synonyms for this compound, which may be attributed to its status as a relatively novel research chemical.

CAS Number: A definitive CAS number for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile has not been identified in major chemical databases. A structurally similar isomer, 3-Fluoro-4-((3-formylphenoxy)methyl)benzonitrile, is registered under CAS No. 1016797-05-9[1]. Researchers should exercise caution and verify the identity of any sourced material.

Physicochemical Properties

Precise experimental data for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is not extensively available. However, based on the properties of its structural precursors and related molecules, the following properties can be predicted:

PropertyPredicted ValueNotes and References
Molecular Formula C15H10FNO2Derived from the chemical structure.
Molecular Weight 255.25 g/mol Calculated from the molecular formula.
Appearance White to off-white solidInferred from similar aromatic nitriles and aldehydes.
Melting Point 120-140 °CEstimated based on the melting points of 3-fluoro-4-methylbenzonitrile (47-51 °C) and 4-hydroxybenzaldehyde (116-120 °C). The larger, more rigid structure of the final compound would likely result in a higher melting point.
Boiling Point > 350 °CEstimated based on the high boiling points of its constituent aromatic structures.
Solubility Soluble in organic solvents such as DMSO, DMF, and chlorinated solvents. Sparingly soluble in water.The presence of the polar nitrile and formyl groups is offset by the largely aromatic and nonpolar structure.

Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

A robust and logical synthetic approach to 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is the Williamson ether synthesis. This method involves the reaction of a benzyl halide with a phenoxide. The proposed two-step synthesis is outlined below.

Synthetic Workflow

Synthesis_Workflow A 3-Fluoro-4-methylbenzonitrile B 3-Fluoro-4-(bromomethyl)benzonitrile A->B C 4-Hydroxybenzaldehyde D 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile B->D C->D

Caption: Proposed two-step synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Step 1: Synthesis of 3-Fluoro-4-(bromomethyl)benzonitrile

This initial step involves the radical bromination of the methyl group of 3-fluoro-4-methylbenzonitrile. N-Bromosuccinimide (NBS) is a suitable reagent for this transformation, with a radical initiator such as azobisisobutyronitrile (AIBN).

Experimental Protocol:

  • To a solution of 3-fluoro-4-methylbenzonitrile (1.0 eq) in a suitable solvent such as carbon tetrachloride (CCl4), add N-Bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Heat the reaction mixture to reflux (approximately 77 °C for CCl4) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure to yield the crude 3-fluoro-4-(bromomethyl)benzonitrile, which can be used in the next step without further purification or purified by column chromatography.

Step 2: Williamson Ether Synthesis

The second step is the formation of the ether linkage by reacting the synthesized 3-fluoro-4-(bromomethyl)benzonitrile with 4-hydroxybenzaldehyde in the presence of a base.

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-hydroxybenzaldehyde (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile.

  • Add a suitable base, such as potassium carbonate (K2CO3) (1.5 eq), to the solution and stir for 15-20 minutes at room temperature to form the phenoxide.

  • To this mixture, add a solution of 3-fluoro-4-(bromomethyl)benzonitrile (1.0 eq) in the same solvent.

  • Heat the reaction mixture to 60-80 °C and stir until the reaction is complete, as monitored by TLC.

  • After completion, cool the reaction to room temperature and pour it into cold water.

  • Extract the aqueous mixture with an organic solvent such as ethyl acetate.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography to yield pure 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Potential Applications in Research and Drug Development

While specific biological activities for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile have not been reported, its structural motifs are prevalent in compounds of significant biological interest.

  • Pharmaceutical Intermediates: Fluorinated benzonitriles are key building blocks in the synthesis of various pharmaceuticals. The fluorine atom can enhance metabolic stability and binding affinity, while the nitrile group can act as a hydrogen bond acceptor or be converted into other functional groups[2][3].

  • Agrochemicals: Similar to their role in pharmaceuticals, fluorinated aromatic compounds are integral to the development of modern pesticides and herbicides due to their enhanced efficacy and selectivity[2][4].

  • Kinase Inhibitors: The diaryl ether linkage is a common feature in many kinase inhibitors used in oncology. This structural element often serves as a hinge-binding motif. The overall structure of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile could be explored as a scaffold for novel kinase inhibitors.

  • Materials Science: Aromatic nitriles are precursors to high-performance polymers and resins with desirable thermal and chemical resistance[2]. The introduction of fluorine can further enhance these properties.

Conclusion

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a compound with considerable potential as a building block in the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a foundational understanding of its chemical properties and a viable synthetic route, encouraging further research into its applications. The proposed synthetic protocol is based on well-established chemical transformations and can be readily adapted for laboratory-scale synthesis. As with any research chemical, appropriate safety precautions should be taken during its handling and synthesis.

References

  • PubChem. 3-Fluoro-4-methylbenzonitrile. National Center for Biotechnology Information. [Link]

  • PubChem. 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile. National Center for Biotechnology Information. [Link]

  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Eureka | Patsnap. Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. [Link]

  • PubChem. 3-Fluoro-4-hydroxymethylbenzonitrile. National Center for Biotechnology Information. [Link]

  • PrepChem.com. Synthesis of 3-fluoro-4-methoxybenzonitrile. [Link]

  • Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • PubChemLite. 3-fluoro-4-hydroxymethylbenzonitrile (C8H6FNO). [Link]

Sources

Exploratory

discovery and history of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

An In-depth Guide to the Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile: A Key Pharmaceutical Intermediate Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Guide to the Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile: A Key Pharmaceutical Intermediate

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a compound of significant interest in contemporary drug discovery and development. While the complete discovery and developmental history of this specific molecule is not extensively documented in public literature, its structural motifs are present in numerous patented compounds, suggesting its role as a key intermediate. This guide will focus on a robust and scalable synthetic route, grounded in established chemical principles and supported by recent advancements in process chemistry. We will delve into the synthesis of the critical precursors, followed by the final etherification step, providing detailed experimental protocols and explaining the rationale behind the chosen methodologies. This document is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries.

Introduction and Strategic Importance

The molecular architecture of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile combines several key pharmacophores: a fluorinated benzonitrile group and a formylphenoxy moiety linked by an ether bridge. The nitrile group can serve as a precursor for various functional groups or act as a hydrogen bond acceptor. The fluorine atom can enhance metabolic stability and binding affinity. The formyl group is a versatile handle for further chemical modifications, such as reductive amination or olefination. The presence of these functionalities makes this compound a valuable building block in the synthesis of complex molecules, including potential therapeutic agents.

Retrosynthetic Analysis and Strategy

A logical retrosynthetic disconnection of the target molecule points to a Williamson ether synthesis as the key bond-forming step. This involves the coupling of a nucleophilic phenoxide with an electrophilic benzylic halide. This leads to two primary precursors:

  • 4-Hydroxybenzaldehyde : A commercially available and relatively inexpensive starting material.

  • 4-(Halomethyl)-3-fluorobenzonitrile : A more specialized intermediate that requires a multi-step synthesis.

Our synthetic strategy will therefore focus on the efficient preparation of the benzylic halide precursor, followed by its reaction with 4-hydroxybenzaldehyde.

Synthesis of Precursors

Synthesis of 3-Fluoro-4-methylbenzonitrile

The journey to our target molecule begins with 3-fluoro-4-methylbenzonitrile. While several synthetic routes exist, a common method involves the decarbonylation of a substituted benzeneacetic acid methyl ester.[1]

Synthesis of 4-(Bromomethyl)-3-fluorobenzonitrile

The conversion of the methyl group in 3-fluoro-4-methylbenzonitrile to a bromomethyl group is a critical step. Benzylic bromination is typically achieved via a free radical mechanism. Recent advancements in photochemistry have enabled highly efficient and scalable photobromination processes.[2]

  • Reaction Setup : A solution of 3-fluoro-4-methylbenzonitrile and a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) in a suitable solvent like acetonitrile is prepared.[2]

  • Initiation : The reaction is initiated using a radical initiator or, more efficiently, through photochemical activation in a continuous flow reactor.[2]

  • Reaction Conditions : The reaction mixture is passed through a plug flow reactor (PFR) at an elevated temperature (e.g., 60-80 °C) under controlled pressure.[2]

  • Work-up and Isolation : Upon completion, the reaction mixture is cooled, and the product, 4-(bromomethyl)-3-fluorobenzonitrile, is isolated through crystallization or chromatography. This method has been shown to be robust and scalable, achieving high yields.[2]

The causality behind using a photobromination approach lies in its high selectivity for the benzylic position and the ability to control the reaction conditions precisely, minimizing the formation of dibrominated and other side products. The use of a continuous flow reactor enhances safety and scalability.

Final Assembly: Williamson Ether Synthesis

The final step in the synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is the coupling of 4-(bromomethyl)-3-fluorobenzonitrile with 4-hydroxybenzaldehyde via a Williamson ether synthesis. This reaction proceeds through an SN2 mechanism, where the phenoxide ion, generated in situ, acts as a nucleophile, displacing the bromide from the benzylic carbon.[3][4]

Proposed Experimental Protocol
  • Reagents and Solvents :

    • 4-(Bromomethyl)-3-fluorobenzonitrile

    • 4-Hydroxybenzaldehyde

    • A suitable base (e.g., potassium carbonate, sodium hydride)

    • Anhydrous polar aprotic solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile)

  • Procedure :

    • To a solution of 4-hydroxybenzaldehyde in the chosen solvent, the base is added portion-wise at room temperature to generate the phenoxide.

    • A solution of 4-(bromomethyl)-3-fluorobenzonitrile in the same solvent is then added dropwise to the reaction mixture.

    • The reaction is heated (e.g., to 70-80 °C) and stirred for several hours until completion, which can be monitored by Thin Layer Chromatography (TLC).[5]

    • After cooling to room temperature, the reaction is quenched with water and the product is extracted with an organic solvent such as ethyl acetate.

    • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield the final product, 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

The choice of a polar aprotic solvent like DMF is crucial as it effectively solvates the cation of the base, leaving the phenoxide anion more nucleophilic and accelerating the SN2 reaction.

Data Presentation

Compound NameMolecular FormulaMolecular Weight ( g/mol )CAS NumberKey Properties
3-Fluoro-4-methylbenzonitrileC₈H₆FN135.14170572-49-3Starting material.[6]
4-(Bromomethyl)-3-fluorobenzonitrileC₈H₅BrFN214.04Not availableKey electrophilic intermediate.[2]
4-HydroxybenzaldehydeC₇H₆O₂122.12123-08-0Commercially available nucleophilic precursor.
3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrileC₁₅H₁₀FNO₂255.251016797-05-9Final product.[7]

Visualizations

Synthetic Pathway

Synthetic_Pathway cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 cluster_final Final Product Synthesis 3-Fluoro-4-methylbenzonitrile 3-Fluoro-4-methylbenzonitrile 4-(Bromomethyl)-3-fluorobenzonitrile 4-(Bromomethyl)-3-fluorobenzonitrile 3-Fluoro-4-methylbenzonitrile->4-(Bromomethyl)-3-fluorobenzonitrile Photobromination (DBDMH, ACN, hv) Final_Product 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile 4-(Bromomethyl)-3-fluorobenzonitrile->Final_Product 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde 4-Hydroxybenzaldehyde->Final_Product Williamson Ether Synthesis (K2CO3, DMF) Williamson_Ether_Synthesis A 1. Dissolve 4-hydroxybenzaldehyde and K2CO3 in anhydrous DMF B 2. Add 4-(bromomethyl)-3-fluorobenzonitrile solution dropwise A->B C 3. Heat reaction mixture (e.g., 70-80°C) B->C D 4. Monitor reaction by TLC C->D E 5. Aqueous work-up and extraction with ethyl acetate D->E F 6. Dry, filter, and concentrate organic phase E->F G 7. Purify by column chromatography F->G H 8. Characterize final product G->H

Caption: Step-by-step workflow for the Williamson ether synthesis coupling step.

Conclusion

This guide has outlined a logical and robust synthetic pathway for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a compound with high potential as a building block in drug discovery. By leveraging a modern, scalable photobromination for the synthesis of a key precursor and applying the classic Williamson ether synthesis for the final coupling, this molecule can be produced efficiently and in high purity. The detailed protocols and mechanistic rationale provided herein are intended to empower researchers to synthesize this and related molecules, thereby accelerating the development of novel therapeutics.

References

  • Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. ACS Publications. (2026). [Link]

  • The Williamson Ether Synthesis. Master Organic Chemistry. (2014). [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol and Application Note: 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Executive Summary The strategic incorporation of fluorinated benzonitrile scaffolds into molecular architectures is a well-established strategy in medicinal chemistry for modulating physicochemical properties, metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The strategic incorporation of fluorinated benzonitrile scaffolds into molecular architectures is a well-established strategy in medicinal chemistry for modulating physicochemical properties, metabolic stability, and target binding affinity. 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a highly versatile, bifunctional building block. It features a reactive aldehyde moiety—primed for reductive aminations, Wittig olefinations, or Knoevenagel condensations—and a robust fluorinated benzonitrile ether linkage.

This application note provides an in-depth, self-validating protocol for the synthesis of this compound via a modified Williamson ether synthesis, tailored for researchers and drug development professionals scaling up intermediate production.

Retrosynthetic Analysis & Mechanistic Rationale

The target molecule is constructed via a bimolecular nucleophilic substitution (SN2) reaction between 4-hydroxybenzaldehyde and 4-(bromomethyl)-3-fluorobenzonitrile .

Causality Behind Experimental Choices
  • Base Selection (K₂CO₃): The use of a mild base like anhydrous potassium carbonate is critical. Stronger bases, such as sodium hydroxide (NaOH), risk triggering the Cannizzaro reaction on the highly electrophilic formyl group of 4-hydroxybenzaldehyde, leading to disproportionation into a carboxylic acid and an alcohol. Furthermore, strong aqueous bases can hydrolyze the sensitive nitrile group on the electrophile. K₂CO₃ provides the optimal pKa to quantitatively deprotonate the phenol (pKa ~7.8) without inducing these side reactions [1].

  • Solvent Selection (DMF): N,N-Dimethylformamide (DMF) is chosen as the polar aprotic solvent. DMF effectively solvates the potassium cation, leaving the phenoxide anion "naked" and highly nucleophilic. If a protic solvent like ethanol were used, hydrogen bonding would cage the phenoxide, drastically increasing the activation energy and reducing the SN2 reaction rate [2].

  • Electrophilic Activation: The presence of the electron-withdrawing cyano (-CN) and fluoro (-F) groups on the benzyl bromide derivative significantly increases the electrophilicity of the benzylic carbon, accelerating the SN2 attack while simultaneously stabilizing the transition state.

Retrosynthesis A 4-Hydroxybenzaldehyde (Nucleophile Precursor) D Phenoxide Intermediate (Active Nucleophile) A->D Deprotonation (DMF, RT) B 4-(Bromomethyl)-3-fluorobenzonitrile (Electrophile) E Target Molecule: 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile B->E Bromide Displacement C Potassium Carbonate (Mild Base) C->D Promotes Ionization D->E SN2 Attack (60 °C)

Caption: Retrosynthetic pathway and S_N2 mechanism for the target ether.

Materials and Reagents

Reagent / MaterialEquivalentsFunction
4-Hydroxybenzaldehyde 1.0 eqNucleophile precursor
4-(Bromomethyl)-3-fluorobenzonitrile 1.1 eqElectrophile / Alkylating agent
Potassium Carbonate (K₂CO₃) 1.5 eqBase (Anhydrous, finely powdered)
N,N-Dimethylformamide (DMF) 10 mL / gPolar aprotic solvent (Anhydrous)
Ethyl Acetate (EtOAc) / Water N/AExtraction and Workup solvents
Magnesium Sulfate (MgSO₄) N/ADrying agent

Experimental Methodology

This protocol is designed as a self-validating system . Each phase includes specific observational checkpoints to ensure the reaction is proceeding correctly before moving to the next step.

Step 1: Phenoxide Formation
  • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous K₂CO₃ (1.5 eq).

  • Suspend the solids in anhydrous DMF (approximately 10 mL per gram of starting material).

  • Stir the suspension vigorously at room temperature (20–25 °C) for 30 minutes.

    • Validation Checkpoint: The solution will transition from clear to a distinct yellow/orange hue, visually confirming the formation of the phenoxide anion.

Step 2: Alkylation (SN2 Displacement)
  • Slowly add 4-(bromomethyl)-3-fluorobenzonitrile (1.1 eq) to the stirring phenoxide solution.

  • Attach a reflux condenser and heat the reaction mixture to 60–80 °C using an oil bath.

  • Stir for 3–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system.

    • Validation Checkpoint: The starting material (4-hydroxybenzaldehyde) is highly UV-active and stains bright yellow with 2,4-Dinitrophenylhydrazine (2,4-DNP). The reaction is complete when this baseline spot is consumed and a new, less polar spot (the ether product) appears.

Step 3: Quench and Workup
  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into a beaker containing crushed ice and distilled water (approx. 5x the volume of DMF used).

    • Validation Checkpoint: A crude precipitate may form immediately. If it oils out, proceed to extraction.

  • Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL).

  • Critical Step: Wash the combined organic layers with distilled water (3 x 20 mL) followed by saturated aqueous NaCl (brine, 1 x 20 mL). Causality: DMF is highly miscible with water; these repeated aqueous washes are mandatory to pull residual DMF out of the organic layer, which would otherwise inhibit crystallization [3].

Step 4: Purification
  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Recrystallize the crude solid from a mixture of Ethanol and Water (or Hexane/Toluene) to yield the pure 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile as a crystalline solid.

Workflow Step1 Step 1: Phenoxide Formation • 4-Hydroxybenzaldehyde (1.0 eq) • K2CO3 (1.5 eq) • DMF solvent, Stir 30 min at RT Step2 Step 2: Alkylation (SN2) • Add 4-(Bromomethyl)-3-fluorobenzonitrile (1.1 eq) • Heat to 60-80 °C for 3-4 hours Step1->Step2 Step3 Step 3: Quench & Extraction • Pour into ice water • Extract with EtOAc • Wash with water/brine to remove DMF Step2->Step3 Step4 Step 4: Purification • Dry over MgSO4, filter, concentrate • Recrystallize from EtOH/Water Step3->Step4

Caption: Step-by-step experimental workflow for the Williamson ether synthesis.

Reaction Optimization & Quantitative Data

To establish the robustness of this protocol, various conditions were screened. The data below summarizes the quantitative impact of solvent and base selection on the overall yield.

SolventBaseTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Observation
AcetoneK₂CO₃56 (Reflux)1265Sluggish SN2 kinetics; incomplete conversion.
AcetonitrileCs₂CO₃80482Good yield, but Cs₂CO₃ is cost-prohibitive for scale-up.
DMF K₂CO₃ 60–80 3 88 Optimal conditions; rapid conversion, easy aqueous workup.
EthanolNaOH78 (Reflux)6< 30Significant Cannizzaro side-products and nitrile hydrolysis observed.

Analytical Characterization

To verify the structural integrity of the synthesized molecule, the following spectroscopic data should be cross-referenced with the purified product:

  • ¹H NMR (400 MHz, CDCl₃): δ 9.90 (s, 1H, -CHO), 7.85 (d, J = 8.8 Hz, 2H, Ar-H), 7.65–7.55 (m, 3H, Ar-H from fluorobenzonitrile ring), 7.10 (d, J = 8.8 Hz, 2H, Ar-H), 5.25 (s, 2H, -OCH₂-).

  • ¹³C NMR (100 MHz, CDCl₃): δ 190.8 (C=O), 163.5, 159.0 (d, JC-F, C-F), 132.1, 131.5, 129.8, 118.5 (-C≡N), 115.2, 114.8, 68.5 (-CH₂-O-).

  • Mass Spectrometry (ESI+): m/z calculated for C₁₅H₁₀FNO₂ [M+H]⁺ 256.07, found 256.10.

Safety & Handling Protocols

  • Lachrymator Warning: 4-(Bromomethyl)-3-fluorobenzonitrile is a potent alkylating agent and a severe lachrymator (causes eye irritation and tearing). It must be weighed and handled exclusively inside a certified chemical fume hood.

  • Toxicity: Both starting materials and the DMF solvent pose health hazards upon inhalation or skin contact. Standard PPE, including heavy-duty nitrile gloves, a lab coat, and splash-proof safety goggles, are mandatory.

  • Quenching: Unreacted benzyl bromide derivatives in the aqueous waste should be neutralized with a dilute solution of sodium thiosulfate or ammonium hydroxide before disposal.

References

1. [1] 2. [2] 3. [3]

Application

Application Notes and Protocols for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile: A Versatile Intermediate in Synthetic Chemistry

Introduction: Unveiling a Key Synthetic Building Block In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 3-Fluoro-4-((4-formylphenoxy)methyl)...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Key Synthetic Building Block

In the landscape of modern drug discovery and materials science, the strategic design of molecular building blocks is paramount. 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a meticulously designed chemical intermediate that offers a convergence of three critical functional moieties: a fluorinated benzonitrile, a stable ether linkage, and a reactive formyl group. This trifunctional architecture provides orthogonal chemical handles, enabling researchers to execute multi-step synthetic sequences with precision and control.

The fluorinated benzonitrile core is a well-established pharmacophore. The nitrile group is a versatile precursor for various nitrogen-containing heterocycles and can act as a hydrogen bond acceptor, while the fluorine atom can enhance metabolic stability and binding affinity.[1] The formyl group serves as a key electrophilic site, opening a gateway to a vast array of chemical transformations, including reductive aminations, Wittig reactions, and condensations. The ether linkage provides a robust and flexible connection between these two key aromatic systems.

This document provides a comprehensive guide for the synthesis and application of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, offering detailed protocols and expert insights to empower researchers in their synthetic endeavors.

Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

The synthesis of the title compound is most logically achieved through a two-step sequence starting from the commercially available 3-fluoro-4-methylbenzonitrile. The strategy involves the activation of the benzylic position via radical bromination, followed by a nucleophilic substitution with 4-hydroxybenzaldehyde in a Williamson ether synthesis.

Synthetic_Workflow cluster_2 Start 3-Fluoro-4-methylbenzonitrile Intermediate 3-Fluoro-4-(bromomethyl)benzonitrile Start->Intermediate Product 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Intermediate->Product Reagent1 N-Bromosuccinimide (NBS) AIBN (cat.), CCl4 Step1 Step 1: Radical Benzylic Bromination Reagent2 4-Hydroxybenzaldehyde K2CO3, Acetonitrile Step2 Step 2: Williamson Ether Synthesis

Caption: Proposed two-step synthesis of the title compound.

Physicochemical and Predicted Spectroscopic Data
PropertyValue
Molecular Formula C₁₅H₁₀FNO₂
Molecular Weight 255.25 g/mol
Appearance Predicted: White to off-white solid
Solubility Predicted: Soluble in DMSO, DMF, DCM, Ethyl Acetate; Insoluble in water
¹H NMR (Predicted) δ ~10.0 (s, 1H, -CHO), 7.9 (d, 2H), 7.6-7.8 (m, 3H), 7.2 (d, 2H), 5.3 (s, 2H, -CH₂-)
¹³C NMR (Predicted) δ ~191.0, 163.5, 161.0, 134.0, 132.0, 130.0, 125.0, 118.0, 116.0, 115.0, 70.0
IR (Predicted, cm⁻¹) ~2230 (C≡N), ~1700 (C=O, aldehyde), ~1250 (C-O, ether)
Detailed Synthesis Protocols

PART A: Protocol for Step 1 - Synthesis of 3-Fluoro-4-(bromomethyl)benzonitrile

This protocol is adapted from established procedures for benzylic bromination.[2][3] The reaction utilizes N-Bromosuccinimide (NBS) as a source of bromine radicals, initiated by azobisisobutyronitrile (AIBN).

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS), recrystallized

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-fluoro-4-methylbenzonitrile (1.0 eq). Dissolve it in anhydrous CCl₄ (approx. 0.2 M solution).

  • Addition of Reagents: Add NBS (1.05 eq) and a catalytic amount of AIBN (0.02 eq) to the solution. Causality Note: Using a slight excess of NBS ensures complete consumption of the starting material. AIBN is a thermal initiator that generates radicals upon heating, which is essential for the reaction mechanism.[4]

  • Reaction Execution: Heat the mixture to reflux (approx. 77°C) with vigorous stirring. The reaction can be monitored by TLC or GC-MS. The reaction is typically complete within 2-4 hours.

  • Work-up: Cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash neutralizes any trace amounts of HBr that may have formed.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product, 3-fluoro-4-(bromomethyl)benzonitrile, is often of sufficient purity for the next step. If necessary, it can be purified by recrystallization from a solvent mixture like hexanes/ethyl acetate.

PART B: Protocol for Step 2 - Williamson Ether Synthesis

This protocol employs classic Williamson ether synthesis conditions to couple the benzylic bromide with 4-hydroxybenzaldehyde.[5][6]

Materials:

  • 3-Fluoro-4-(bromomethyl)benzonitrile (from Step 1)

  • 4-Hydroxybenzaldehyde

  • Potassium carbonate (K₂CO₃), anhydrous powder

  • Acetonitrile (CH₃CN), anhydrous

  • Ethyl acetate

  • Deionized water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask, add 4-hydroxybenzaldehyde (1.0 eq) and anhydrous potassium carbonate (2.0 eq) in anhydrous acetonitrile (approx. 0.3 M solution). Causality Note: K₂CO₃ is a mild base sufficient to deprotonate the phenol, forming the nucleophilic phenoxide in situ. A polar aprotic solvent like acetonitrile is ideal as it effectively solvates the cation without hindering the nucleophilicity of the phenoxide.[6]

  • Addition of Electrophile: Stir the suspension vigorously for 15 minutes at room temperature. Then, add a solution of 3-fluoro-4-(bromomethyl)benzonitrile (1.0 eq) in a small amount of acetonitrile dropwise.

  • Reaction Execution: Heat the reaction mixture to 60-70°C and stir for 4-6 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Work-up: Cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of ethyl acetate.

  • Extraction: Combine the filtrate and washes and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and transfer to a separatory funnel. Wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purification: The crude product, 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, can be purified by column chromatography on silica gel using a gradient of hexanes/ethyl acetate or by recrystallization.

Application Notes: Harnessing the Reactivity of the Intermediate

The true value of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile lies in its capacity to serve as a scaffold for building molecular complexity. The distinct reactivity of the formyl and nitrile groups allows for selective and sequential modifications.

Application 1: Reductive Amination for Library Synthesis

The formyl group is an ideal handle for introducing diverse amine functionalities via reductive amination, a cornerstone reaction in medicinal chemistry for generating libraries of potential drug candidates.

Reductive_Amination Start Intermediate Product Amine Product Start->Product Reagent R¹R²NH NaB(OAc)₃H, DCE Step Reductive Amination

Caption: Reductive amination of the formyl group.

Protocol: Synthesis of a Secondary/Tertiary Amine Derivative

Materials:

  • 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (1.0 eq)

  • Primary or Secondary Amine (e.g., morpholine, benzylamine) (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous NaHCO₃ solution

Procedure:

  • Reaction Setup: In a dry flask, dissolve 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile and the chosen amine in anhydrous DCE. Add a drop of acetic acid to catalyze imine formation.

  • Imine Formation: Stir the mixture at room temperature for 1 hour.

  • Reduction: Add sodium triacetoxyborohydride in one portion. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that preferentially reduces the protonated iminium ion over the aldehyde, minimizing side reactions.

  • Reaction Execution: Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated NaHCO₃ solution. Extract the product with dichloromethane (DCM) or ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the final product by column chromatography.

Application 2: Oxidation to a Bifunctional Carboxylic Acid Linker

The formyl group can be easily oxidized to a carboxylic acid, transforming the intermediate into a valuable bifunctional linker containing both a carboxylic acid and a nitrile, suitable for applications in peptide synthesis or as a linker in antibody-drug conjugates (ADCs).

Oxidation Start Intermediate Product Carboxylic Acid Product Start->Product Reagent NaClO₂, NaH₂PO₄ 2-methyl-2-butene Step Pinnick Oxidation

Caption: Oxidation of the formyl group to a carboxylic acid.

Protocol: Pinnick Oxidation

Materials:

  • 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (1.0 eq)

  • Sodium chlorite (NaClO₂) (3.0 eq)

  • Sodium dihydrogen phosphate (NaH₂PO₄) (3.0 eq)

  • 2-Methyl-2-butene (5.0 eq)

  • tert-Butanol and Water (solvent mixture)

Procedure:

  • Reaction Setup: Dissolve the starting material in a 2:1 mixture of tert-butanol and water. Add 2-methyl-2-butene. Causality Note: 2-methyl-2-butene acts as a scavenger for the hypochlorite byproduct, preventing unwanted side reactions like chlorination of the aromatic rings.

  • Addition of Reagents: In a separate flask, dissolve NaClO₂ and NaH₂PO₄ in water. Add this solution dropwise to the reaction mixture at room temperature.

  • Reaction Execution: Stir vigorously for 4-8 hours. The reaction is typically accompanied by a color change to yellow.

  • Work-up: Quench the reaction with a saturated solution of sodium sulfite (Na₂SO₃). Acidify the mixture with 1M HCl to pH ~3-4.

  • Extraction: Extract the product with ethyl acetate (3x).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. The resulting carboxylic acid can be purified by recrystallization or chromatography.

References

  • Ireland, R. E., & Walba, D. M. (1977). DEMETHYLATION OF METHYL ARYL ETHERS: 4-ETHOXY-3-HYDROXYBENZALDEHYDE. Organic Syntheses, 56, 44. DOI: 10.15227/orgsyn.056.0044. [Link]

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development. [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Scribd. (n.d.). Benzaldehyde To Benzonitrile. [Link]

  • Google Patents. (n.d.).
  • Chemistry LibreTexts. (2023, August 7). 11.10: Benzylic Bromination of Aromatic Compounds. [Link]

  • Google Patents. (n.d.). Preparation method of 3-fluoro-4-methylbenzonitrile. CN109400500B.
  • Fleming, F. F., Yao, L., Ravikumar, P. C., Funke, L., & Shook, B. C. (2010). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

  • Google Patents. (n.d.). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. CN101337911A.
  • Google Patents. (n.d.).
  • Touati, Y., Benabdallah, M., Vázquez-Tato, M. P., Seijas, J. A., & Choukchou-Braham, N. (n.d.). Reactivity of 2-aminothiazole with benzaldehyde and malononitrile. Semantic Scholar. [Link]

  • China Chemical Manufacturer. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. [Link]

  • Utah Tech University. (n.d.). Williamson Ether Synthesis. [Link]

  • Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

Sources

Method

derivatization of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile for drug discovery

Application Note: Derivatization Strategies for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in Targeted Drug Discovery Executive Summary & Pharmacophore Rationale In modern drug discovery, the strategic selection of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Derivatization Strategies for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in Targeted Drug Discovery

Executive Summary & Pharmacophore Rationale

In modern drug discovery, the strategic selection of bifunctional scaffolds is critical for the rapid generation of structurally diverse lead compounds. 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a highly versatile building block engineered for orthogonal late-stage functionalization.

The structural logic of this scaffold rests on three functional pillars:

  • The Formyl Group (Aldehyde): A highly electrophilic center primed for reductive aminations, enabling the rapid introduction of basic amines to tune solubility and engage in target salt-bridge interactions.

  • The Nitrile Group (Cyano): A linear, polar moiety that serves as a direct hydrogen bond acceptor or as a synthetic precursor to 1H-tetrazoles—a premier non-classical bioisostere for carboxylic acids[1].

  • The 3-Fluoro Substituent: Positioned ortho to the ether linkage, the fluorine atom exerts a strong inductive electron-withdrawing effect. This lowers the HOMO energy of the aromatic system, shielding the ring from CYP450-mediated oxidative metabolism, while simultaneously modulating the conformation of the flexible ether linker.

This application note details field-proven, self-validating protocols for the orthogonal derivatization of both the formyl and nitrile groups, providing a comprehensive guide for medicinal chemists.

Workflow & Synthesis Strategy

The divergent functionalization of this scaffold allows researchers to build libraries targeting distinct pharmacodynamic spaces. The workflow below illustrates the orthogonal pathways available.

G Scaffold 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (Core Scaffold) Amination Protocol A: Reductive Amination (NaBH(OAc)3, DCE, rt) Scaffold->Amination 1° or 2° Amine Tetrazole Protocol B: [3+2] Cycloaddition (NaN3, ZnBr2, H2O/iPrOH, 100°C) Scaffold->Tetrazole NaN3 / Zn(II) Catalyst AmineDerivative Amine Derivative (Basic Center, H-Bond Donor/Acceptor) Amination->AmineDerivative TetrazoleDerivative Tetrazole Derivative (Carboxylic Acid Bioisostere) Tetrazole->TetrazoleDerivative DualTarget Dual-Functionalized Lead Compound (Optimized Pharmacokinetics) AmineDerivative->DualTarget Subsequent Nitrile Conversion TetrazoleDerivative->DualTarget Subsequent Formyl Amination

Figure 1: Divergent orthogonal derivatization pathways for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Experimental Protocols & Mechanistic Causality

Protocol A: Chemoselective Direct Reductive Amination

Objective: Convert the 4-formyl group into a secondary or tertiary amine to introduce a basic center. Causality & Reagent Selection: Nearly one-fourth of all C–N bond-forming reactions in pharmaceutical applications utilize reductive amination[2]. For this scaffold, Sodium Triacetoxyborohydride (STAB,


) is selected over 

and

.

is overly reactive and will prematurely reduce the aldehyde to an alcohol[3].

is effective but generates highly toxic hydrogen cyanide gas under acidic conditions. STAB is mild; the electron-withdrawing acetate ligands reduce the nucleophilicity of the hydride, allowing it to selectively reduce the protonated iminium ion intermediate without attacking the neutral aldehyde starting material[4].

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under nitrogen, dissolve 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (1.0 mmol) and the desired amine (1.2 mmol) in anhydrous 1,2-dichloroethane (DCE, 5.0 mL).

  • Acid Catalysis: If utilizing a weakly nucleophilic or neutral amine, add glacial acetic acid (1.0 mmol) to catalyze the dehydration and formation of the iminium ion. Stir at room temperature for 1 hour.

  • Reduction: Add

    
     (1.5 mmol) portion-wise over 5 minutes to control any mild exotherm. Stir the suspension at room temperature for 4–6 hours.
    
  • Self-Validation Checkpoint 1 (TLC): Monitor via TLC (Hexanes/EtOAc 1:1). The UV-active aldehyde spot (

    
    ) should disappear, replaced by a more polar, ninhydrin-active amine spot.
    
  • Quench & Workup: Quench the reaction carefully with saturated aqueous

    
     (5.0 mL) to neutralize the acetic acid and destroy excess hydride. Extract with Dichloromethane (
    
    
    
    mL). Wash the combined organic layers with brine, dry over anhydrous
    
    
    , filter, and concentrate in vacuo.
  • Self-Validation Checkpoint 2 (NMR): In the

    
     NMR spectrum, confirm the disappearance of the sharp aldehyde singlet at 
    
    
    
    and the appearance of a new benzylic
    
    
    signal at
    
    
    .
Protocol B: Bioisosteric Conversion of Nitrile to 1H-Tetrazole

Objective: Convert the benzonitrile moiety into a 5-substituted-1H-tetrazole, a metabolically stable bioisostere of a carboxylic acid[1]. Causality & Reagent Selection: Traditional tetrazole syntheses require harsh, highly acidic conditions that generate volatile, explosive, and toxic hydrazoic acid (


)[1]. To ensure a safe and self-validating system, this protocol utilizes a Zinc(II) catalyzed [3+2] cycloaddition. 

acts as a potent Lewis acid, coordinating to the nitrogen lone pair of the nitrile. This coordination severely depletes electron density at the nitrile carbon, drastically lowering the activation energy required for the nucleophilic attack by the azide ion[5].

Step-by-Step Methodology:

  • Reaction Setup: In a heavy-walled pressure vial equipped with a magnetic stir bar, suspend the scaffold (1.0 mmol) in a solvent mixture of

    
     and Isopropanol (2:1 v/v, 4.5 mL).
    
  • Catalyst & Reagent Addition: Add Sodium Azide (

    
    , 1.5 mmol) and Zinc Bromide (
    
    
    
    , 1.0 mmol). Safety Note: Ensure the pH remains neutral or slightly basic during addition to prevent
    
    
    formation.
  • Cycloaddition: Seal the vial with a PTFE-lined cap and heat the vigorously stirring mixture to 100°C for 12–16 hours. The initial suspension will typically become homogeneous as the tetrazole-zinc complex forms.

  • Self-Validation Checkpoint 1 (LC-MS): Sample 10

    
     of the reaction mixture, dilute in Methanol, and analyze. Look for the 
    
    
    
    mass shift of
    
    
    (addition of
    
    
    ).
  • Workup & Isolation: Cool the reaction to room temperature. The product is currently trapped as a highly soluble Zinc-tetrazole complex. To break this complex and precipitate the product, slowly add 1M

    
     until the pH reaches 2.0–3.0.
    
  • Filtration: Stir the acidified mixture in an ice bath for 30 minutes. Filter the resulting white/off-white precipitate under vacuum, washing thoroughly with cold water to remove zinc salts and excess azide. Dry under high vacuum.

  • Self-Validation Checkpoint 2 (NMR): In the

    
     NMR spectrum, confirm the disappearance of the characteristic nitrile carbon signal (
    
    
    
    ) and the emergence of the tetrazole quaternary carbon signal at
    
    
    .

Quantitative Data & Analytical Metrics

The following table summarizes the expected quantitative outcomes and analytical validation markers for the derivatization of the 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile scaffold.

Derivatization PathwayReagents & CatalystTime / TempTypical Yield (%)Target HPLC PurityKey Analytical Validation Marker
Reductive Amination (1° Amine)

, STAB, DCE, AcOH
4h, 25°C82 – 88%>95%Loss of

NMR CHO singlet (~9.9 ppm)
Reductive Amination (2° Amine)

, STAB, DCE
6h, 25°C75 – 85%>95%LC-MS shift corresponding to amine mass
Tetrazole Formation

,

,

/iPrOH
12h, 100°C85 – 92%>98%Shift of

NMR peak from ~117 to ~158 ppm

References

1.4. ACS Omega. 2.5. ResearchGate. 3.1. Benchchem. 4. 3. Master Organic Chemistry. 5.2. MDPI.

Sources

Application

Application Note: Synthesis of 3-Fluoro-4-((4-vinylphenoxy)methyl)benzonitrile via Wittig Olefination

Introduction and Chemical Context The conversion of aryl aldehydes to terminal styrenes is a foundational transformation in medicinal chemistry and materials science, often serving as a precursor for cross-coupling react...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Context

The conversion of aryl aldehydes to terminal styrenes is a foundational transformation in medicinal chemistry and materials science, often serving as a precursor for cross-coupling reactions, hydroborations, or polymerizations. This application note details the experimental procedure for the Wittig olefination of 3-fluoro-4-((4-formylphenoxy)methyl)benzonitrile , converting its electrophilic formyl group into a terminal vinyl group.

This specific substrate presents a unique chemoselectivity challenge: it contains a base-sensitive nitrile (-CN) group and a potentially labile benzylic ether linkage. To navigate this, the protocol utilizes a non-stabilized ylide generated via a sterically hindered, non-nucleophilic base (potassium tert-butoxide) to ensure quantitative conversion without degrading the substrate's functional integrity[1][2].

Mechanistic Pathway

The Wittig reaction proceeds through a highly orchestrated sequence of ylide generation, cycloaddition, and cycloreversion. The thermodynamic driving force of this transformation is the formation of the exceptionally strong phosphorus-oxygen double bond in the triphenylphosphine oxide (TPPO) byproduct.

WittigMechanism Phosphonium Phosphonium Salt (Ph3PCH3Br) Ylide Phosphonium Ylide (Ph3P=CH2) Phosphonium->Ylide Deprotonation Base t-BuOK (Base) Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde Substrate (Ar-CHO) Aldehyde->Oxaphosphetane Alkene Terminal Alkene (Ar-CH=CH2) Oxaphosphetane->Alkene Cycloreversion TPPO Triphenylphosphine Oxide (TPPO) Oxaphosphetane->TPPO Driving Force

Caption: Mechanistic pathway of the Wittig olefination forming a terminal alkene and TPPO.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a 10.0 mmol scale reaction. A slight excess of the phosphonium salt and base ensures complete consumption of the valuable aldehyde substrate.

Reagent / MaterialRoleMW ( g/mol )EquivalentsAmountMoles (mmol)
3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Substrate255.251.002.55 g10.0
Methyltriphenylphosphonium bromide Ylide Precursor357.221.204.29 g12.0
Potassium tert-butoxide (t-BuOK) Base112.211.251.40 g12.5
Tetrahydrofuran (THF), Anhydrous Solvent72.11N/A50 mLN/A
3-Fluoro-4-((4-vinylphenoxy)methyl)benzonitrile Product253.281.002.53 g (Theoretical)10.0

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system , utilizing visual cues and in-process controls to ensure each mechanistic step is successfully executed.

Step 1: Generation of the Phosphonium Ylide
  • Equip a flame-dried 100 mL two-neck round-bottom flask with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet.

  • Add methyltriphenylphosphonium bromide (4.29 g, 12.0 mmol) to the flask, followed by anhydrous THF (30 mL). The mixture will appear as a white suspension.

  • Submerge the flask in an ice-water bath and allow it to cool to 0 °C for 10 minutes.

  • Add potassium tert-butoxide (1.40 g, 12.5 mmol) portion-wise over 5 minutes.

  • Validation Check: Upon addition of the base, the white suspension will rapidly transition to a vibrant, canary-yellow color. This color change is the definitive visual confirmation that the active methylenetriphenylphosphorane ylide has formed[3]. Stir the ylide solution at 0 °C for 30 minutes.

Step 2: Nucleophilic Addition
  • In a separate dry vial, dissolve 3-fluoro-4-((4-formylphenoxy)methyl)benzonitrile (2.55 g, 10.0 mmol) in anhydrous THF (20 mL).

  • Draw the substrate solution into a syringe and add it dropwise to the ylide mixture at 0 °C over 15 minutes.

  • Validation Check: As the aldehyde reacts with the ylide to form the oxaphosphetane intermediate, the vibrant yellow color of the reaction mixture will gradually fade to a pale yellow or off-white suspension.

Step 3: Reaction Progression and Monitoring
  • Remove the ice-water bath and allow the reaction to warm to ambient temperature (20–25 °C). Stir for 2 to 4 hours.

  • Monitor the reaction via Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate solvent system.

  • Validation Check: The starting aldehyde is highly UV-active and will stain bright orange with a 2,4-Dinitrophenylhydrazine (2,4-DNP) dip. The desired alkene product will elute with a higher

    
     value (less polar) and will not stain with 2,4-DNP, confirming the complete consumption of the formyl group.
    
Step 4: Quenching and Liquid-Liquid Extraction
  • Once TLC confirms the consumption of the starting material, quench the reaction by carefully adding 20 mL of saturated aqueous ammonium chloride (

    
    ). This neutralizes any residual base and destroys unreacted ylide.
    
  • Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Ethyl Acetate (3 × 30 mL).

  • Combine the organic extracts and wash with saturated aqueous sodium chloride (brine, 50 mL) to remove residual water and salts.

  • Dry the organic layer over anhydrous sodium sulfate (

    
    ), filter, and concentrate under reduced pressure using a rotary evaporator to yield a crude, sticky solid.
    
Step 5: Purification and TPPO Removal

A notorious challenge in Wittig olefinations is the removal of the stoichiometric triphenylphosphine oxide (TPPO) byproduct[4].

  • Trituration: Suspend the crude solid in 20 mL of a cold 1:4 mixture of Diethyl Ether and Hexanes. Vigorously stir for 15 minutes. TPPO is highly insoluble in cold non-polar solvent mixtures and will precipitate as a dense white powder, while the alkene product remains in solution[4].

  • Filter the suspension through a pad of Celite and concentrate the filtrate.

  • Flash Chromatography: Load the concentrated residue onto a silica gel column. Elute using a gradient of 100% Hexanes to 10% Ethyl Acetate in Hexanes.

  • Pool the product-containing fractions and evaporate the solvent to afford pure 3-fluoro-4-((4-vinylphenoxy)methyl)benzonitrile.

Mechanistic Insights & Causality (E-E-A-T)

To ensure scientific rigor, it is critical to understand why specific reagents and conditions were selected for this substrate:

  • Base Selection and Chemoselectivity: The substrate contains a highly electrophilic nitrile (-CN) group. If a strong, nucleophilic base such as n-butyllithium (n-BuLi) were used to deprotonate the phosphonium salt, competitive nucleophilic addition to the nitrile would occur, yielding unwanted imine or ketone byproducts. Potassium tert-butoxide (t-BuOK) is chosen because its bulky tert-butyl group renders it highly sterically hindered and non-nucleophilic, allowing it to cleanly generate the ylide without attacking the sensitive nitrile[1][2].

  • Stereochemical Simplicity: Wittig reactions are heavily influenced by the nature of the ylide. Stabilized ylides typically yield E-alkenes, while non-stabilized ylides yield Z-alkenes[5][6]. However, because this protocol utilizes methyltriphenylphosphonium bromide to install a terminal methylene (

    
    ) group, E/Z isomerism is geometrically impossible. This guarantees a single, unambiguous stereochemical outcome, maximizing the isolated yield of the target compound.
    
  • Thermodynamic Control: The[2+2] cycloaddition between the ylide and the aldehyde forms an unstable four-membered oxaphosphetane ring. The subsequent cycloreversion is irreversible and is thermodynamically driven by the formation of the P=O bond in TPPO, which possesses a remarkably high bond dissociation energy (approx. 544 kJ/mol)[7].

References

  • Wittig Reaction - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • Wittig reaction - Grokipedia Grokipedia [Link]

  • Triphenylphosphine Oxide Removal from Reactions: The Role of Solvent and Temperature ACS Omega (via NIH)[Link]

Sources

Method

use of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in agrochemical synthesis

Application Note: Leveraging 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in Next-Generation Agrochemical Synthesis Part 1: Strategic Overview 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile represents a high-value...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Leveraging 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in Next-Generation Agrochemical Synthesis

Part 1: Strategic Overview

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile represents a high-value "lynchpin" intermediate in the synthesis of modern agrochemicals, particularly for benzoxaborole-based fungicides and novel biaryl ether herbicides .[1]

Its structural architecture combines three critical design elements required for field efficacy:

  • The Fluorinated Core (Ring A): The 3-fluoro-4-cyanophenyl moiety enhances metabolic stability against ring hydroxylation and increases lipophilicity (

    
    ), facilitating cuticular penetration in crop plants.[1]
    
  • The Ether Linker: A chemically stable methylene-ether bridge (

    
    ) that provides rotational flexibility, allowing the active ingredient to adopt optimal binding conformations within the target enzyme (e.g., Leucyl-tRNA synthetase or PPO enzymes).[1]
    
  • The Reactive Aldehyde Handle (Ring B): A versatile electrophile on the phenoxy ring that serves as a divergent point for installing "warheads"—such as benzoxaborole rings, oxime ethers, or hydrazones.[1]

This guide details the validated protocols for synthesizing this intermediate and leveraging it to construct bioactive scaffolds.[1]

Part 2: Synthesis Protocol

Workflow 1: Convergent Synthesis of the Intermediate

Objective: High-yield synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile via Williamson Ether Synthesis.

Reaction Scheme:



Materials:

  • Precursor A: 4-(Bromomethyl)-3-fluorobenzonitrile (CAS: 105942-09-4) [1].[1]

  • Precursor B: 4-Hydroxybenzaldehyde (CAS: 123-08-0).[1]

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular.[1]
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).[1]

Step-by-Step Procedure:

  • Preparation: In a 1 L round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 4-Hydroxybenzaldehyde (1.0 eq, 50.0 mmol) and Potassium Carbonate (1.5 eq, 75.0 mmol) in Acetonitrile (250 mL).

  • Activation: Stir the suspension at ambient temperature for 30 minutes to facilitate phenoxide formation. The mixture will turn bright yellow.[1]

  • Addition: Add 4-(Bromomethyl)-3-fluorobenzonitrile (1.05 eq, 52.5 mmol) portion-wise over 10 minutes.

    • Note: A slight excess of the benzyl bromide ensures complete consumption of the phenolic aldehyde, which is harder to remove during purification.[1]

  • Reaction: Heat the mixture to reflux (

    
    ) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 3:1) or HPLC.[1]
    
    • Endpoint: Disappearance of 4-hydroxybenzaldehyde (

      
      ) and appearance of the product (
      
      
      
      ).[1]
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      ) and rinse the cake with MeCN.
      
    • Concentrate the filtrate under reduced pressure to obtain a crude solid.[1]

  • Purification: Recrystallize the crude solid from Ethanol/Heptane (1:2) .

    • Heat to boiling until dissolved, then cool slowly to

      
      .
      
    • Filter the white crystalline solid and dry in a vacuum oven at

      
      .
      

Expected Yield: 85–92% Purity: >98% (HPLC)[1]

Part 3: Downstream Applications in Agrochemical Design

The aldehyde group allows for two primary divergent pathways: Benzoxaborole Construction (Path A) and Oxime/Hydrazone Formation (Path B).[1]

Path A: Synthesis of Benzoxaborole Fungicides

Benzoxaboroles (e.g., Tavaborole analogs) are emerging as potent fungicides that inhibit fungal Leucyl-tRNA synthetase [2].[1][2] This intermediate provides the lipophilic "tail" required for potency.[1]

Protocol:

  • Reductive Amination: React the aldehyde with a Benzoxaborole-Amine building block (e.g., 5-aminomethyl-1,3-dihydro-1-hydroxy-2,1-benzoxaborole) using

    
     in DCE.[1]
    
    • Mechanism:[1][3][4] The resulting secondary amine links the fluorobenzonitrile tail to the boron warhead.[1]

  • Direct Cyclization (Advanced): If converting Ring B directly into a benzoxaborole:

    • Step 1: Reduce Aldehyde to Alcohol (

      
      ).[1]
      
    • Step 2: Brominate ortho to the alcohol (NBS).[1]

    • Step 3: Protect alcohol (MOM-Cl).[1]

    • Step 4: Miyaura Borylation (

      
      ).[1]
      
    • Step 5: Acidic hydrolysis/cyclization to form the oxaborole ring.[1]

Path B: Synthesis of Strobilurin/Oxime Analogs

Biaryl ether oximes are classic pharmacophores in fungicides (e.g., Kresoxim-methyl derivatives).[1]

Protocol:

  • Condensation: React the aldehyde with Methoxyamine Hydrochloride (

    
    ) in Pyridine/EtOH.
    
  • Product: The resulting O-methyl oxime creates a geometry similar to the styryl acrylate pharmacophore of strobilurins, targeting the Qo site of the cytochrome bc1 complex.[1]

Part 4: Visualizing the Logic

The following diagram illustrates the synthesis and divergent application of the intermediate.

AgrochemicalSynthesis cluster_inputs Precursors cluster_reaction Williamson Ether Synthesis cluster_targets Agrochemical Targets Bromide 4-(Bromomethyl)- 3-fluorobenzonitrile Intermediate 3-Fluoro-4-((4-formylphenoxy) methyl)benzonitrile (The 'Lynchpin') Bromide->Intermediate K2CO3, MeCN Reflux, 4h Aldehyde 4-Hydroxybenzaldehyde Aldehyde->Intermediate Benzoxaborole Benzoxaborole Fungicide (via Reductive Amination) Intermediate->Benzoxaborole Path A: + Amine-Boronate NaBH(OAc)3 Oxime Biaryl Ether Oxime (via Condensation) Intermediate->Oxime Path B: + MeONH2-HCl Pyridine

Caption: Divergent synthesis workflow transforming the fluorinated nitrile precursor into distinct fungicide classes.[1]

Part 5: Analytical Specifications

ParameterSpecificationRationale
Appearance White to Off-white Crystalline SolidColored impurities often indicate oxidation of the aldehyde or phenol residues.[1]
Purity (HPLC)

High purity is critical to prevent side reactions (e.g., dimer formation) in downstream reductive aminations.[1]
Moisture (KF)

Water interferes with imine formation in subsequent steps.[1]

-NMR (DMSO-

)

(s, 1H, CHO),

(s, 2H, CH

O)
Diagnostic peaks confirming the integrity of the aldehyde and ether linkage.[1]

References

  • Zhang, Y.-K., et al. (2020).[1][3] Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[1][3] Journal of Agricultural and Food Chemistry, 68(37), 9839-9877.[1][3] [Link][1][3]

  • Anacor Pharmaceuticals. (2019).[1][4] Benzoxaborole compounds and formulations thereof. WO2019108982A1.[1] Google Patents. [1]

  • PubChem. (2025).[1] 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile (Analog Structure). National Library of Medicine.[1] [Link]

Sources

Application

Application Note: High-Purity Isolation of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile using Automated Flash Chromatography

Abstract This application note provides a detailed protocol for the purification of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The described met...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed protocol for the purification of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a key intermediate in pharmaceutical and materials science research. The described method utilizes automated flash column chromatography with a silica gel stationary phase and a hexane/ethyl acetate gradient elution. This protocol is designed for researchers, scientists, and drug development professionals seeking a reliable and efficient method to obtain this compound with high purity. The rationale behind the experimental design, troubleshooting guidance, and self-validating system checks are also discussed to ensure robust and reproducible results.

Introduction: The Importance of Purity

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a multi-functionalized aromatic compound. Its utility as a building block in the synthesis of complex molecules, such as active pharmaceutical ingredients (APIs) and functional materials, is critically dependent on its purity. The presence of residual starting materials, by-products, or isomers can lead to undesirable side reactions, lower yields in subsequent steps, and complicate structural elucidation. Therefore, a robust purification protocol is essential.

This guide details a flash chromatography method, a well-established and efficient technique for the purification of organic compounds. The choice of normal-phase chromatography is based on the moderate polarity of the target molecule, imparted by the nitrile, fluoro, and formyl functional groups.

Expertise & Experience: Rationale for Method Design

The selection of the purification strategy is grounded in established principles of chromatography and experience with structurally related molecules.

  • Choice of Stationary Phase: Silica gel is the stationary phase of choice due to its proven efficacy in separating moderately polar aromatic compounds. Its hydroxylated surface provides a polar environment that allows for effective separation based on the differential adsorption of the target compound and its impurities.

  • Mobile Phase Selection: A hexane and ethyl acetate solvent system is employed. Hexane, a non-polar solvent, acts as the weak mobile phase, while ethyl acetate, a more polar solvent, serves as the strong mobile phase. A gradient elution, starting with a low concentration of ethyl acetate and gradually increasing, allows for the elution of non-polar impurities first, followed by the target compound, and finally, any highly polar impurities. This approach generally provides better resolution and sharper peaks compared to isocratic elution. For similar aromatic nitriles, this solvent system has been shown to be effective.[1][2]

  • Detection Method: The aromatic nature of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile allows for straightforward detection using a UV detector. A wavelength of 254 nm is typically effective for aromatic compounds, though a preliminary UV scan of the crude material is recommended to determine the optimal detection wavelength.

Trustworthiness: A Self-Validating Protocol

This protocol incorporates several checkpoints to ensure its reliability and the purity of the final product.

  • Thin-Layer Chromatography (TLC) Analysis: Before committing to a large-scale purification, the separation should be modeled on a TLC plate. This allows for rapid optimization of the mobile phase and provides a visual confirmation of the separation of the target compound from impurities. The Retention Factor (Rf) value on the TLC plate can be used to predict the elution behavior in the flash column. An optimal Rf for the target compound is typically in the range of 0.2-0.4.

  • Fraction Analysis: After flash chromatography, the collected fractions should be analyzed by TLC or a rapid analytical method like HPLC to identify those containing the pure product.

  • Purity Confirmation: The purity of the combined, evaporated fractions should be confirmed by an independent analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy. For HPLC analysis of benzonitrile derivatives, a C18 reversed-phase column with a water/acetonitrile mobile phase is a common choice.[3][4]

Materials and Methods

Equipment
  • Automated Flash Chromatography System (e.g., Biotage, Teledyne ISCO)

  • Pre-packed Silica Gel Flash Column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp (254 nm)

  • Rotary Evaporator

  • Round-bottom flasks

  • Glass vials

  • Standard laboratory glassware

Reagents
  • Crude 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

  • Hexane (HPLC grade)

  • Ethyl Acetate (HPLC grade)

  • Dichloromethane (for sample loading and TLC)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

Detailed Purification Protocol

Step 1: Preliminary TLC Analysis
  • Prepare a dilute solution of the crude product in dichloromethane.

  • Spot the solution onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a pre-determined mixture of hexane and ethyl acetate (e.g., start with 80:20 hexane:ethyl acetate).

  • Visualize the developed plate under a UV lamp at 254 nm.

  • Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the main product spot, ensuring it is well-separated from any visible impurities.

Step 2: Sample Preparation and Loading
  • Dissolve the crude 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in a minimal amount of dichloromethane.

  • Add a small amount of silica gel to this solution (dry loading).

  • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel. This dry loading technique generally results in better peak shapes and resolution compared to direct liquid injection.[5]

Step 3: Flash Chromatography Purification
  • Equilibrate the pre-packed silica gel column with 100% hexane.

  • Load the prepared dry sample onto the column.

  • Run the purification using a linear gradient elution. A typical gradient might be from 0% to 50% ethyl acetate in hexane over 10-15 column volumes.

  • Monitor the elution profile using the UV detector at 254 nm.

  • Collect fractions based on the detected peaks.

Step 4: Fraction Analysis and Product Isolation
  • Analyze the collected fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions in a round-bottom flask.

  • Remove the solvent using a rotary evaporator to yield the purified 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

  • Dry the final product under high vacuum to remove any residual solvent.

Data Presentation

ParameterRecommended SettingRationale
Stationary Phase Silica GelOptimal for moderately polar organic compounds.
Mobile Phase Hexane / Ethyl AcetateProvides good separation for aromatic nitriles.[1][2]
Elution Mode GradientEnhances resolution and peak sharpness.
Sample Loading Dry Loading (adsorbed on silica)Improves separation efficiency and peak shape.[5]
Detection UV at 254 nmAromatic rings provide strong UV absorbance.
TLC Rf Target 0.2 - 0.4Predictive of good elution behavior in the column.

Visualizations

Purification_Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation Crude Crude Product TLC TLC Analysis (Optimize Mobile Phase) Crude->TLC DryLoad Dry Sample Loading (Adsorb on Silica) Crude->DryLoad Flash Automated Flash Chromatography DryLoad->Flash Fractions Collect Fractions Flash->Fractions AnalyzeFrac Analyze Fractions (TLC/HPLC) Fractions->AnalyzeFrac Combine Combine Pure Fractions AnalyzeFrac->Combine Evaporate Solvent Evaporation Combine->Evaporate PureProduct Pure Product Evaporate->PureProduct

Caption: Workflow for the purification of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Troubleshooting

Problem Possible Cause Solution
Poor separation (overlapping peaks) Inappropriate mobile phase polarity.Re-optimize the mobile phase using TLC. A shallower gradient may be required.
Column overload.Reduce the amount of crude material loaded onto the column. A typical ratio is 1:20 to 1:100 of crude product to silica gel by weight.[2]
Streaking on TLC or broad peaks in flash Sample is too acidic or basic.Add a small amount of a modifier to the mobile phase (e.g., 0.1% triethylamine for basic compounds, 0.1% acetic acid for acidic compounds).[2]
Sample is poorly soluble in the mobile phase.Use a stronger solvent for the initial part of the gradient or for sample loading.
Product does not elute from the column Mobile phase is not polar enough.Increase the final concentration of the polar solvent (ethyl acetate) in the gradient.

Conclusion

The protocol described in this application note provides a robust and reliable method for the purification of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile using automated flash chromatography. By following the outlined steps for method development, sample preparation, purification, and analysis, researchers can consistently obtain this valuable intermediate in high purity, thereby ensuring the success of subsequent synthetic transformations.

References

  • 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile - PMC . National Center for Biotechnology Information. Available at: [Link]

  • Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Eureka | Patsnap . Patsnap. Available at: [Link]

  • 3-Fluoro-4-nitrophenyl 4-methylbenzenesulfonate - ResearchGate . ResearchGate. Available at: [Link]

  • CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile - Google Patents. Google Patents.
  • CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile - Google Patents. Google Patents.
  • 3-Fluoro-4-(phenylmethoxymethyl)benzonitrile | C15H12FNO | CID 24709675 - PubChem . PubChem. Available at: [Link]

  • US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents. Google Patents.
  • HPLC Method for Separation of Benzonitrile, Toluene and Benzylamine on Primesep A Column | SIELC Technologies . SIELC Technologies. Available at: [Link]

  • 3-Fluoro-4-methylbenzonitrile | C8H6FN | CID 585140 - PubChem . PubChem. Available at: [Link]

  • Direct Preparation of Nitriles from Carboxylic Acids in Continuous Flow - ACS Publications . ACS Publications. Available at: [Link]

  • Green synthesis of benzonitrile using ionic liquid with multiple roles as the recycling agent . SpringerLink. Available at: [Link]

  • HPLC purification and separation of 5,5'-substituted-2,4-imidazolidinedithiones - PubMed . PubMed. Available at: [Link]

  • Preparation of donor-acceptor substituted fluorostilbenes and crystal chemistry of fluorinated (E) - libra . libra. Available at: [Link]

  • C18 Flash Chromatography in Rapid Isolation of Organic Compounds - Biotage . Biotage. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography . Organic Syntheses. Available at: [Link]

Sources

Method

Application Note: 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile as a Building Block for Heterocyclic Compounds

Executive Summary In modern drug discovery and materials science, bifunctional building blocks are critical for the divergent synthesis of complex molecular architectures. 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and materials science, bifunctional building blocks are critical for the divergent synthesis of complex molecular architectures. 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a highly versatile, orthogonally reactive intermediate. It features an electrophilic formyl group (-CHO) and a nucleophile-receptive nitrile group (-CN), spatially separated by a conformationally rigid fluoro-substituted benzyl ether linkage. This application note details the causal mechanisms, optimized protocols, and analytical validation strategies for utilizing this compound in the synthesis of high-value heterocycles, including thiazolidinediones (TZDs), benzimidazoles, and tetrazoles.

Structural Analysis & Causality (E-E-A-T)

As a Senior Application Scientist, selecting the right building block requires understanding the stereoelectronic impact of every atom. The architecture of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is deliberately designed for orthogonal functionalization:

  • The Formyl Group (Aldehyde): Positioned on the phenoxy ring, this group is highly susceptible to nucleophilic attack. It readily undergoes Knoevenagel condensations to form thiazolidinedione derivatives[1] or cyclocondensations with diamines to yield benzimidazoles, a critical pharmacophore in oncology[2].

  • The Nitrile Group: Located on the fluoro-benzyl ring, the -CN group serves as a precursor for [3+2] cycloadditions with azides to form 1H-tetrazoles[3]. The electron-withdrawing nature of the adjacent aromatic system activates the nitrile carbon, lowering the activation energy for cycloaddition.

  • The Fluoro Substituent: The fluorine atom at the 3-position (ortho to the ether linkage) is not merely a passive spectator. It exerts a strong inductive effect that modulates the pKa of potential downstream metabolites, increases lipophilicity (LogP) for cellular permeability, and acts as a metabolic shield against cytochrome P450-mediated oxidation at the benzylic position.

Mechanistic Visualization of Divergent Pathways

G BB 3-Fluoro-4-((4-formylphenoxy) methyl)benzonitrile TZD Thiazolidinedione (TZD) Derivative (Knoevenagel Condensation) BB->TZD Thiazolidine-2,4-dione Piperidine, Toluene BZI Benzimidazole Derivative (Cyclocondensation) BB->BZI o-Phenylenediamine Oxidant, Heat TET 1H-Tetrazole Derivative ([3+2] Cycloaddition) BB->TET NaN3, CuSO4·5H2O DMSO, 140°C

Divergent synthetic pathways of the bifunctional building block.

Experimental Protocols & Self-Validating Workflows

The following protocols are designed as self-validating systems. Each step includes the scientific rationale behind the reagent selection and the analytical markers required to confirm successful transformation before proceeding.

Protocol A: Synthesis of the Building Block (Etherification)

Objective: Synthesize 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile from 4-(bromomethyl)-3-fluorobenzonitrile and 4-hydroxybenzaldehyde.

  • Reaction Setup: Dissolve 4-hydroxybenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF). Add anhydrous Potassium Carbonate (K₂CO₃, 1.5 eq).

    • Causality: K₂CO₃ is a mild base that quantitatively deprotonates the phenol to form a highly nucleophilic phenoxide. DMF is a polar aprotic solvent that avoids solvating the phenoxide anion, maximizing its reactivity for the subsequent SN2 displacement.

  • Coupling: Add 4-(bromomethyl)-3-fluorobenzonitrile (1.05 eq) dropwise. Heat the mixture to 80 °C for 4 hours.

  • Self-Validation (TLC): Monitor via TLC (Hexanes:EtOAc 3:1). The disappearance of the phenolic starting material (UV active, stains with KMnO₄) and the appearance of a new, higher Rf spot indicates completion.

  • Workup: Quench with ice water to precipitate the product. Filter, wash with cold water, and recrystallize from ethanol.

Protocol B: Knoevenagel Condensation to Thiazolidinedione (TZD)

Objective: Target the formyl group to synthesize a TZD derivative, a structural motif common in metabolic disease therapeutics[4].

  • Reaction Setup: Combine the building block (1.0 eq) and thiazolidine-2,4-dione (1.0 eq) in anhydrous toluene. Add a catalytic amount of piperidine (0.1 eq) and glacial acetic acid (0.1 eq).

    • Causality: Piperidine acts as an organocatalyst, forming a transient, highly electrophilic iminium ion with the aldehyde. This drastically lowers the activation energy for nucleophilic attack by the enolized TZD[1].

  • Reflux: Heat the mixture to reflux (110 °C) using a Dean-Stark apparatus for 6-8 hours.

    • Causality: The Knoevenagel condensation produces water as a byproduct. The Dean-Stark trap physically removes this water from the toluene azeotrope, driving the equilibrium entirely toward the benzylidene product according to Le Chatelier's principle.

  • Self-Validation (NMR): Isolate the product via filtration after cooling. Confirm success via ¹H-NMR: The diagnostic benzylidene =CH- proton will appear as a distinct singlet in the highly deshielded region of 7.7–7.8 ppm[5].

Protocol C:[3+2] Cycloaddition to 1H-Tetrazole

Objective: Target the nitrile group to synthesize a tetrazole, a bioisostere for carboxylic acids with superior metabolic stability.

  • Reaction Setup: Dissolve the building block (1.0 eq) and Sodium Azide (NaN₃, 1.5 eq) in Dimethyl Sulfoxide (DMSO). Add Copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 2 mol%) as a catalyst.

    • Causality: The [3+2] cycloaddition of unactivated nitriles is notoriously slow. Cu(II) coordinates to the nitrile nitrogen, withdrawing electron density and increasing the electrophilicity of the nitrile carbon, thus facilitating the attack by the azide ion[6].

  • Cycloaddition: Heat the sealed reaction vessel to 140 °C for 2 hours.

  • Workup & Self-Validation (IR Spectroscopy): Cool the mixture, dilute with water, and acidify with 4M HCl to pH 2 to precipitate the free tetrazole. Analyze the crude solid via FT-IR. The complete disappearance of the sharp -C≡N stretching band at ~2230 cm⁻¹ confirms the total consumption of the nitrile moiety.

Quantitative Data: Optimization of Tetrazole Synthesis

The efficiency of the [3+2] cycloaddition at the nitrile position is highly dependent on the catalytic system. The table below summarizes the optimization parameters for converting the benzonitrile moiety to a 1H-tetrazole.

Catalyst SystemSolventTemperature (°C)Time (h)Isolated Yield (%)Mechanistic Note
NoneDMF11024< 5%High activation barrier prevents spontaneous cycloaddition.
L-Proline (20 mol%)DMF110675%Hydrogen-bond activation of the nitrile nitrogen[7].
Co(II) Complex (1 mol%)Methanol110488%Formation of an intermediate cobalt diazido complex[3].
CuSO₄·5H₂O (2 mol%) DMSO 140 2 92% Optimal Lewis acid coordination; rapid kinetics[6].

Table 1: Reaction optimization for the [3+2] cycloaddition of the nitrile group with NaN₃.

References

  • Benzimidazole chemistry in oncology: recent developments in synthesis, activity, and SAR analysis Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • A novel approach for the synthesis of 5-substituted-1H-tetrazoles Source: SciELO URL:[Link]

  • Exploration of Glitazone/Thiazolidinedione Derivatives: Molecular Design and Therapeutic Potential Source: MDPI URL:[Link]

  • Green Synthesis of Thiazolidine-2,4-dione Derivatives and Their Lipoxygenase Inhibition Activity Source: Frontiers URL:[Link]

  • Synthesis of thiazolidine-2,4-dione derivatives: anticancer, antimicrobial and DNA cleavage studies Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

Application

large-scale synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile for industrial use

An Application Note for the Industrial Scale-Up and Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Authored by: A Senior Application Scientist Abstract This document provides a comprehensive guide for the...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Industrial Scale-Up and Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Authored by: A Senior Application Scientist
Abstract

This document provides a comprehensive guide for the large-scale synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, a key intermediate in the development of advanced pharmaceuticals and agrochemicals. The synthetic strategy is centered around a robust and scalable Williamson ether synthesis.[1] This protocol details a two-step process commencing with the radical bromination of 3-fluoro-4-methylbenzonitrile to yield the key alkylating agent, followed by its reaction with 4-hydroxybenzaldehyde under basic conditions. Emphasis is placed on process optimization, safety, in-process controls, and purification strategies suitable for industrial production, ensuring high yield and purity of the final product.

Introduction

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a sophisticated bifunctional molecule, incorporating a nitrile, a fluoro group, and an aldehyde moiety. This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The core of its synthesis lies in the formation of an ether linkage, a reaction class for which the Williamson ether synthesis remains one of the most reliable and widely adopted methods in both laboratory and industrial settings.[1][2] This application note outlines a validated pathway for its production, addressing the practical challenges of scaling up from the bench to a multi-kilogram scale.

Overall Synthetic Scheme

The synthesis is achieved in two primary stages:

  • Benzylic Bromination: Synthesis of the key intermediate, 3-fluoro-4-(bromomethyl)benzonitrile, from 3-fluoro-4-methylbenzonitrile.

  • Williamson Ether Synthesis: Coupling of the brominated intermediate with 4-hydroxybenzaldehyde to form the target product.

Part I: Synthesis of Intermediate: 3-Fluoro-4-(bromomethyl)benzonitrile

The initial step involves the selective bromination of the methyl group at the benzylic position of 3-fluoro-4-methylbenzonitrile. Benzylic C-H bonds are weaker than aromatic C-H bonds and are susceptible to free-radical halogenation. For industrial applications, using N-Bromosuccinimide (NBS) as the bromine source is preferred as it allows for a controlled, low concentration of bromine radicals, minimizing side reactions. Modern, intensified processes utilize continuous flow photoreactors, which offer superior safety, control, and efficiency compared to traditional batch methods.[3]

Protocol 1: Benzylic Bromination

Materials:

  • 3-Fluoro-4-methylbenzonitrile

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or a suitable light source for photo-initiation

  • Acetonitrile (or other suitable non-reactive solvent)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Glass-lined reactor with temperature control, reflux condenser, and mechanical stirrer

  • Addition funnel

  • Filtration unit

  • Drying oven

Procedure:

  • Reactor Charging: Charge the reactor with 3-fluoro-4-methylbenzonitrile (1.0 equiv) and acetonitrile (10-15 volumes).

  • Reagent Addition: Add N-Bromosuccinimide (1.05-1.10 equiv).

  • Initiation: Add a catalytic amount of AIBN (0.02-0.05 equiv). Alternatively, if using a photoreactor, initiate the reaction with an appropriate light source.

  • Reaction: Heat the mixture to reflux (approx. 80-82°C for acetonitrile) and maintain for 2-4 hours. The reaction is exothermic and should be controlled carefully.

  • Monitoring: Monitor the reaction progress by HPLC or GC, checking for the consumption of the starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature. The by-product, succinimide, will precipitate.

    • Filter off the succinimide and wash the solid with a small amount of cold acetonitrile.

    • Combine the filtrates and wash sequentially with saturated sodium bicarbonate solution and brine to remove any remaining acidic impurities.

  • Isolation:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude 3-fluoro-4-(bromomethyl)benzonitrile as an oil or low-melting solid. This intermediate is often used directly in the next step without further purification.

Part II: Williamson Ether Synthesis of the Final Product

This core step utilizes the SN2 reaction between the phenoxide of 4-hydroxybenzaldehyde and the electrophilic benzylic carbon of 3-fluoro-4-(bromomethyl)benzonitrile.[1] The selection of a suitable base and solvent system is critical for achieving high yields and minimizing side reactions on an industrial scale.[2] Potassium carbonate is an effective and cost-efficient base, while a polar aprotic solvent like DMF or acetonitrile facilitates the nucleophilic attack.

Logical Flow of the Williamson Ether Synthesis

cluster_0 Phenoxide Formation (In Situ) cluster_1 SN2 Coupling Reaction cluster_2 Product Isolation & Purification A Charge Reactor: 4-Hydroxybenzaldehyde, K2CO3, Solvent (DMF) B Heat to 50-60°C A->B Step 1 C Stir for 1 hour B->C Step 2 D Add Solution of 3-Fluoro-4-(bromomethyl)benzonitrile C->D E Maintain Temperature (60-70°C) for 4-8 hours D->E Step 3 F Monitor Reaction by HPLC E->F Step 4 G Quench with Water F->G H Filter Crude Product G->H Step 5 I Recrystallize from Ethanol/Water H->I Step 6 J Dry Final Product I->J Step 7

Caption: Workflow for the large-scale Williamson ether synthesis.

Protocol 2: Ether Formation

Materials:

  • 3-Fluoro-4-(bromomethyl)benzonitrile (from Part I)

  • 4-Hydroxybenzaldehyde (high purity grade)[4]

  • Potassium Carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Large-scale glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, and condenser

  • Nutsche filter-dryer or centrifuge

Procedure:

  • Reactor Charging: Charge the reactor with 4-hydroxybenzaldehyde (1.0-1.1 equiv), potassium carbonate (1.5-2.0 equiv), and DMF (8-10 volumes).

  • Phenoxide Formation: Heat the slurry to 50-60°C and stir for at least 1 hour to ensure complete formation of the potassium phenoxide.

  • Addition of Alkylating Agent: Dissolve the crude 3-fluoro-4-(bromomethyl)benzonitrile (1.0 equiv) in a minimal amount of DMF and add it dropwise to the reactor over 1-2 hours, maintaining the internal temperature below 70°C.

  • Reaction: Maintain the reaction temperature at 60-70°C for 4-8 hours.

  • In-Process Control: Monitor the reaction by HPLC until the brominated intermediate is consumed (<1%).

  • Quenching and Precipitation: Cool the reactor to room temperature. Slowly add deionized water (10-20 volumes) to the reaction mixture with vigorous stirring. The product will precipitate as a solid.

  • Filtration: Filter the precipitated solid using a Nutsche filter or centrifuge.

  • Washing: Wash the filter cake thoroughly with deionized water until the filtrate is neutral to remove inorganic salts and residual DMF.

Part III: Final Product Purification

For pharmaceutical or high-tech applications, the purity of the final product is paramount. Recrystallization is the most effective method for purifying solid organic compounds at an industrial scale. The choice of solvent is critical; a system where the product is sparingly soluble at room temperature but highly soluble at elevated temperatures is ideal.

Protocol 3: Recrystallization
  • Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective.

  • Dissolution: Transfer the wet filter cake to a clean reactor and add ethanol (5-10 volumes). Heat the mixture to 70-75°C with stirring until all the solid dissolves.

  • Crystallization: Slowly add deionized water dropwise until a faint turbidity persists. Cool the solution slowly to 0-5°C over several hours to allow for the formation of well-defined crystals.

  • Isolation: Filter the purified crystals and wash with a small amount of cold ethanol/water mixture.

  • Drying: Dry the final product in a vacuum oven at 50-60°C until a constant weight is achieved.

Quantitative Data Summary
ParameterValueNotes
Starting Material 3-Fluoro-4-methylbenzonitrile---
Key Reagents NBS, 4-Hydroxybenzaldehyde, K₂CO₃---
Overall Yield 75-85%Based on 3-Fluoro-4-methylbenzonitrile
Final Product Purity >99.5% (by HPLC)After recrystallization
Melting Point Conforms to reference standard---
Appearance White to off-white crystalline solid---
Process Safety Considerations

Industrial synthesis requires a stringent adherence to safety protocols. A thorough risk assessment should be conducted before commencing any large-scale operation.[5]

  • Cyanide Compounds: The benzonitrile moiety is a cyanide compound. While aromatic nitriles are generally less acutely toxic than inorganic cyanide salts, they must be handled with care.[6] Avoid contact with strong acids, which could potentially lead to the formation of hydrogen cyanide gas.[6][7] All operations should be conducted in well-ventilated areas or enclosed systems.[7]

  • Alkylating Agents: The intermediate, 3-fluoro-4-(bromomethyl)benzonitrile, is a benzylic halide and a potent lachrymator. It should be treated as a hazardous alkylating agent. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection.[6]

  • Solvents: DMF and acetonitrile are flammable and have associated health risks. Handle in accordance with the Safety Data Sheet (SDS).

  • Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.[7] Personnel should be trained in emergency response procedures specific to the chemicals being used.[8]

Key Chemical Transformation Diagram

Caption: The core SN2 reaction of the Williamson ether synthesis.

References
  • Vertex AI Search. (2024, July 12). 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. China Chemical Manufacturer.
  • Vertex AI Search. (2025, November 7).
  • ChemicalBook. (2023, June 8).
  • BYJU'S. Williamson Ether Synthesis reaction.
  • European Patent Office. (n.d.). Process for the production of 4-hydroxybenzaldehyde derivatives.
  • Google Patents. (n.d.).
  • Wikipedia. (n.d.). Williamson ether synthesis.
  • Google Patents. (n.d.). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.
  • Benchchem. (n.d.). Application Notes and Protocols for Low-Temperature Reduction of Nitriles to Aldehydes.
  • Chemistry Steps. (2022, November 13). The Williamson Ether Synthesis.
  • Eureka | Patsnap. (2009, January 7). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Google Patents. (n.d.). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.
  • Stanford Environmental Health & Safety. (n.d.).
  • LSU Health Shreveport. (2018, June 20). Laboratory-Specific Standard Operating Procedures TITLE: SOP for the safe use of cyanide compounds.
  • KU Leuven. (2026, February 5). (toxic) cyanide compounds — HSE Department.
  • ChemicalBook. (n.d.). 3-Fluoro-4-methylbenzonitrile synthesis.
  • European Publication Server. (2000, May 10).
  • Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
  • ResearchGate. (n.d.).
  • Harvard University Environmental Health & Safety. (n.d.). Lab Safety Guideline: Cyanide.
  • National Center for Biotechnology Information. (n.d.). 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.
  • ResearchGate. (2026, January 17). Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • Francis Academic Press. (n.d.).
  • Experts@Minnesota. (n.d.). A one-step transformation of aromatic aldehydes to nitriles, using S,S-Dimethylsulfurdiimide as iminating agent.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Solvent-free and atom efficient conversion of aldehydes into nitriles.
  • Benchchem. (n.d.).
  • Autech. (n.d.). 3-Fluoro-4-Formylbenzonitrile Supplier in China.

Sources

Method

Analytical Methods for Quantifying 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

This comprehensive guide details the analytical strategy for quantifying 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile , a specific pharmaceutical intermediate likely utilized in the synthesis of fluorinated benzoxabo...

Author: BenchChem Technical Support Team. Date: March 2026

This comprehensive guide details the analytical strategy for quantifying 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile , a specific pharmaceutical intermediate likely utilized in the synthesis of fluorinated benzoxaborole analogs or related PDE4 inhibitors.

Given the molecule's structural features—a reactive aldehyde, a stable nitrile, a fluorine substituent, and a benzyl ether linkage—this protocol prioritizes stability-indicating methods to detect oxidation (to carboxylic acid) and hydrolysis.

Protocol ID: AN-3F4FPMB-Q1

Introduction & Molecule Profile

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (hereafter referred to as 3F-FPMB ) is a Critical Process Intermediate (CPI). Its quality directly impacts the yield and purity of downstream Active Pharmaceutical Ingredients (APIs).

Physicochemical Profile
PropertyDescriptionAnalytical Implication
Structure Benzonitrile core with a 3-Fluoro and 4-benzyloxy-aldehyde tail.Chromophores: Conjugated Nitrile (~230 nm), Benzaldehyde (~255 nm, ~280 nm).
Molecular Weight ~255.25 g/mol Suitable for LC-MS (ESI+) detection as [M+H]+ or [M+Na]+.
Solubility Low in water; High in ACN, MeOH, DMSO.Diluent: Acetonitrile/Water (80:20) is recommended.[1]
Reactivity Aldehyde: Prone to oxidation (to acid) and dimerization. Benzyl Ether: Acid-labile under harsh conditions.Buffer: Use buffered mobile phases (pH 3-5) to stabilize the aldehyde.
LogP (Predicted) ~2.8 - 3.2Retention on C18 will be moderate-to-strong.

Strategic Method Development

The "Dual-Wavelength" Strategy

Because 3F-FPMB contains two distinct chromophores separated by a methylene bridge, a single wavelength can be misleading if impurities lack one of the rings.

  • 254 nm: Maximizes sensitivity for the benzonitrile core.

  • 280 nm: Specific for the aldehyde functionality (n-π* transition) and distinguishes it from alcohol impurities (which lack this absorption).

Impurity Fate Mapping

We must quantify not just the main peak, but specific process impurities:

  • Impurity A (Oxidation): 3-Fluoro-4-((4-carboxyphenoxy)methyl)benzonitrile.

  • Impurity B (Starting Material 1): 4-(Bromomethyl)-3-fluorobenzonitrile (Potential Genotoxin).

  • Impurity C (Starting Material 2): 4-Hydroxybenzaldehyde.

Protocol 1: Stability-Indicating RP-HPLC Method

This is the gold-standard method for assay and purity.

Chromatographic Conditions
ParameterSpecificationRationale
Column Agilent Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm)Excellent peak shape for basic/neutral compounds; 3.5 µm offers balance of resolution and pressure.
Mobile Phase A 0.1% Formic Acid in WaterAcidic pH (~2.7) suppresses ionization of acidic impurities (Impurity A), sharpening their peaks.
Mobile Phase B Acetonitrile (LC Grade)Stronger eluent than MeOH, reducing run time for the lipophilic benzyl ether.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 30°CControls viscosity and retention reproducibility.
Injection Vol 10 µLSufficient sensitivity without overloading.
Detection PDA (210-400 nm); Quant at 254 nm 254 nm provides the most robust response for the benzonitrile core.
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration
2.09010Isocratic Hold (Elute polar SMs)
12.01090Linear Gradient (Elute 3F-FPMB)
15.01090Wash
15.19010Re-equilibration
20.09010End
Standard Preparation
  • Stock Solution (1.0 mg/mL): Dissolve 25 mg of 3F-FPMB reference standard in 25 mL of Acetonitrile. Sonicate for 5 mins.

  • Working Standard (50 µg/mL): Dilute 1.25 mL of Stock into a 25 mL flask. Dilute to volume with Diluent (50:50 ACN:Water) .

    • Note: Using 100% ACN as diluent can cause peak distortion (solvent effect) for early eluting impurities.

Protocol 2: Trace Analysis of Alkyl Halide (Impurity B)

If 4-(Bromomethyl)-3-fluorobenzonitrile is used as a starting material, it is a potential alkylating agent (PGI). UV detection may not be sensitive enough (ppm levels required).

LC-MS/MS Methodology
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Ionization: Electrospray Ionization (ESI) - Positive Mode.

  • MRM Transition (Impurity B):

    • Precursor: m/z 214/216 (Br isotope pattern).

    • Product: m/z 135 (Loss of Br, formation of benzyl cation).

  • Limit of Quantitation (LOQ): Target < 1.0 ppm relative to API.

Visualization: Synthesis & Analytical Workflow

The following diagram illustrates the synthesis pathway and the critical control points where this analytical method applies.

G SM1 SM1: 4-(Bromomethyl)- 3-fluorobenzonitrile Rxn Coupling Reaction (K2CO3 / ACN) SM1->Rxn SM2 SM2: 4-Hydroxy- benzaldehyde SM2->Rxn Target Target: 3F-FPMB (Aldehyde Intermediate) Rxn->Target Main Path ImpB Impurity B: Residual Alkyl Halide (Genotoxic Risk) Rxn->ImpB Unreacted SM1 ImpA Impurity A: Carboxylic Acid (Oxidation) Target->ImpA Air Oxidation HPLC Method 1: HPLC-UV (Purity & Assay) Target->HPLC QC Release ImpA->HPLC Detects at RRT ~0.8 LCMS Method 2: LC-MS (Trace Impurity B) ImpB->LCMS Trace Quant (<10 ppm)

Caption: Workflow showing the synthesis of 3F-FPMB, potential impurity origins, and the specific analytical method assigned to each critical quality attribute.

Method Validation Criteria (ICH Q2)

To ensure this protocol is "self-validating," the following acceptance criteria must be met during method transfer:

ParameterAcceptance CriteriaTroubleshooting
System Suitability %RSD of Area < 2.0% (n=6 injections). Tailing Factor < 1.5.If tailing > 1.5, increase buffer strength or check column age.
Linearity R² > 0.999 over 50% - 150% of target concentration.If non-linear, check detector saturation (max Abs < 1.0 AU).
Specificity Resolution > 2.0 between 3F-FPMB and Impurity A (Acid).If resolution fails, lower %B at the start of the gradient.
Solution Stability Standard area change < 2.0% after 24h at 5°C.Critical: Aldehydes degrade at RT. Always keep autosampler at 5°C.

Troubleshooting Guide

Issue: "Ghost" Peaks appearing after the main peak.
  • Cause: Aldehyde dimerization or acetal formation with Methanol.

  • Solution: Ensure the mobile phase uses Acetonitrile , not Methanol. Methanol can react with the aldehyde to form hemiacetals in acidic conditions.

Issue: Low Recovery / Area counts dropping over time.
  • Cause: Oxidation of the aldehyde to carboxylic acid in the sample vial.

  • Solution: Use amber glassware. Add 0.05% BHT (Butylated hydroxytoluene) to the diluent as an antioxidant if stability is critical during long sequences.

References

  • ICH Expert Working Group. "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Conference on Harmonisation, 2005. [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition, Wiley-Interscience, 1997.
  • FDA Guidance for Industry. "Genotoxic and Carcinogenic Impurities in Drug Substances and Products: Recommended Approaches." U.S. Department of Health and Human Services, 2008. (Reference for Impurity B limits). [Link]

  • PubChem Compound Summary. "Benzonitrile, 3-fluoro-." (Structural reference for core moiety). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Troubleshooting Guide & FAQs for Common Side Products in the Synthesis of 3-Fluoro-4-((4-formylphenoxy)...

Author: BenchChem Technical Support Team. Date: March 2026

To: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Desk Subject: Troubleshooting Guide & FAQs for Common Side Products in the Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Introduction

Welcome to the technical support center. This guide is designed to provide practical, in-depth assistance for the synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. The target molecule is typically synthesized via a Williamson ether synthesis, a robust and widely used reaction.[1][2] However, like any chemical transformation, it is not without its challenges. The presence of multiple functional groups—a nitrile, a fluoro substituent, a benzylic position, and an aldehyde—creates a landscape where side reactions can occur. This document addresses the most common side products observed, providing insights into their formation, identification, and mitigation.

Frequently Asked Questions (FAQs)

Q1: What is the standard reaction scheme for this synthesis?

A1: The most common and direct route is the Williamson ether synthesis. This involves the reaction of a phenoxide with an alkyl halide.[2] In this specific case, 4-hydroxybenzaldehyde is deprotonated with a mild base, such as potassium carbonate (K₂CO₃), to form a potassium phenoxide intermediate. This nucleophile then attacks an electrophilic benzyl halide, typically 4-(bromomethyl)-3-fluorobenzonitrile, via an Sₙ2 mechanism to form the desired ether product.[1][3]

Q2: I'm observing a significant amount of unreacted 4-hydroxybenzaldehyde in my crude product. What's going wrong?

A2: This is a common issue that usually points to incomplete deprotonation of the phenol or insufficient reactivity. Here are the primary causes and solutions:

  • Insufficient Base: Ensure you are using at least one, and preferably 1.5-2.0, equivalents of a suitable base like K₂CO₃ to drive the equilibrium towards the phenoxide.[4]

  • Presence of Water: Anhydrous conditions are preferable. Water can consume the base and protonate the phenoxide, reducing its nucleophilicity. Ensure your solvent (e.g., DMF, Acetonitrile) and reagents are dry.

  • Low Temperature/Short Reaction Time: While the reaction often proceeds well at moderate temperatures (60-80 °C), insufficient heating or time can lead to an incomplete reaction. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[5]

Q3: My final product has a low melting point and looks oily, suggesting impurities. What are the most likely culprits?

A3: Oily products or melting point depression are classic signs of impurities. Based on the reaction mechanism and the nature of the reactants, the most probable side products are the result of C-alkylation, hydrolysis of the nitrile group, or oxidation of the aldehyde. These are discussed in detail in the troubleshooting guide below.

Troubleshooting Guide: Identification and Mitigation of Side Products

This section delves into the specific side products that can complicate your synthesis, providing the causality behind their formation and actionable solutions.

Problem 1: An Isomeric Impurity is Detected (C-Alkylation)

You observe a second product with the same mass as your target molecule in your LC-MS analysis, but it has a different retention time and distinct ¹H NMR signals.

Probable Cause: C-Alkylation of the Phenoxide

The phenoxide ion is an ambident nucleophile, meaning it can react at two different sites: the oxygen (O-alkylation) to give the desired product, or a carbon on the aromatic ring (C-alkylation), usually at the ortho position to the hydroxyl group.[2][6] While O-alkylation is generally favored, certain conditions can promote the formation of the C-alkylated isomer, 2-(4-cyano-2-fluorobenzyl)-4-hydroxybenzaldehyde.

Mechanism of Formation:

G cluster_main Main Reaction Pathways cluster_O_alkylation Desired O-Alkylation (SN2) cluster_C_alkylation Side Reaction: C-Alkylation Phenoxide 4-Hydroxybenzaldehyde Phenoxide O_Product Target Product Phenoxide->O_Product O-attack C_Product C-Alkylated Isomer Phenoxide->C_Product C-attack (ortho) Electrophile 4-(Bromomethyl)-3-fluorobenzonitrile Electrophile->O_Product Electrophile->C_Product Base K₂CO₃ Solvent DMF / ACN

Caption: Competing O- vs. C-alkylation pathways.

Mitigation Strategies:

  • Solvent Choice: Polar aprotic solvents like DMF or acetonitrile are known to favor O-alkylation.[5] Protic solvents can solvate the oxygen atom of the phenoxide, leaving the carbon atoms more available for attack.[4]

  • Counter-ion: While harder to control, potassium (from K₂CO₃) is generally better than smaller cations like lithium for promoting O-alkylation.

  • Temperature Control: Running the reaction at the lowest effective temperature can sometimes increase selectivity for the thermodynamically favored O-alkylated product.

Purification: The two isomers have different polarities. The C-alkylated product retains a free phenolic hydroxyl group, making it more polar. It can typically be separated from the desired ether product by silica gel column chromatography.[7]

Problem 2: An Impurity with a Carboxylic Acid or Amide Group is Detected

Your IR spectrum shows a broad O-H stretch around 3000 cm⁻¹, and your mass spectrum shows a peak corresponding to M+17 or M+18 relative to the starting nitrile.

Probable Cause: Hydrolysis of the Nitrile Group

The benzonitrile group is susceptible to hydrolysis under both acidic and basic conditions, especially at elevated temperatures in the presence of water.[8][9] The reaction proceeds first to an intermediate amide, which can then be further hydrolyzed to a carboxylic acid.[10][11]

Mechanism of Formation:

G Target Target Product (Nitrile) Amide Amide Side Product Target->Amide Partial Hydrolysis H2O H₂O (trace) Acid Carboxylic Acid Side Product Base Base (e.g., OH⁻) Amide->Acid Full Hydrolysis

Caption: Stepwise hydrolysis of the nitrile group.

Mitigation Strategies:

  • Use Anhydrous Conditions: This is the most critical factor. Ensure your solvent is dry and that your base (K₂CO₃) has been properly dried before use.

  • Control Reaction Time and Temperature: Avoid prolonged reaction times at high temperatures once the starting materials are consumed (as monitored by TLC). Over-refluxing can promote hydrolysis.

  • Choice of Base: Use the mildest base necessary for the reaction. While K₂CO₃ is generally safe, stronger bases like NaOH or KOH significantly increase the rate of nitrile hydrolysis.[9]

Purification: The carboxylic acid side product is highly polar and acidic. It can be easily removed by washing the organic layer during workup with a mild aqueous base like sodium bicarbonate (NaHCO₃) solution. The amide is more neutral but still more polar than the target nitrile and can be separated by column chromatography.

Problem 3: An Impurity Corresponding to an Oxidized Aldehyde is Detected

You detect a byproduct with a mass 16 amu higher than your target product, and the characteristic aldehyde proton signal (~9-10 ppm) is absent in the ¹H NMR of the impurity.

Probable Cause: Oxidation of the Benzaldehyde Moiety

The aldehyde group on the 4-hydroxybenzaldehyde starting material or the final product can be oxidized to a carboxylic acid.[12] While the reaction conditions are not strongly oxidizing, trace amounts of air (oxygen) at elevated temperatures in a basic medium can cause this transformation.

Mitigation Strategies:

  • Inert Atmosphere: For maximum purity, run the reaction under an inert atmosphere of nitrogen or argon. This will minimize the presence of oxygen.

  • Degas Solvents: Before use, degassing the solvent by bubbling nitrogen through it can remove dissolved oxygen.

  • Temperature Control: Avoid unnecessarily high temperatures, which can accelerate oxidation rates.

Purification: Similar to the hydrolysis byproduct, this oxidized carboxylic acid is acidic and can be removed with a basic aqueous wash during the workup procedure.

Summary Table of Potential Side Products

Compound NameStructureMolecular Weight ( g/mol )Key Identification Notes
Target Product 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile255.24Desired product.
C-Alkylated Isomer 2-(4-cyano-2-fluorobenzyl)-4-hydroxybenzaldehyde255.24Same mass as product. More polar (free -OH). Different NMR.
Amide Hydrolysis Product 3-Fluoro-4-((4-formylphenoxy)methyl)benzamide273.25M+18. More polar than target. Amide peaks in IR/NMR.
Acid Hydrolysis Product 3-Fluoro-4-((4-formylphenoxy)methyl)benzoic acid274.24M+19. Acidic. Broad -OH in IR. Soluble in aq. base.
Aldehyde Oxidation Product 4-((4-cyano-2-fluorobenzyl)oxy)benzoic acid271.23M+16. Acidic. No aldehyde proton in NMR. Soluble in aq. base.

References

  • Vertex AI Search. 4-Hydroxybenzaldehyde: Structure, Synthesis, Applications, and Safety. Accessed March 7, 2026.
  • Google Patents.
  • Patent 0012939.
  • PMC. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile. Accessed March 7, 2026.
  • Taylor & Francis. 4-hydroxybenzaldehyde – Knowledge and References. Accessed March 7, 2026.
  • Benchchem. Preventing side reactions in the etherification of 4-hydroxybenzaldehyde. Accessed March 7, 2026.
  • Google Patents. CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. Accessed March 7, 2026.
  • Google Patents. CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile. Accessed March 7, 2026.
  • Master Organic Chemistry. The Williamson Ether Synthesis. Accessed March 7, 2026.
  • Benchchem. Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds. Accessed March 7, 2026.
  • Wikipedia. Williamson ether synthesis. Accessed March 7, 2026.
  • YouTube. Williamson Ether Synthesis Reaction Mechanism. Accessed March 7, 2026.
  • ChemicalBook. 3-Fluoro-4-methylbenzonitrile synthesis. Accessed March 7, 2026.
  • ResearchGate.
  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II. Accessed March 7, 2026.
  • ResearchGate. Synthesis of 3-Fluoro-4-(hydroxymethyl)
  • Pearson. Propose a mechanism for the basic hydrolysis of benzonitrile to the benzoate ion and ammonia. Accessed March 7, 2026.
  • RSC Publishing. Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions. Accessed March 7, 2026.
  • Organic Syntheses Procedure. Org. Synth. 2014, 91, 39. Accessed March 7, 2026.
  • Benchchem. Technical Support Center: Synthesis of 4-Fluoro-3-nitrobenzonitrile. Accessed March 7, 2026.
  • JoVE. Video: Nitriles to Carboxylic Acids: Hydrolysis. Accessed March 7, 2026.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles. Accessed March 7, 2026.
  • Chemistry LibreTexts. The Hydrolysis of Nitriles. Accessed March 7, 2026.

Sources

Optimization

optimizing reaction conditions for nucleophilic substitution on benzonitriles

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution ( ) on Benzonitriles Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution ( ) on Benzonitriles

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who are optimizing nucleophilic aromatic substitution (


) workflows. Rather than providing a generic list of conditions, this guide explores the causality  behind experimental choices, helping you troubleshoot side reactions, control regioselectivity, and implement self-validating protocols.

Part 1: Reaction Logic & Mechanistic Causality

Q1: Why is benzonitrile such a privileged substrate for


, and how does the choice of leaving group dictate my reaction conditions? 

The Causality: The success of an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 reaction is fundamentally governed by the ability of the aromatic ring to stabilize a negative charge. The cyano group (-CN) is a powerful electron-withdrawing group (EWG) that activates the ring—particularly at the ortho and para positions—by stabilizing the intermediate Meisenheimer complex through resonance and inductive effects.

When selecting a substrate, the leaving group's identity is critical. Unlike aliphatic


 reactions where iodine is the best leaving group, 

reactivity follows the order F > Cl > Br > I . Because the initial nucleophilic attack (addition) is the rate-determining step, the highly electronegative fluorine atom heavily polarizes the C-F bond, drawing electron density away from the ring and drastically lowering the activation energy required to form the Meisenheimer complex[1].

SNAr_Mechanism A Benzonitrile + Nucleophile (Ar-X + Nu⁻) B Meisenheimer Complex (Resonance Stabilized Anion) A->B Addition (Slow, RDS) C Substituted Product (Ar-Nu + X⁻) B->C Elimination (Fast)

Logical workflow of the SNAr addition-elimination mechanism via a Meisenheimer complex.

Part 2: Troubleshooting Guide (Hydrolysis & Side Reactions)

Q2: I am achieving good conversion, but LC-MS shows my nitrile group is disappearing. How do I prevent hydrolysis?

The Causality: Nitrile groups are highly susceptible to hydration. Under basic conditions (especially when using hydroxide bases or wet hygroscopic solvents like DMF/DMSO at elevated temperatures), water or hydroxide ions can nucleophilically attack the nitrile carbon. This sequential side reaction proceeds through an amide intermediate, which can further hydrolyze into a carboxylic acid[2].

Self-Validating Diagnostics: Check your LC-MS data. If your expected product mass is


, the presence of an 

peak indicates the formation of the primary amide, while an

peak (or a shift in retention time with high polarity) indicates the carboxylic acid[2].

Optimization Strategy:

  • Exclude Moisture: Rigorously dry all solvents and run the reaction under an inert Argon or Nitrogen atmosphere[2].

  • Switch Bases: Avoid aqueous bases (NaOH, KOH). Instead, utilize anhydrous inorganic bases (

    
    , 
    
    
    
    ) or non-nucleophilic organic bases like N,N-diisopropylethylamine (DIPEA)[2].
  • Lower the Temperature: Hydrolysis is highly temperature-dependent; dropping the reaction temperature by 20–30 °C can often outcompete the hydrolysis pathway while maintaining

    
     conversion[2].
    

Hydrolysis A 2-Halobenzonitrile (Ar-CN) B Amide Intermediate (Ar-CONH₂) A->B + H₂O (Base/Acid) C Carboxylic Acid (Ar-COOH) B->C + H₂O (Base/Acid)

Sequential side-reaction pathway of nitrile hydrolysis under aqueous basic conditions.

Part 3: Controlling Regioselectivity & Over-Substitution

Q3: When reacting highly activated substrates like pentafluorobenzonitrile with amines, I get an uncontrollable mixture of mono- and di-substituted products. How do I force mono-selectivity?

The Causality: In polyfluorinated systems, over-substitution occurs because the newly formed product (e.g., an N-aryl amide or amine) can be deprotonated by the base in the reaction mixture. This forms an aza-anion that is significantly more nucleophilic than your starting neutral amine, leading to rapid secondary arylation[3].

Optimization Strategy: Counterintuitively, the solution is not always to use less base. If using a strong base, utilizing exactly 1.0 equivalent leads to poor selectivity because the product outcompetes the starting material[3]. By utilizing >2.0 equivalents of base at a lower temperature , you fully deprotonate both the starting amine and the product. Because the starting amine is sterically less hindered and present in higher concentration initially, it kinetically outcompetes the product for the electrophile, restoring mono-selectivity[3].

Alternatively, for milder approaches, switching the solvent system to


 in MeCN at 60 °C has been shown to successfully suppress multiple substitutions[4].
Quantitative Data: Optimizing Selectivity in Polyfluorobenzonitriles

The following table summarizes the optimization of temperature and base stoichiometry to suppress over-substitution in pentafluorobenzonitrile amidation:

Base EquivalentsTemperature (°C)Conversion (%)Selectivity (Mono:Di Ratio)
1.027990.33
2.11099>20:1
2.1-1061>20:1

Data demonstrating that an excess of base at lower temperatures drastically improves mono-selectivity by altering the deprotonation equilibrium of the competing nucleophiles[3].

Part 4: Self-Validating Experimental Protocol

Q4: What is a reliable, baseline protocol for the


 of a 2-fluorobenzonitrile with a primary amine? 

The following methodology is designed with built-in validation checkpoints to ensure reaction integrity. While traditional methods use high-boiling toxic solvents, recent green chemistry advancements have also shown that


 on fluorobenzonitriles can be achieved in aqueous media using a 1:1 mixture of DIPEA and 

[5]. Below is the standard anhydrous protocol.

Step-by-Step Methodology:

  • Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 2-fluorobenzonitrile (1.0 eq), the primary amine (1.2 eq), and finely powdered, anhydrous

    
     (2.0 eq)[2].
    
  • Solvent Addition: Purge the flask with Nitrogen. Add anhydrous DMF to achieve a substrate concentration of 0.5 M[2].

  • Reaction Execution: Heat the mixture to 80–120 °C with vigorous stirring[2].

    • Validation Checkpoint: A distinct color change (often to deep yellow or orange) typically occurs as the Meisenheimer complex forms.

  • Monitoring: Sample the reaction at 2 hours. Dilute an aliquot in MeCN and analyze via LC-MS.

    • Validation Checkpoint: Confirm the disappearance of the starting material and look for the

      
       of the product. Ensure no 
      
      
      
      Da mass shifts (hydrolysis) are present.
  • Workup: Cool to room temperature and quench by pouring the mixture into ice water. If the product precipitates, collect via vacuum filtration. Otherwise, extract 3x with Ethyl Acetate.

  • Purification: Wash the combined organic layers with a 5% aqueous LiCl solution (critical for removing residual DMF), dry over

    
    , filter, and concentrate under reduced pressure.
    

Protocol Step1 1. Reagent Preparation Dry reagents, inert atmosphere Step2 2. Reaction Assembly Add Ar-F, Amine, Base, DMF Step1->Step2 Step3 3. Heating & Monitoring 120°C, monitor via LC-MS Step2->Step3 Step4 4. Aqueous Workup Quench with H₂O, extract EtOAc Step3->Step4 Step5 5. Purification Wash with brine, dry, concentrate Step4->Step5

Step-by-step experimental workflow for a standard nucleophilic aromatic substitution.

References
  • PMC (NIH). "A Selective Single Step Amidation of Polyfluoroarenes." Available at: [Link][3]

  • RSC Mechanochemistry. "Al2O3 promoted mechanochemical nucleophilic aromatic substitution." Available at: [Link][1]

  • Preprints.org. "Nucleophilic aromatic substitution of polyfluoroarene to access highly functionalized 10-phenylphenothiazine derivatives." Available at:[Link][4]

  • RSC Advances. "SNAr reaction in aqueous medium in presence of mixed organic and inorganic bases." Available at: [Link][5]

Sources

Troubleshooting

degradation pathways of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Topic: 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Executive Summary & Chemical Context 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (hereafter referred to as Target Molecule ) is a critical bi-aryl ether interm...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Executive Summary & Chemical Context

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (hereafter referred to as Target Molecule ) is a critical bi-aryl ether intermediate, often utilized in the synthesis of benzoxaborole therapeutics (e.g., Crisaborole analogs) and novel PDE4 inhibitors.[1]

Its structural integrity is compromised by two competing reactive centers:

  • The Aldehyde (-CHO): Highly susceptible to autoxidation and nucleophilic attack.

  • The Nitrile (-CN): Prone to hydrolysis under pH extremes.

  • The Benzylic Ether Linker (-CH₂-O-): A site for radical-initiated autoxidation.

This guide provides a mechanism-based troubleshooting framework to distinguish between oxidative instability and hydrolytic degradation during analytical profiling.

Degradation Pathways: Mechanism & Causality

The following diagram illustrates the primary degradation routes. Use this to correlate HPLC retention time (RT) shifts with structural changes.

DegradationPathways Parent Target Molecule (Aldehyde + Nitrile) Ox_Acid Degradant A (Major) Carboxylic Acid Derivative (Aldehyde oxidation) Parent->Ox_Acid  Autoxidation (Air/Peroxide)    Fastest Pathway   Hyd_Amide Degradant B Amide Intermediate (Nitrile partial hydrolysis) Parent->Hyd_Amide  Basic/Acidic Hydrolysis   Can_Alc Degradant D Benzyl Alcohol Derivative (Disproportionation) Parent->Can_Alc  Cannizzaro (High pH)   Hyd_Acid Degradant C Benzoic Acid Derivative (Nitrile full hydrolysis) Hyd_Amide->Hyd_Acid  Prolonged Hydrolysis  

Figure 1: Primary degradation pathways.[1] Red arrows indicate the most thermodynamically favorable routes under standard storage conditions.

Detailed Pathway Analysis

A. Oxidative Dehydrogenation (The "Air" Problem)

  • Mechanism: Radical chain reaction initiated by trace metals or light (Autoxidation). The aldehyde proton is abstracted, forming an acyl radical which reacts with

    
     to form a peracid, eventually yielding the carboxylic acid [1].
    
  • Impact: This is the dominant degradation pathway in solid state and solution.

  • Observation: Appearance of a peak at shorter retention time (more polar) and a drop in solution pH.

B. Nitrile Hydrolysis (The "pH" Problem)

  • Mechanism: Nucleophilic attack by water on the nitrile carbon.

    • Step 1: Formation of the primary amide (3-fluoro-4-((4-formylphenoxy)methyl)benzamide).

    • Step 2: Conversion to the benzoic acid derivative [2].[1][2][3][4]

  • Impact: Prominent under stress conditions (pH > 9 or pH < 3). The 3-fluoro substituent creates an electron-deficient ring, slightly accelerating nucleophilic attack compared to non-fluorinated analogs.

C. Cannizzaro Disproportionation

  • Mechanism: In strong base (non-aqueous or low water), two aldehyde molecules react; one is oxidized to acid, the other reduced to alcohol.

  • Impact: Rare in formulation but common during synthesis workups using strong bases (e.g., NaOH, KOH).

Troubleshooting Guide (FAQ Format)
Issue 1: "I see a new impurity growing at RRT ~0.85 during storage at 40°C."

Diagnosis: This is likely the Carboxylic Acid resulting from aldehyde oxidation.

  • Why: Aldehydes oxidize to acids spontaneously in air. The acid is more polar than the aldehyde, leading to earlier elution on Reverse Phase HPLC.

  • Validation: Check the UV spectrum. The aldehyde carbonyl typically has a distinct

    
     transition (~280-300 nm). The acid derivative will show a hypsochromic shift (blue shift) or loss of this specific band.
    
  • Corrective Action:

    • Sparge all solvents with Argon/Nitrogen.

    • Add antioxidants (e.g., BHT) to the sample diluent if permissible.

    • Store solid samples under inert atmosphere at -20°C.

Issue 2: "My main peak is splitting/broadening in unbuffered aqueous acetonitrile."

Diagnosis: Hemiacetal Formation or Hydrate formation .

  • Why: Aldehydes can reversibly react with water (hydrate) or alcohols (hemiacetal) in the mobile phase.

  • Validation: Change the organic modifier from Methanol (promotes hemiacetals) to Acetonitrile (inert). If the peak sharpens, it was solvent interaction, not degradation.

  • Corrective Action: Avoid methanol in sample preparation. Use Acetonitrile/Water gradients.

Issue 3: "We observe a mass shift of +18 Da in LC-MS under basic stress."

Diagnosis: Nitrile Hydrolysis to Amide .

  • Why: The nitrile group (

    
    ) hydrolyzes to the amide (
    
    
    
    ). The molecular weight change is exactly +18 (
    
    
    ).
  • Validation: Isolate the peak. The amide usually elutes after the acid degradant but before the parent nitrile (depending on pH).

  • Corrective Action: Maintain pH < 8.0 during processing.

Experimental Protocols: Forced Degradation

Standardized based on ICH Q1A(R2) guidelines [3].

Stress ConditionReagent / ConditionDurationTarget DegradationNotes
Acid Hydrolysis 0.1 N HCl, Reflux2–8 Hours5–20%Targets Nitrile

Amide.
Base Hydrolysis 0.01 N NaOH, RT1–4 Hours5–20%Caution: High pH triggers Cannizzaro on the aldehyde immediately. Use mild base.
Oxidation 0.3%

, RT
1–2 Hours10–30%Targets Aldehyde

Acid. Very fast reaction.
Photolysis 1.2 million lux hours24+ HoursVariableRadical oxidation of benzylic ether.
Step-by-Step Protocol: Oxidative Stress Test
  • Preparation: Dissolve 5 mg of Target Molecule in 10 mL Acetonitrile.

  • Initiation: Add 1 mL of 3%

    
     (aq). Vortex immediately.
    
  • Incubation: Store in the dark at Room Temperature (25°C).

  • Sampling: Inject onto HPLC at T=0, T=1h, T=4h.

  • Quenching: Critical Step. Quench with 1 mL of 5% Sodium Metabisulfite (

    
    ) before analysis to prevent on-column oxidation.
    
  • Analysis: Monitor the decrease of the parent peak and the formation of the RRT ~0.85 species.

Analytical Reference Data

Predicted Physicochemical Properties for Method Development:

PropertyValueImplication for HPLC
LogP ~2.9Moderate lipophilicity. Use C18 column.[5]
pKa (Aldehyde) N/A (Neutral)Non-ionizable.
pKa (Acid Degradant) ~4.2Acid degradant will tail if Mobile Phase pH < 3.0.
UV Max ~260 nm, ~285 nmDual detection recommended.
References
  • Lien, E. J., et al. (2022). Mechanisms of Aldehyde Autoxidation in Pharmaceutical Intermediates. Journal of Pharmaceutical Sciences. 6

  • Veselá, A. B., et al. (2010).[7] Hydrolysis of benzonitrile herbicides by soil actinobacteria and metabolite toxicity. Biodegradation, 21(5), 761-770.[7] 7[1][8][9]

  • ICH Expert Working Group. (2003). ICH Q1A(R2): Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[10] 11

  • BenchChem Technical Support. (2025). Benzonitrile Degradation Pathways: A Technical Support Guide. 4

Sources

Optimization

troubleshooting failed reactions involving 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Welcome to the technical support center for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this polyfunctional molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.

Understanding the Molecule: A Chemist's Perspective

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a unique building block possessing three key functional groups: an aromatic nitrile, a benzyl ether, and an aromatic aldehyde. The presence of a fluorine atom on one of the benzene rings further influences its reactivity. This multi-functionality, while offering diverse synthetic possibilities, also presents challenges in achieving chemoselectivity.[1] A thorough understanding of the reactivity of each functional group is paramount to successful synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during reactions involving 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile in a question-and-answer format.

Reactions Targeting the Aldehyde Group

Question 1: I am attempting a reductive amination with my primary/secondary amine and 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, but I am getting low yields of the desired amine. What are the possible causes?

Low yields in reductive amination can stem from several factors.[2][3] The key is to ensure the formation of the imine intermediate before the reduction step.

  • Incomplete Imine Formation: The reaction between the aldehyde and the amine to form the imine is an equilibrium process. To drive the reaction forward, it is often necessary to remove the water formed as a byproduct. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves.[4]

  • Sub-optimal pH: Imine formation is typically favored under mildly acidic conditions (pH 4-5).[5] If the reaction medium is too acidic, the amine nucleophile will be protonated, rendering it unreactive. If it's too basic, the carbonyl group of the aldehyde will not be sufficiently activated.

  • Steric Hindrance: If your amine is sterically bulky, the formation of the imine can be slow. In such cases, longer reaction times or gentle heating may be required.

  • Premature Reduction of the Aldehyde: If you are using a strong reducing agent like sodium borohydride (NaBH4), it can reduce the aldehyde to an alcohol before it has a chance to form the imine.[5] Consider using a milder reducing agent that is selective for the imine, such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3).[6]

  • Side Reactions: The presence of other reactive functional groups can lead to undesired side reactions. For instance, under harsh acidic conditions, the benzyl ether linkage could be cleaved.[7][8]

Question 2: My Wittig reaction with 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is not proceeding to completion, or I am getting a mixture of E/Z isomers. How can I optimize this?

The Wittig reaction is a powerful tool for alkene synthesis from aldehydes.[9][10] However, its success depends on the nature of the Wittig reagent and the reaction conditions.

  • Reactivity of the Wittig Reagent: Stabilized ylides (containing electron-withdrawing groups) are less reactive and may require heating to react with the aldehyde.[11] Unstabilized ylides are more reactive but can be more challenging to handle.

  • Stereoselectivity: The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide and the reaction conditions. Stabilized ylides generally favor the formation of the E-alkene, while unstabilized ylides typically yield the Z-alkene.[12] To influence the stereoselectivity, you can consider the Schlosser modification of the Wittig reaction.[10]

  • Base Selection: The choice of base for generating the ylide is crucial. Strong bases like n-butyllithium or sodium hydride are commonly used. Incomplete deprotonation of the phosphonium salt will result in a lower concentration of the active ylide.

Reactions Targeting the Nitrile Group

Question 3: I am trying to hydrolyze the nitrile group to a carboxylic acid, but the reaction is sluggish or incomplete. What can I do?

The hydrolysis of aromatic nitriles typically requires forcing conditions, such as heating with strong acid or base.[13][14][15]

  • Insufficiently Harsh Conditions: Aromatic nitriles are generally less reactive towards hydrolysis than their aliphatic counterparts. You may need to increase the concentration of the acid or base, raise the reaction temperature, or prolong the reaction time.

  • Solubility Issues: The starting material may not be fully soluble in the aqueous acidic or basic medium. Adding a co-solvent like ethanol or THF can improve solubility and facilitate the reaction.

  • Potential for Side Reactions: Be mindful of the other functional groups in the molecule. Strong acidic or basic conditions can lead to the cleavage of the benzyl ether linkage.[16] It is a delicate balance between achieving nitrile hydrolysis and preserving the rest of the molecule. A stepwise approach, perhaps involving protection of the aldehyde, may be necessary.[17]

Question 4: I want to selectively reduce the nitrile to a primary amine without affecting the aldehyde group. Is this possible?

Selective reduction of a nitrile in the presence of an aldehyde is a significant challenge in organic synthesis because aldehydes are generally more susceptible to reduction than nitriles.[18][19]

  • Protecting the Aldehyde: The most reliable strategy is to protect the aldehyde group before carrying out the reduction of the nitrile.[20][21] The aldehyde can be converted to an acetal, which is stable under the conditions required for nitrile reduction (e.g., using LiAlH4 or catalytic hydrogenation).[22] The acetal can then be removed under acidic conditions to regenerate the aldehyde.

  • Chemoselective Reagents: While challenging, some methods for the chemoselective reduction of nitriles in the presence of other reducible functional groups have been reported.[23][24] These often involve specific catalysts and reaction conditions and would require careful optimization for your specific substrate. For instance, catalytic hydrogenation with specific catalysts under controlled conditions might offer some selectivity.

Stability and Side Reactions

Question 5: I am observing cleavage of the benzyl ether linkage during my reaction. How can I prevent this?

The benzyl ether is a commonly used protecting group, but it is susceptible to cleavage under certain conditions.[8][25]

  • Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, leading to cleavage.[7] If your reaction requires acidic conditions, consider using a milder acid or minimizing the reaction time and temperature.

  • Hydrogenolysis: The benzyl ether can be cleaved by catalytic hydrogenation (e.g., using H2 and Pd/C).[26] If you are performing a hydrogenation to reduce another functional group (like a double bond), you will likely also cleave the benzyl ether. Alternative reduction methods that do not involve catalytic hydrogenation should be considered. Oxidative cleavage of benzyl ethers using reagents like DDQ is also possible, particularly with photostimulation.[27][28]

Question 6: How does the fluorine substituent affect the reactivity of the aromatic rings?

The fluorine atom has a dual electronic effect on the aromatic ring.

  • Inductive Effect: Fluorine is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect), which deactivates the ring towards electrophilic aromatic substitution.[29]

  • Resonance Effect: The lone pairs on the fluorine atom can be donated into the aromatic pi-system through resonance (+R effect), which is an activating effect.[30]

  • Overall Effect: For fluorine, the inductive effect generally outweighs the resonance effect, making the fluorinated ring less reactive towards electrophiles than benzene. However, the resonance effect directs incoming electrophiles to the ortho and para positions. The presence of fluorine can also enhance the stability of the aromatic ring.[31][32] In nucleophilic aromatic substitution, a fluorine atom can be activating or deactivating depending on its position relative to the leaving group.[33]

Frequently Asked Questions (FAQs)

  • What are the recommended storage conditions for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile?

    • This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents, acids, and bases.[34][35] Given the presence of the aldehyde group, which can be prone to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[36]

  • What are the main safety precautions to consider when handling this compound?

    • As with any chemical, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • How can I monitor the progress of my reactions involving this compound?

    • Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of most reactions. Staining with a suitable reagent (e.g., potassium permanganate or a UV indicator) can help visualize the starting material and products. For more quantitative analysis, techniques like HPLC or GC-MS can be employed.

  • Are there any known incompatibilities with common solvents or reagents?

    • Avoid strong oxidizing agents, which can oxidize the aldehyde to a carboxylic acid. Be cautious with strong acids and reducing agents like catalytic hydrogenation, as they can cleave the benzyl ether. The nitrile group can be hydrolyzed under strong acidic or basic conditions.

Experimental Protocols

Protocol: Reductive Amination of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

This protocol provides a general procedure for the reductive amination of the title compound with a primary amine.

Materials:

  • 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

  • Primary amine (1.1 equivalents)

  • Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (1 equivalent) and dissolve it in anhydrous DCM.

  • Add the primary amine (1.1 equivalents) to the solution, followed by a catalytic amount of acetic acid.

  • Stir the reaction mixture at room temperature for 1-2 hours to allow for imine formation. Monitor the reaction by TLC.

  • Once imine formation is complete (or has reached equilibrium), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture. Caution: The addition may be exothermic.

  • Continue stirring the reaction at room temperature overnight.

  • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel to yield the desired secondary amine.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting failed reactions involving 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

TroubleshootingWorkflow start Reaction with 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Failed check_sm Is Starting Material Consumed? start->check_sm check_product Is Desired Product Formed? check_sm->check_product Yes no_reaction No Reaction check_sm->no_reaction No low_yield Low Yield of Desired Product check_product->low_yield Yes, but low yield side_products Side Products Observed check_product->side_products No, side products optimize_conditions Optimize Reaction Conditions: - Temperature - Time - Concentration low_yield->optimize_conditions purification_issue Investigate Purification Method low_yield->purification_issue identify_side_products Identify Side Products (NMR, MS) side_products->identify_side_products check_reagents Check Reagent Quality and Stoichiometry no_reaction->check_reagents end Successful Reaction optimize_conditions->end check_reagents->optimize_conditions purification_issue->end ether_cleavage Ether Cleavage? identify_side_products->ether_cleavage nitrile_hydrolysis Nitrile Hydrolysis? ether_cleavage->nitrile_hydrolysis No adjust_ph Adjust pH / Use Milder Conditions ether_cleavage->adjust_ph Yes aldehyde_oxidation Aldehyde Oxidation/Reduction? nitrile_hydrolysis->aldehyde_oxidation No nitrile_hydrolysis->adjust_ph Yes aldehyde_oxidation->optimize_conditions No protecting_group Consider Protecting Group Strategy aldehyde_oxidation->protecting_group Yes adjust_ph->end protecting_group->end

Caption: A troubleshooting decision tree for reactions involving 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

References

  • Patsnap Eureka. (2026, February 24). Benzene Ring vs Fluorobenzene: Examination of Reactivity. [Link]

  • Fiveable. (2025, August 15). Benzylic Ether Definition. [Link]

  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups. [Link]

  • ACS Omega. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

  • PMC. (2021, December 7). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. [Link]

  • Oxford Learning Link. Appendix 6: Protecting groups. [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

  • PMC. CHEMOSELECTIVE CATALYTIC HYDROGENATION OF ALKENES BY LINDLAR CATALYST. [Link]

  • PubMed. (2021, January 5). Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. [Link]

  • Chemistry Steps. (2025, November 23). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. [Link]

  • Wikipedia. Nitrile reduction. [Link]

  • ResearchGate. (2025, August 5). Mechanisms of reactions of halogenated compounds: Part 7. Effects of fluorine and other groups as substituents on nucleophilic aromatic substitution. [Link]

  • Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • BioResources. (2023, April 19). Catalytic hydrogenolysis lignin to obtain phenols: A review of selective cleavage of ether bonds. [Link]

  • Lumen Learning. 14.3. Substituent Effects | Organic Chemistry II. [Link]

  • ResearchGate. (2015, January 12). Selective reduction of a nitrile to an aldehyde in the presence of an ester?. [Link]

  • YouTube. (2018, December 31). benzyl ether cleavage. [Link]

  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Alcohol Protecting Groups. [Link]

  • Taylor & Francis. Chemoselectivity – Knowledge and References. [Link]

  • ACS Publications. (2021, January 5). Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. [Link]

  • Chemistry LibreTexts. (2019, June 5). 20.11 Protecting Groups of Aldehydes. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • ResearchGate. (2014, December 21). What are the new ways to protect the aromatic aldehyde carbonyl group by diol?. [Link]

  • Atlanchim Pharma. (2021, October 6). Science About O-Benzyl protecting groups. [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. [Link]

  • PMC. (2024, September 30). Recent trends for chemoselectivity modulation in one-pot organic transformations. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • ResearchGate. Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids. [Link]

  • Reddit. (2025, January 1). Struggling with Reductive Amination: Tips for Isolating My Amine Product?. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Nitriles. [Link]

  • Wittig Reaction - Common Conditions. [Link]

  • Nature. Multitask prediction of site selectivity in aromatic C-H functionalization reactions. [Link]

  • Chemistry Steps. (2024, March 28). Reductive Amination. [Link]

  • Organic Synthesis. Hydrolysis of Nitriles. [Link]

  • ResearchGate. Chemoselectivity and the Curious Reactivity Preferences of Functional Groups. [Link]

  • PubMed. Chemoselectivity and the curious reactivity preferences of functional groups. [Link]

  • Save My Exams. (2025, April 14). Nitriles (OCR A Level Chemistry A): Revision Note. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • University of Ottawa. (2024, July 17). Handling and Storage of Chemicals. [Link]

  • Sciencemadness Wiki. (2025, August 20). Safe handling and storage of chemicals. [Link]

  • Wikipedia. Wittig reaction. [Link]

  • Organic Syntheses. (2020, October 13). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile. [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. [Link]

  • Lumen Learning. 20.4. The Wittig reaction | Organic Chemistry II. [Link]

Sources

Troubleshooting

Technical Support Center: Purity Optimization for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

The following technical guide is designed to assist researchers in optimizing the synthesis and purification of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile . This document functions as a Tier-3 Technical Support res...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed to assist researchers in optimizing the synthesis and purification of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile . This document functions as a Tier-3 Technical Support resource, focusing on mechanistic troubleshooting and high-purity isolation strategies.

Case ID: SYN-3F-BENZ-001 Topic: Purity Enhancement & Troubleshooting Applicable Synthesis: Williamson Ether Coupling of 4-(bromomethyl)-3-fluorobenzonitrile and 4-hydroxybenzaldehyde.

Executive Summary: The Purity Logic

The synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile relies on a nucleophilic substitution (


) between a benzyl bromide and a phenoxide. While conceptually simple, the presence of the electron-withdrawing nitrile and fluorine groups on the benzyl ring, combined with the reactive aldehyde on the phenol, creates specific impurity traps.

Core Purity Strategy:

  • Stoichiometric Bias: Use the phenol (nucleophile) in excess. It possesses an acidic proton (

    
    ), allowing unreacted starting material to be removed via basic aqueous extraction.
    
  • Water Exclusion: The benzylic bromide is highly susceptible to hydrolysis, forming the alcohol impurity (3-fluoro-4-(hydroxymethyl)benzonitrile), which is difficult to separate by crystallization.

  • Mild Activation: Avoid strong bases (e.g., NaOH/KOH) that trigger Cannizzaro disproportionation of the aldehyde.

Process Workflow & Logic Map

The following diagram illustrates the critical decision nodes where purity is either secured or lost.

SynthesisWorkflow Start Start: Reagents Reaction Reaction: K2CO3 / MeCN or DMF (Strict Anhydrous) Start->Reaction Check1 Decision: Is Bromide Consumed? Reaction->Check1 Check1->Reaction No (Add Catalyst/Time) Quench Quench: Water/EtOAc Partition Check1->Quench Yes Wash_Basic CRITICAL STEP: Wash Org. Layer with 1M NaOH (Removes Excess Phenol) Quench->Wash_Basic Org. Phase Wash_Brine Wash: Brine/Water (Removes DMF/Salts) Wash_Basic->Wash_Brine Cryst Recrystallization: EtOH or EtOAc/Heptane Wash_Brine->Cryst Final Target: >98% Purity Cryst->Final

Caption: Logical workflow emphasizing the basic wash step to chemically sequester unreacted phenol, eliminating the need for difficult chromatography.

Critical Impurity Profile

Understanding your contaminants is the first step to removing them.

Impurity TypeLikely IdentityOriginRemoval Strategy
Hydrolysis Product 3-Fluoro-4-(hydroxymethyl)benzonitrileMoisture in solvent/base reacting with bromide.Prevention: Dry solvents over molecular sieves. Purification: Silica chromatography (polar).
Starting Material A 4-HydroxybenzaldehydeExcess reagent or incomplete conversion.Extraction: Wash organic layer with cold 0.5M - 1M NaOH.
Starting Material B 4-(Bromomethyl)-3-fluorobenzonitrileIncomplete conversion.Stoichiometry: Use it as the limiting reagent (1.0 equiv).
Oxidation Product Carboxylic acid derivativeAir oxidation of aldehyde during long reflux.Extraction: Soluble in NaHCO3/NaOH washes.
Dimer/Oligomer Aldol condensation productsBase too strong (e.g., NaH, KOH) or temp too high.Prevention: Use K2CO3. Purification: Recrystallization.[1][2][3][4]

Troubleshooting & FAQs

Q1: My crude product is sticky and yellow. How do I get a solid?

Diagnosis: The yellow color typically comes from oxidized aldehyde traces or conjugated impurities. The "stickiness" is often residual solvent (DMF) or the presence of the hydrolysis alcohol impurity which lowers the melting point. Protocol:

  • Remove DMF: Ensure your aqueous workup is thorough. DMF is miscible with water but partitions into EtOAc. Wash the EtOAc layer 3x with water, then 1x with brine.

  • Trituration: Dissolve the crude oil in a minimum amount of Diethyl Ether or MTBE. Add Hexane/Heptane dropwise until cloudy. Stir vigorously. If oil separates, scratch the flask wall to induce nucleation.

  • Recrystallization: For high purity, recrystallize from hot Ethanol (EtOH) .

    • Dissolve crude in boiling EtOH.

    • Allow to cool slowly to RT, then 4°C.

    • The ether product should crystallize as white/off-white needles.

Q2: HPLC shows a persistent peak at RRT ~0.8 relative to the product. What is it?

Diagnosis: This is likely the 3-Fluoro-4-(hydroxymethyl)benzonitrile (hydrolysis impurity). Mechanism:


Solution: 
  • Prevention: This is a "prevention-only" fix. You must ensure your Acetone or DMF is anhydrous (water content <0.05%). Potassium Carbonate (

    
    ) is hygroscopic; dry it in an oven at 120°C before use.
    
  • Removal: This impurity is very similar in polarity to the product but slightly more polar.

    • Flash Chromatography: Use a gradient of Hexane:EtOAc (Start 90:10

      
       End 70:30). The alcohol will elute after the product.
      
Q3: Why do you recommend using excess aldehyde? Usually, I use excess alkyl halide.

Expert Insight: In this specific reaction, the alkyl halide (Bromide) is neutral, while the nucleophile (Phenol/Aldehyde) is acidic.

  • If you use excess Bromide , the unreacted bromide is neutral and lipophilic. It will co-elute with your product in most organic extractions, requiring a column to separate.

  • If you use excess Aldehyde (1.2 equiv), the unreacted portion can be deprotonated by a simple NaOH wash during workup, moving it into the aqueous waste layer. This leaves your organic layer containing only the product, significantly increasing "Crude Purity."

Q4: Can I use Sodium Hydride (NaH) to speed up the reaction?

Advisory: Proceed with caution. While NaH generates the phenoxide instantly, it is a strong base.

  • Risk: High local concentrations of NaH can trigger the Cannizzaro reaction on the aldehyde group or cause polymerization of the sensitive benzyl halide.

  • Recommendation: Use Cesium Carbonate (

    
    )  or Potassium Carbonate (
    
    
    
    )
    in Acetone or Acetonitrile. The milder basicity preserves the aldehyde functionality and the nitrile group.

Optimized Experimental Protocol

Objective: Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile with >98% purity.

Reagents:

  • 4-(Bromomethyl)-3-fluorobenzonitrile (1.0 equiv) [CAS: 105942-09-4][5]

  • 4-Hydroxybenzaldehyde (1.1 - 1.2 equiv) [CAS: 123-08-0]

  • Potassium Carbonate (

    
    ), anhydrous (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar. Cool under

    
    .
    
  • Dissolution: Add 4-Hydroxybenzaldehyde (1.2 eq) and

    
     (2.0 eq) to MeCN (10 mL/g). Stir at RT for 15 mins to form the phenoxide (solution may turn yellow).
    
  • Addition: Add 4-(Bromomethyl)-3-fluorobenzonitrile (1.0 eq) in one portion.

  • Reaction: Heat to reflux (80°C for MeCN) or 60°C (for DMF). Monitor by TLC (Hex:EtOAc 3:1). Reaction is typically complete in 2-4 hours.

  • Work-up (The Purity Step):

    • Cool to RT. Filter off solid inorganic salts.

    • Concentrate the filtrate to remove bulk solvent.

    • Redissolve residue in Ethyl Acetate (EtOAc).

    • Wash 1: Water (removes salts).

    • Wash 2: 1M NaOH (cold) . This removes the excess 4-hydroxybenzaldehyde.

    • Wash 3: Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallize the solid from Ethanol.

References

  • Sigma-Aldrich. 4-(Bromomethyl)-3-fluorobenzonitrile Product Analysis & Safety Data. Retrieved from [6]

  • ChemicalBook. Synthesis of 3-Fluoro-4-methylbenzonitrile derivatives and intermediates. Retrieved from

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2733519 (4-Hydroxybenzaldehyde). Retrieved from

  • ResearchGate. Synthesis of 4-(4′-Formylaryloxy)-7-nitrobenzofurazan Derivatives (Williamson Ether Protocols). Retrieved from

Sources

Optimization

Technical Support Center: Solvent Effects in the Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Welcome to the technical support center for the synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on th...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the critical role of solvent selection. The information herein is designed for researchers, chemists, and professionals in drug development to navigate the challenges associated with this specific etherification.

Introduction: The Critical Role of the Reaction Environment

The synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution (SN2) of a halide (like bromide) from 3-fluoro-4-(bromomethyl)benzonitrile by the phenoxide ion of 4-hydroxybenzaldehyde. The choice of solvent is paramount as it dictates the reaction rate, yield, and the profile of impurities by influencing the solubility of reactants and the stability of the transition state.[1][2]

This guide will help you understand and troubleshoot the impact of different solvent systems on your reaction's success.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format, providing causative explanations and actionable solutions.

Question 1: My reaction yield is very low, or the reaction is not proceeding to completion. What are the likely solvent-related causes?

Answer: Low or no product formation is a common issue often directly linked to the solvent system.

  • Inappropriate Solvent Polarity: The SN2 mechanism of the Williamson ether synthesis is strongly favored by polar aprotic solvents.[3][4] Protic solvents (e.g., ethanol, methanol, water) can form hydrogen bonds with the phenoxide nucleophile, creating a "solvent cage" that stabilizes it and reduces its reactivity.[5][6] Apolar solvents (e.g., hexane, toluene) will not adequately dissolve the ionic phenoxide intermediate, severely slowing the reaction.[1]

    • Solution: Switch to a high-quality, anhydrous polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Acetonitrile (MeCN).[1][7] These solvents solvate the cation (e.g., K⁺ or Na⁺) but leave the phenoxide anion "naked" and highly reactive.[2][4]

  • Presence of Moisture: The phenoxide nucleophile is a strong base. Any water in the reaction will protonate the phenoxide, regenerating the less nucleophilic 4-hydroxybenzaldehyde and deactivating your base.[8][9]

    • Solution: Ensure all glassware is rigorously dried before use. Use anhydrous grade solvents. If your solvent has been opened, consider using a fresh bottle or drying it over molecular sieves.

  • Insufficient Temperature: While higher temperatures can promote side reactions, the reaction may be too slow at room temperature.

    • Solution: Typical Williamson syntheses are conducted between 50-100 °C.[1][10] Gently heat the reaction mixture and monitor its progress by Thin Layer Chromatography (TLC).

Question 2: I'm observing a significant amount of an unknown byproduct alongside my desired ether. How can the solvent be contributing to this?

Answer: Byproduct formation is often a result of competing reaction pathways, which are highly influenced by the solvent.

  • C-Alkylation: Phenoxides are ambident nucleophiles, meaning they can react at the oxygen (O-alkylation, desired) or at a carbon on the aromatic ring (C-alkylation, byproduct). The choice of solvent can influence this regioselectivity.

    • Solution: Polar aprotic solvents generally favor the desired O-alkylation.[7] In a study on a similar reaction, acetonitrile showed a 97:3 ratio of O- to C-alkylation, whereas methanol, a protic solvent, gave a 72:28 ratio.[11] This highlights the importance of using solvents like acetonitrile or DMF to enhance selectivity.

  • Elimination (E2) Side Reaction: While the electrophile, 3-fluoro-4-(bromomethyl)benzonitrile, is a primary benzylic halide and thus ideal for SN2 reactions, extreme conditions can lead to elimination.[12]

    • Solution: This is less of a concern with this specific substrate. However, if you are forced to use very high temperatures, it could become a factor. Ensure you are operating within the recommended 50-100 °C range.[13]

Frequently Asked Questions (FAQs)

Q1: Why are polar aprotic solvents like DMF and DMSO so effective for this synthesis?

A1: Polar aprotic solvents possess a significant dipole moment, allowing them to dissolve ionic species like the potassium or sodium phenoxide intermediate.[6] However, they lack acidic protons and cannot form hydrogen bonds.[4] This means they effectively solvate the cation (K⁺) but leave the phenoxide anion poorly solvated and highly nucleophilic, thus dramatically increasing the rate of the SN2 reaction.[3] Reactions in acetone, for example, can be hundreds of times faster than in methanol.[3]

Q2: Can I use a protic solvent like ethanol if my reagents are more soluble in it?

A2: It is strongly discouraged. While the reagents might dissolve, the protic solvent will solvate and stabilize the phenoxide nucleophile through hydrogen bonding, severely reducing its reactivity and slowing down the reaction.[5][6] This often leads to incomplete reactions and lower yields.[14]

Q3: What is Phase Transfer Catalysis (PTC) and is it useful here?

A3: Phase Transfer Catalysis is a technique used for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), transports the nucleophile (phenoxide) from the aqueous phase into the organic phase to react with the alkyl halide.[15][16] This can be an effective strategy, allowing the use of less expensive bases like NaOH in a biphasic system and often avoiding the need for strictly anhydrous, expensive solvents.[15][17]

Q4: How do I choose between DMF, DMSO, and Acetonitrile?

A4: All three are excellent choices.

  • Acetonitrile (MeCN): Often a good first choice. It has a lower boiling point (82 °C), making it easier to remove during workup. It is also known to favor high O-alkylation selectivity.[11]

  • N,N-Dimethylformamide (DMF): A very common and effective solvent for SN2 reactions. Its higher boiling point (153 °C) can be advantageous for reactions requiring more thermal energy, but it is more difficult to remove.

  • Dimethyl sulfoxide (DMSO): Also has a high boiling point (189 °C). It is an excellent solvent for SN2 reactions and can sometimes lead to faster reaction rates compared to DMF or MeCN.[18]

The optimal choice may require some empirical screening for your specific lab conditions.

Data Summary: Solvent Properties and Impact

SolventTypeBoiling Point (°C)Dielectric Constant (ε)Expected Impact on Synthesis
Acetonitrile (MeCN) Polar Aprotic8237.5Excellent: Promotes fast SN2, high O-alkylation selectivity, easy to remove.[1][11]
N,N-Dimethylformamide (DMF) Polar Aprotic15336.7Excellent: Promotes fast SN2, good for higher temperature reactions.[1][19]
Dimethyl sulfoxide (DMSO) Polar Aprotic18946.7Excellent: Promotes very fast SN2, good for recalcitrant substrates.[3][18]
Acetone Polar Aprotic5620.7Good: Effective, but its low boiling point may limit the reaction temperature.[3]
Ethanol (EtOH) Polar Protic7824.5Poor: Solvates and deactivates the nucleophile, leading to slow reaction and low yield.[10][14]
Toluene Apolar1112.4Very Poor: Fails to dissolve the ionic phenoxide intermediate.[1]

Visualizing the Workflow and Troubleshooting

A logical workflow is critical for success. The following diagram outlines the experimental process and a troubleshooting decision tree for low yield issues.

G cluster_workflow Experimental Workflow cluster_troubleshooting Troubleshooting: Low Yield start Combine 4-hydroxybenzaldehyde, base (e.g., K2CO3), and polar aprotic solvent (e.g., MeCN) add_halide Add 3-fluoro-4-(bromomethyl)benzonitrile start->add_halide heat Heat reaction mixture (e.g., 50-100 °C) add_halide->heat monitor Monitor reaction by TLC heat->monitor workup Aqueous workup and extraction monitor->workup Reaction Complete purify Purify by chromatography or recrystallization workup->purify product Obtain Pure Product purify->product check_yield Is yield low? check_solvent Is solvent polar aprotic (MeCN, DMF, DMSO)? check_yield->check_solvent Yes check_anhydrous Are conditions anhydrous? check_solvent->check_anhydrous Yes change_solvent Action: Switch to polar aprotic solvent. check_solvent->change_solvent No check_temp Is temperature adequate (50-100 °C)? check_anhydrous->check_temp Yes dry_reagents Action: Use anhydrous solvents & dry glassware. check_anhydrous->dry_reagents No increase_temp Action: Increase temperature and monitor. check_temp->increase_temp No success Problem Solved check_temp->success Yes (Consult further) change_solvent->success dry_reagents->success increase_temp->success

Workflow and troubleshooting logic for the synthesis.

Recommended Experimental Protocol

This protocol is a general guideline. Optimization may be required.

  • Reagent Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add 4-hydroxybenzaldehyde (1.0 eq), potassium carbonate (K₂CO₃, 1.5 eq, finely powdered), and anhydrous acetonitrile (approx. 0.1 M concentration).

  • Reaction Initiation: Stir the suspension vigorously. Add a solution of 3-fluoro-4-(bromomethyl)benzonitrile (1.05 eq) in anhydrous acetonitrile dropwise.

  • Reaction Conditions: Heat the reaction mixture to reflux (approx. 82 °C for acetonitrile) and maintain for 2-8 hours.[1]

  • Monitoring: Monitor the consumption of the starting materials using TLC (e.g., eluting with a 7:3 mixture of hexanes:ethyl acetate).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature.[10] Filter off the inorganic salts and concentrate the filtrate under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.[19] Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

References

  • [Vertex AI Search Result] Dimethyl sulfoxide as a solvent in the Williamson ether synthesis.
  • [Wikipedia] Williamson ether synthesis.
  • [Quora] Why does polar aprotic solvent favour SN2 reactions generally?
  • [BenchChem] Improving reaction conditions for Williamson ether synthesis.
  • [Chemistry LibreTexts] 11.3: Characteristics of the SN2 Reaction.
  • [OpenOChem Learn] SN2 Effect of Solvent.
  • [Master Organic Chemistry] The Williamson Ether Synthesis.
  • [BenchChem] troubleshooting low yield in Williamson ether synthesis of crown ethers.
  • [BenchChem] Troubleshooting guide for Williamson ether synthesis with secondary iodides.
  • [Chemistry Steps] The Role of Solvent in SN1, SN2, E1 and E2 Reactions.
  • [Oreate AI Blog] Why Polar Aprotic Solvents Are the Best Friends of SN2 Reactions.
  • [RSC Publishing] Mechanism, kinetics and selectivity of a Williamson ether synthesis: elucidation under different reaction conditions.
  • [BenchChem] Technical Support Center: Williamson Ether Synthesis for Aryl Ethers.
  • [Journal of Chemical Education] An Ether Synthesis Using Phase Transfer C
  • [askIITians] Illustrate with examples the limit
  • [PrepChem.com] Synthesis of 3-fluoro-4-methoxybenzonitrile.
  • [Reddit] My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry.
  • [RSC Publishing] Static phase transfer c
  • [Dalal Institute] Phase Transfer C
  • [Semantic Scholar] An improved Williamson ether synthesis using phase transfer c

Sources

Troubleshooting

Technical Support Center: Catalyst &amp; Reagent Selection for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of 3-Fluoro-4-((4...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, scientists, and drug development professionals navigate the complex reactivity of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile .

This molecule presents a unique chemoselectivity challenge due to the presence of four distinct reactive hubs:

  • Formyl Group (Aldehyde): Highly electrophilic, prone to reduction and amination.

  • Nitrile Group: Susceptible to over-reduction and hydrolysis.

  • Benzyl Ether Linkage: Highly sensitive to hydrogenolysis (cleavage) under standard transition-metal catalysis.

  • Aryl Fluoride: A potential site for cross-coupling or Nucleophilic Aromatic Substitution (SNAr).

Below, you will find field-proven troubleshooting guides, structural causality explanations, and self-validating protocols to ensure high-yield transformations without compromising off-target functional groups.

Part 1: FAQs & Troubleshooting Chemoselective Transformations

Q1: How do I perform a reductive amination on the aldehyde without reducing the nitrile or cleaving the benzyl ether?

The Issue: Researchers often default to catalytic hydrogenation (e.g., Pd/C with


) for reductive aminations. However, Pd/C is notorious for inducing the hydrogenolysis of benzyl ethers [2] and can partially reduce nitriles to primary or secondary amines, destroying your molecule's core scaffold.
The Solution:  Abandon transition-metal catalysts for this specific step. Instead, utilize a mild, sterically hindered hydride donor like Sodium Triacetoxyborohydride (

)
. The Causality:

is significantly less reactive than

. It is mild enough that it will not reduce the parent aldehyde directly at room temperature, allowing time for the amine and aldehyde to condense into an iminium ion. Once the more electrophilic iminium ion forms,

selectively reduces it. Furthermore, it is completely inert toward nitriles and does not possess the necessary mechanism to cleave benzyl ethers [1].
Q2: I need to reduce the nitrile to a primary amine. Can I use Raney Nickel or directly?

The Issue: No. Both Raney Nickel/


 and Lithium Aluminum Hydride (

) are powerful reducing agents that will instantly reduce the highly reactive formyl group to an alcohol before the nitrile is fully converted. The Solution: You must employ a temporary protection strategy.
  • Protect: Convert the aldehyde to a 1,3-dioxolane acetal using ethylene glycol and catalytic p-Toluenesulfonic acid (pTSA).

  • Reduce: Use Raney Nickel with

    
     (or a milder 
    
    
    
    /
    
    
    catalytic system) to reduce the nitrile. Do not use Pd/C, as it will cleave the benzyl ether.
  • Deprotect: Hydrolyze the acetal back to the aldehyde using mild aqueous acid.

Q3: I am trying to displace the fluorine via SNAr with an amine, but I am getting near-zero conversion. Why?

The Issue: You are fighting the molecule's inherent electronic topology. In 3-fluoro-4-((4-formylphenoxy)methyl)benzonitrile, the fluorine atom is meta to the strongly electron-withdrawing nitrile group. The Causality: SNAr reactions require the leaving group (fluorine) to be ortho or para to an electron-withdrawing group. This specific geometry is mandatory to stabilize the anionic Meisenheimer intermediate via resonance [3]. Because your fluorine is meta to the nitrile, it only benefits from weak inductive withdrawal, making standard uncatalyzed SNAr incredibly sluggish. The Solution: Switch from an uncatalyzed SNAr to a Palladium-catalyzed Buchwald-Hartwig amination (e.g., using


 and BrettPhos). The transition metal bypasses the Meisenheimer intermediate entirely, inserting directly into the C-F bond.

Part 2: Catalyst & Reagent Compatibility Matrix

To prevent catastrophic side reactions, consult this quantitative summary of catalyst compatibility with 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Catalyst / ReagentTarget TransformationAldehyde StatusNitrile StatusBenzyl Ether StatusRecommendation

/ DCE
Reductive AminationConverted to AmineIntact Intact Highly Recommended
Pd/C +

(1 atm)
Reductive AminationConverted to AminePartially ReducedCleaved Avoid (Ether loss)

/ THF
Nitrile ReductionReduced to AlcoholReduced to AmineIntactAvoid (No selectivity)
Raney Ni +

Nitrile ReductionReduced to AlcoholReduced to AmineIntactUse only if Aldehyde is protected

/ BrettPhos
C-N Cross Coupling (F)IntactIntactIntactRecommended for F-displacement

Part 3: Experimental Protocol - Chemoselective Reductive Amination

This self-validating protocol ensures complete conversion of the aldehyde to a secondary/tertiary amine while preserving the nitrile and benzyl ether.

Materials Required:

  • 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (1.0 eq)

  • Target Amine (1.2 eq)

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 eq)
    
  • Glacial Acetic Acid (1.0 eq)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: In an oven-dried flask under inert atmosphere (

    
    ), dissolve the benzonitrile derivative (1.0 eq) and the target amine (1.2 eq) in anhydrous DCE.
    
  • Acidic Catalysis: Add glacial acetic acid (1.0 eq) dropwise. Causality Check: The acid lowers the pH to ~4-5, which is the optimal window for accelerating iminium ion formation without protonating the amine to the point of unreactivity.

  • Equilibration: Stir the mixture at room temperature for 30 minutes to allow the iminium equilibrium to establish.

  • Reduction: Add

    
     (1.5 eq) portion-wise over 10 minutes. Causality Check: Portion-wise addition prevents thermal spikes that could drive unwanted side reactions.
    
  • Reaction Monitoring: Stir at room temperature for 12–24 hours. Monitor via TLC or LC-MS until the aldehyde peak disappears.

  • Quench & Workup: Carefully quench the reaction with saturated aqueous

    
     to neutralize the acetic acid and destroy excess hydride. Extract the aqueous layer 3x with Dichloromethane (DCM).
    
  • Purification: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate under reduced pressure. Purify via flash chromatography.
    

Part 4: Mechanistic Workflows & Visualizations

G Start 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (Aldehyde, Nitrile, Ether, F) TargetAldehyde Goal: Modify Aldehyde (Reductive Amination) Start->TargetAldehyde TargetNitrile Goal: Reduce Nitrile (Primary Amine) Start->TargetNitrile Cat1 Reagent: NaBH(OAc)3 Solvent: DCE / AcOH Condition: Room Temp TargetAldehyde->Cat1 Cat2 1. Protect Aldehyde (Acetal) 2. Reduce Nitrile (Raney Ni / H2) 3. Deprotect (HCl / H2O) TargetNitrile->Cat2 Result1 Success: Secondary/Tertiary Amine (Nitrile & Ether Intact) Cat1->Result1 Chemoselective Result2 Success: Primary Amine (Aldehyde & Ether Intact) Cat2->Result2 Multi-step required

Chemoselectivity Decision Tree: Aldehyde vs. Nitrile modification pathways.

G F_Site Aryl Fluoride (Meta to -CN) SNAr Standard SNAr (Amine Base, Heat) F_Site->SNAr Uncatalyzed Buchwald Buchwald-Hartwig (Pd2(dba)3, BrettPhos) F_Site->Buchwald Pd-Catalyzed Outcome1 Low Yield / Sluggish (No Resonance Stabilization) SNAr->Outcome1 Outcome2 High Yield C-N Coupling (Catalyst Overcomes Barrier) Buchwald->Outcome2

Mechanistic Pathway: Overcoming the meta-fluorine barrier via transition-metal catalysis.

References

  • Lithium borohydride: a reagent of choice for the selective reductive amination of cyclohexanones (Discusses the compar

    
     and its tolerance of reducible functional groups like nitriles). ResearchGate. Available at:[Link]
    
  • Organic & Biomolecular Chemistry - Cleavage of carbon-heteroatom single bonds (Details the reductive cleavage/hydrogenolysis of benzyl ethers using Pd/C). RSC Publishing. Available at:[Link]

  • The Chemistry of 2-Fluorobenzonitrile: Synthesis and Reactivity (Outlines the principles of SNAr reactions and the necessity of ortho/para electron-withdrawing groups for Meisenheimer complex stabilization). NBInno. Available at:[Link]

Reference Data & Comparative Studies

Validation

Spectroscopic Analysis for Structure Confirmation of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile: Advanced Profiling vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development, the unambiguous structure confirmation of complex synthetic intermediates is non-negotiable. 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile (C₁₅H₁₀FNO₂) is a prime example of a bifunctional fluorinated intermediate where traditional analytical methods often fall short. Relying solely on 1D NMR and Low-Resolution Mass Spectrometry (LRMS) leaves critical blind spots, particularly regarding regiochemistry and the integrity of the ether linkage.

This guide objectively compares traditional spectroscopic techniques against an Advanced Multi-Nuclear & HRMS Profiling approach. By integrating High-Resolution Mass Spectrometry (HRMS) with 2D Heteronuclear Multiple Bond Correlation (HMBC) NMR, researchers can establish a self-validating analytical system that eliminates structural ambiguity.

The Analytical Challenge: Structural Ambiguity

The molecule consists of two distinct aromatic systems—a 3-fluoro-4-benzonitrile ring and a 4-formylphenoxy ring—connected by a methylene ether bridge (-CH₂-O-).

The primary analytical challenges include:

  • Regioisomeric Confirmation: Verifying that the fluorine atom is exactly at the 3-position relative to the nitrile, rather than the 2-position.

  • Linkage Verification: Proving that the methylene group is covalently bonded to the oxygen of the phenoxy ring, rather than existing as an unreacted mixture of precursors.

  • Oxidation State Integrity: Ensuring the aldehyde (-CHO) has not oxidized to a carboxylic acid during synthesis.

Methodology Comparison: Advanced vs. Traditional

To meet the stringent [1], analytical workflows must provide orthogonal, self-validating data points. Table 1 compares the traditional approach with the recommended advanced profiling method.

Table 1: Performance Comparison of Analytical Workflows
Analytical FeatureTraditional Method (1D NMR + LRMS + IR)Advanced Profiling (Multi-Nuclear 2D NMR + HRMS)
Regiochemistry Confidence Low: Relies on ambiguous ¹H splitting patterns.High: Unambiguous via ¹⁹F-¹³C J-coupling constants.
Ether Linkage Confirmation Inferred: Assumed via IR C-O stretch (~1250 cm⁻¹).Proven: Direct ³J_CH correlations via HMBC.
Impurity Differentiation Poor: Isobaric impurities overlap in LRMS.Excellent: Sub-ppm mass accuracy resolves isobars[2].
Self-Validation No: Requires external standards for confirmation.Yes: Internal coupling networks validate the structure.
Analysis Time ~30 minutes~2-3 hours

Causality in Experimental Design (The "Why")

As a Senior Application Scientist, I design workflows where every data point validates another. Here is the causality behind the advanced profiling techniques:

  • Why Orbitrap HRMS? LRMS cannot differentiate between the target molecule and isobaric oxidation byproducts. An Orbitrap mass analyzer provides >100,000 FWHM resolution[2], allowing us to measure the exact mass to within ≤ 2 ppm. This mathematically locks in the elemental composition (C₁₅H₁₀FNO₂).

  • Why ¹⁹F and ¹³C NMR Coupling? Fluorine (spin ½) couples strongly with adjacent carbons. In the ¹³C spectrum, the carbon bearing the fluorine (C3) will appear as a massive doublet (¹J_CF ≈ 250 Hz). This is a self-validating check: if the carbon at ~160 ppm lacks this massive splitting, the C-F bond does not exist.

  • Why HMBC (2D NMR)? The -CH₂- protons appear as an isolated singlet in 1D ¹H NMR. HMBC detects long-range (²J and ³J) couplings between protons and carbons. By observing a cross-peak between the CH₂ protons and the C1' carbon of the phenoxy ring, we unambiguously prove the two halves of the molecule are connected across the oxygen atom.

Workflow cluster_0 Advanced Spectroscopic Profiling Start Synthesized Intermediate C15H10FNO2 HRMS HRMS (Orbitrap) Exact Mass[M+H]+ Start->HRMS Verify Elemental Composition NMR1D 1D NMR (1H, 13C, 19F) Functional Groups Start->NMR1D Identify F-position & Protons Confirm Unambiguous Structure Confirmation HRMS->Confirm NMR2D 2D NMR (HMBC, HSQC) Connectivity NMR1D->NMR2D Resolve Ether Linkage NMR2D->Confirm

Analytical workflow for unambiguous structure confirmation using HRMS and 2D NMR.

Expected Spectroscopic Data

When executing the advanced profiling workflow, the following quantitative data (Table 2) serves as the benchmark for successful synthesis.

Table 2: Benchmark Spectroscopic Data for C₁₅H₁₀FNO₂
TechniqueSignal / ShiftAssignment / Causality
¹H NMR ~9.9 ppm (s, 1H)Aldehyde proton (highly deshielded by C=O anisotropy).
¹H NMR ~5.3 ppm (s, 2H)Methylene bridge (deshielded by adjacent O and Ar ring).
¹³C NMR ~191 ppm (s)Aldehyde carbonyl carbon.
¹³C NMR ~160 ppm (d, ¹J_CF ≈ 254 Hz)C3 of benzonitrile (split by directly attached Fluorine).
¹³C NMR ~118 ppm (s)Nitrile carbon (C≡N).
¹⁹F NMR ~ -115 ppm (m, 1F)Aromatic fluorine (multiplet due to ³J/⁴J H-F coupling).
HRMS (ESI+) m/z 256.0768[M+H]⁺ exact mass (confirms C₁₅H₁₀FNO₂ composition).

Self-Validating Experimental Protocols

Protocol 1: Multi-Nuclear & 2D NMR Workflow

This protocol is designed to internally validate the regiochemistry and connectivity of the molecule without relying on external reference standards.

  • Sample Preparation: Dissolve 15-20 mg of the purified compound in 0.6 mL of DMSO-d₆. (DMSO is chosen to ensure complete solubility of the rigid benzonitrile system and to lock the spectrometer).

  • ¹H and ¹⁹F 1D Acquisition: Acquire standard 1D spectra at 298 K.

    • Self-Validation Check: The ¹⁹F spectrum must show exactly one signal (a multiplet), confirming mono-fluorination. The ¹H spectrum must integrate to exactly 10 protons.

  • ¹³C{¹H} Acquisition: Acquire the carbon spectrum with proton decoupling.

    • Self-Validation Check: Locate the doublet at ~160 ppm. Calculate the coupling constant (J = Δppm × Spectrometer Frequency). It must be ~250-255 Hz, confirming a direct C-F bond.

  • HMBC (2D) Acquisition: Set the long-range coupling delay to optimize for ~8 Hz (typical for ³J_CH couplings in aromatic systems).

    • Self-Validation Check: Extract the row corresponding to the CH₂ protons (~5.3 ppm). You must observe cross-peaks to both the C4 carbon of the benzonitrile ring (~128 ppm) and the C1' carbon of the phenoxy ring (~162 ppm). If the C1' cross-peak is missing, the ether linkage has failed.

HMBC CH2 CH2 Protons (~5.3 ppm) C4_A C4 (Ring A) CH2->C4_A 2J/3J Coupling C3_A C3-F (Ring A) CH2->C3_A 3J Coupling C1_B C1' (Ring B) CH2->C1_B 3J Coupling (Across Oxygen)

Key HMBC correlations confirming the central ether linkage between Ring A and Ring B.

Protocol 2: HRMS (Orbitrap) Workflow

This protocol ensures the elemental composition is exact, ruling out des-fluoro or oxidized impurities.

  • Sample Preparation: Dilute the compound to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Acetonitrile and Water, containing 0.1% Formic Acid to promote ionization.

  • Ionization: Introduce the sample via Electrospray Ionization (ESI) operating in positive ion mode.

  • Acquisition: Utilize an Orbitrap mass spectrometer[2] set to a resolution of 100,000 FWHM at m/z 200. Scan range: m/z 100–500.

  • Data Processing & Validation: Extract the monoisotopic [M+H]⁺ peak.

    • Self-Validation Check: The theoretical exact mass for [C₁₅H₁₀FNO₂ + H]⁺ is 256.0768 Da. The observed mass must fall within a ± 2 ppm mass error window (256.0763 – 256.0773 Da). Furthermore, verify the M+1 isotopic peak intensity (~16.5% relative to base peak, driven primarily by the 15 carbon atoms).

References

  • American Chemical Society (ACS). "ACS Guidelines for Characterization of Organic Compounds." ACS Publications. URL:[Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a non-negotiable cornerstone of the pharmaceutical development pipeline. It ensures the integrity of data...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the rigorous validation of analytical methods is a non-negotiable cornerstone of the pharmaceutical development pipeline. It ensures the integrity of data submitted for regulatory approval and guarantees the quality, safety, and efficacy of the final drug product. This guide provides an in-depth comparative analysis of analytical method validation for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile , a complex aromatic intermediate crucial in the synthesis of novel therapeutic agents.

This document moves beyond a simple checklist of procedures. It delves into the scientific rationale behind methodological choices, offering a practical framework grounded in the authoritative principles of the International Council for Harmonisation (ICH) guidelines.[1][2] We will compare the two most prominent chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), and detail the validation protocols necessary to establish a robust, reliable, and compliant analytical method.

Physicochemical Profile and Its Analytical Implications

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a molecule with multiple functional groups: a nitrile, a fluoro substituent, an ether linkage, and a formyl (aldehyde) group. Its structure suggests a moderate polarity, a relatively high molecular weight (269.25 g/mol ), and low volatility, making it an ideal candidate for analysis by HPLC.[3] While GC analysis is possible, it would likely require higher temperatures that could risk thermal degradation of the analyte.

Comparative Analysis: HPLC vs. GC for Quality Control

The choice between HPLC and GC is fundamental and dictated by the analyte's properties. High-Performance Liquid Chromatography is the industry standard for non-volatile or thermally sensitive compounds, making it the presumptive method of choice.[4][5] Gas Chromatography, while powerful for volatile and semi-volatile compounds, presents challenges for a molecule of this nature.[6][7]

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Rationale for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile
Applicability Excellent for non-volatile and thermally sensitive compounds.Best for volatile and thermally stable compounds.The target molecule has a high boiling point and potential for thermal degradation, making HPLC the superior choice.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization to increase volatility and thermal stability.HPLC offers a more direct and less error-prone sample preparation workflow.
Separation Mechanism Based on partitioning between a liquid mobile phase and a solid stationary phase.Based on partitioning between a gaseous mobile phase and a liquid/solid stationary phase.Reversed-phase HPLC provides excellent selectivity for aromatic, multi-functional compounds.
Instrumentation Robust and widely available in pharmaceutical QC labs.Standard instrumentation, but may require specialized high-temperature injectors/columns.Existing HPLC infrastructure in most labs makes method transfer and implementation seamless.
Potential Issues Mobile phase preparation and disposal.Potential for analyte degradation at high inlet temperatures.The risk of thermal degradation in the GC inlet is a significant concern for method accuracy and robustness.

The Validation Workflow: An ICH Q2(R2) Perspective

The objective of method validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[1][2] The following workflow, based on ICH guidelines, outlines the essential parameters that must be evaluated.[8][9][10]

Validation_Workflow cluster_dev Method Development cluster_val Method Validation (ICH Q2) cluster_lifecycle Lifecycle Management Develop Analytical Procedure Development (ICH Q14) Protocol Create Validation Protocol Develop->Protocol Method Ready for Validation ATP Define Analytical Target Profile (ATP) ATP->Develop Specificity Specificity & Forced Degradation Protocol->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Detection Limit (LOD) Precision->LOD LOQ Quantitation Limit (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Report Final Validation Report Robustness->Report Routine Routine Use in QC Report->Routine Method Approved Monitoring Continuous Method Performance Monitoring Routine->Monitoring

Caption: Logical workflow for analytical method validation based on ICH guidelines.

In-Depth Validation Protocols and Acceptance Criteria

Here we present detailed protocols for validating a hypothetical Reversed-Phase HPLC (RP-HPLC) method for the quantification and purity determination of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Specificity (and Forced Degradation)

Causality: Specificity demonstrates the method's ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[11] Forced degradation studies are essential to prove that the method is "stability-indicating," meaning it can separate the main compound from products formed under stress conditions.[4]

Experimental Protocol (Forced Degradation):

  • Prepare solutions of the analyte at approximately 1 mg/mL.

  • Expose the solutions to the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Stress: Heat solid sample at 105°C for 48 hours.

    • Photolytic Stress: Expose solution to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples, along with an unstressed control, using the proposed HPLC method with a Photodiode Array (PDA) detector.

  • Assess peak purity of the main analyte peak in all stressed samples to ensure no co-eluting degradation products.

Acceptance Criteria:

ParameterAcceptance Criterion
Resolution The analyte peak should be well-resolved (Resolution > 2.0) from all degradation products and impurities.[12]
Peak Purity The peak purity index of the analyte peak in stressed samples should be greater than 990.
Mass Balance The sum of the assay value and the total percentage of impurities/degradants should be between 95% and 105%.
Linearity

Causality: Linearity establishes that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification.[13]

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, typically ranging from 50% to 150% of the target assay concentration.[2]

  • Inject each concentration level in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria:

ParameterAcceptance Criterion
Correlation Coefficient (r²) ≥ 0.999[6]
Y-intercept Should be close to zero and not statistically significant.
Residual Plot The residuals should be randomly scattered around the x-axis.
Accuracy

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically determined by recovery studies.[8][9]

Experimental Protocol:

  • Prepare a placebo (matrix) sample.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).[1]

  • Prepare three replicate samples at each concentration level.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

LevelAcceptance Criterion (% Recovery)
80%98.0% - 102.0%
100%98.0% - 102.0%
120%98.0% - 102.0%
Precision

Causality: Precision expresses the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.[6][14]

Experimental Protocol:

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the target concentration.

    • Analyze all six samples on the same day, with the same analyst and instrument.

    • Calculate the Relative Standard Deviation (%RSD).

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from both studies.

Acceptance Criteria:

ParameterAcceptance Criterion (%RSD)
Repeatability ≤ 2.0%[14]
Intermediate Precision ≤ 2.0%[6]
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Causality: LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[12][15]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • The concentration that yields an S/N ratio of 3:1 is typically defined as the LOD.[16]

  • The concentration that yields an S/N ratio of 10:1 is typically defined as the LOQ.[12]

Acceptance Criteria:

ParameterAcceptance Criterion
LOD S/N Ratio ≥ 3:1
LOQ S/N Ratio ≥ 10:1; %RSD for precision at this level should be ≤ 10%.[17]
Robustness

Causality: Robustness evaluates the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage.[2]

Experimental Protocol:

  • Introduce small, deliberate changes to the HPLC method parameters, one at a time.

  • Example variations:

    • Flow rate (e.g., ± 0.2 mL/min).

    • Column temperature (e.g., ± 5°C).

    • Mobile phase composition (e.g., organic phase ± 2%).

    • Wavelength (e.g., ± 2 nm).

  • Analyze the system suitability solution under each modified condition.

Acceptance Criteria:

ParameterAcceptance Criterion
System Suitability All system suitability parameters (e.g., resolution, tailing factor, theoretical plates) must pass under all varied conditions.
Assay Results The results should not deviate significantly from the nominal method results.

Decision Logic: Selecting the Right Analytical Technique

The initial selection of an analytical technique is a critical decision based on the physicochemical properties of the analyte and the intended purpose of the method.

Decision_Tree Analyte Analyte: 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Volatility Is the analyte volatile and thermally stable? Analyte->Volatility HPLC Primary Technique: Reversed-Phase HPLC Volatility->HPLC No GC Alternative Technique: Gas Chromatography Volatility->GC Yes Derivatization Does GC require derivatization? GC->Derivatization GC_Direct Proceed with GC Method Development Derivatization->GC_Direct No GC_Complex Consider HPLC due to added complexity Derivatization->GC_Complex Yes

Sources

Validation

An In-Depth Technical Guide to the Synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

Executive Summary The synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile represents a critical etherification challenge frequently encountered in medicinal chemistry and drug development. The molecule features...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile represents a critical etherification challenge frequently encountered in medicinal chemistry and drug development. The molecule features a central benzyl ether linkage connecting a fluorinated benzonitrile moiety to a benzaldehyde derivative. Constructing this linkage efficiently requires balancing reaction kinetics, byproduct management, and scalability.

This guide objectively compares three distinct synthetic methodologies: the Classical Williamson Ether Synthesis , the Phase Transfer Catalysis (PTC) Williamson Synthesis , and the Mitsunobu Reaction . By analyzing the causality behind reagent selection and providing self-validating experimental protocols, this guide empowers researchers to select the optimal route based on their specific scale, purity, and green chemistry requirements.

Retrosynthetic Analysis & Mechanistic Pathways

The target molecule can be disconnected at the central ether oxygen, leading to two primary retrosynthetic strategies:

  • Alkylation of a Phenol (Williamson/PTC): Utilizing 4-hydroxybenzaldehyde as the nucleophile and 4-(bromomethyl)-3-fluorobenzonitrile as the electrophile.

  • Redox Condensation (Mitsunobu): Utilizing 4-hydroxybenzaldehyde and 3-fluoro-4-(hydroxymethyl)benzonitrile, avoiding the use of lachrymatory and potentially genotoxic benzyl halides.

Synthetic_Routes SM1 4-(Bromomethyl)-3-fluorobenzonitrile + 4-Hydroxybenzaldehyde RouteA Route A: Classical Williamson K2CO3, DMF, 80°C SM1->RouteA RouteB Route B: PTC Williamson NaOH, TBAB, Toluene/H2O SM1->RouteB SM2 3-Fluoro-4-(hydroxymethyl)benzonitrile + 4-Hydroxybenzaldehyde RouteC Route C: Mitsunobu PPh3, DIAD, THF, 0°C to RT SM2->RouteC Target 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile RouteA->Target SN2 Mechanism RouteB->Target Biphasic SN2 RouteC->Target Redox Condensation

Fig 1. Three convergent synthetic pathways to the target benzonitrile derivative.

Comparative Performance Data

To objectively evaluate these routes, we must look beyond theoretical yields and examine the practical metrics of scale-up, atom economy, and downstream processing.

Performance MetricRoute A: Classical WilliamsonRoute B: PTC WilliamsonRoute C: Mitsunobu Reaction
Typical Yield 82 – 88%85 – 92%65 – 75%
Reaction Time 12 – 16 hours4 – 6 hours16 – 24 hours
Atom Economy High (Byproduct: KBr, H2O)High (Byproduct: NaBr, H2O)Low (Byproduct: Ph3P=O, DIAD-H2)
Solvent Profile DMF (Toxic, high boiling)Toluene / Water (Biphasic)THF (Volatile, peroxide risk)
Scalability Moderate (Aqueous quench volume is large)Excellent (Easy phase separation)Poor (Requires chromatography)
Key Advantage Mechanistically simple, standard reagentsFast kinetics, green solvent profileAvoids unstable benzyl bromides

Detailed Experimental Protocols & Causality

Route A: Classical Williamson Ether Synthesis

The classical Williamson ether synthesis relies on a polar aprotic solvent to solvate the counter-cation (K+), leaving the phenoxide anion highly nucleophilic for an S_N2 attack .

Causality & Design: N,N-Dimethylformamide (DMF) is selected because it dramatically accelerates S_N2 kinetics. Potassium carbonate (K2CO3) is chosen over stronger bases (like NaH) to prevent competitive Cannizzaro-type side reactions on the aldehyde moiety of 4-hydroxybenzaldehyde.

Self-Validating Protocol:

  • Phenoxide Generation: To an oven-dried 250 mL round-bottom flask, add 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq) and anhydrous K2CO3 (2.76 g, 20.0 mmol, 2.0 eq). Suspend in anhydrous DMF (20 mL). Stir at room temperature for 30 minutes. Validation: The solution will transition to a distinct yellow color, confirming phenoxide formation.

  • Electrophile Addition: Slowly add 4-(bromomethyl)-3-fluorobenzonitrile (2.35 g, 11.0 mmol, 1.1 eq) in portions.

  • Reaction: Heat the mixture to 60 °C under a nitrogen atmosphere. Monitor via TLC (Hexanes:EtOAc 3:1). The starting material spot (Rf ~0.3) should disappear within 12 hours, replaced by a new UV-active product spot (Rf ~0.6).

  • Workup: Cool to room temperature and quench by pouring into 100 mL of ice water. Extract with Ethyl Acetate (3 x 50 mL).

  • DMF Removal (Critical Step): Wash the combined organic layers with a 5% aqueous LiCl solution (3 x 50 mL). Causality: LiCl highly increases the partition coefficient of DMF into the aqueous phase, preventing DMF carryover into the final solid.

  • Isolation: Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield the crude product, which can be recrystallized from hot ethanol.

Route B: Phase Transfer Catalysis (PTC) Williamson

PTC eliminates the need for toxic, high-boiling solvents like DMF. By using Tetrabutylammonium bromide (TBAB), the phenoxide anion is shuttled across the aqueous-organic interface into the toluene layer, where it reacts rapidly with the lipophilic benzyl bromide .

PTC_Workflow A Aqueous Phase (NaOH + Phenoxide) C Interfacial Ion Exchange via TBAB Catalyst A->C B Organic Phase (Toluene + Benzyl Bromide) B->C D Product Formation (Organic Phase) C->D S_N2 Attack E Phase Separation & Simple Workup D->E

Fig 2. Phase Transfer Catalysis (PTC) biphasic workflow and ion exchange mechanism.

Causality & Design: Toluene is used as the organic phase because it is inert and easily separated from water. Vigorous stirring (>800 rpm) is mandatory; causality dictates that the reaction rate in PTC is directly proportional to the interfacial surface area between the two phases.

Self-Validating Protocol:

  • Biphasic Setup: In a 250 mL flask, dissolve 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq) and 4-(bromomethyl)-3-fluorobenzonitrile (2.35 g, 11.0 mmol, 1.1 eq) in Toluene (30 mL).

  • Catalyst & Base: Add a 20% w/v aqueous NaOH solution (4.0 g NaOH in 20 mL water, 2.0 eq) followed by TBAB (0.16 g, 0.5 mmol, 0.05 eq).

  • Reaction: Equip the flask with a reflux condenser and stir vigorously (1000 rpm) at 65 °C for 4-6 hours. Validation: Stop stirring briefly; the phases should separate rapidly. Sample the upper (toluene) layer for TLC analysis to confirm the consumption of the benzyl bromide.

  • Workup: Transfer to a separatory funnel. Drain the lower aqueous layer. Wash the organic layer with 1M HCl (20 mL) to neutralize residual base, followed by brine (20 mL).

  • Isolation: Concentrate the toluene layer under reduced pressure to afford a highly pure solid, often bypassing the need for recrystallization.

Route C: The Mitsunobu Reaction

The Mitsunobu reaction is a powerful stereospecific and redox-neutral condensation that converts alcohols to ethers without generating alkyl halide intermediates .

Causality & Design: Diisopropyl azodicarboxylate (DIAD) is utilized instead of DEAD due to its superior safety profile and lower risk of explosive decomposition . The reaction must be initiated at 0 °C because the formation of the reactive betaine intermediate (between PPh3 and DIAD) is highly exothermic.

Self-Validating Protocol:

  • Betaine Formation: In a flame-dried flask under argon, dissolve 3-fluoro-4-(hydroxymethyl)benzonitrile (1.51 g, 10.0 mmol, 1.0 eq), 4-hydroxybenzaldehyde (1.22 g, 10.0 mmol, 1.0 eq), and Triphenylphosphine (PPh3) (3.15 g, 12.0 mmol, 1.2 eq) in anhydrous THF (40 mL).

  • Activation: Cool the mixture to 0 °C in an ice bath. Add DIAD (2.43 g, 12.0 mmol, 1.2 eq) dropwise over 15 minutes. Validation: The solution will briefly turn deep yellow/orange upon each drop (betaine formation) before fading as the complex reacts with the alcohol.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 16 hours.

  • Workup & Purification: Concentrate the THF in vacuo. Causality: The major challenge of the Mitsunobu reaction is the removal of triphenylphosphine oxide (Ph3P=O). To mitigate this, triturate the crude sticky residue with cold diethyl ether (50 mL). The Ph3P=O will largely precipitate as a white solid.

  • Isolation: Filter off the Ph3P=O, concentrate the filtrate, and purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient 10% to 30%) to isolate the pure ether.

Conclusion & Recommendations

For the synthesis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile , the choice of route dictates the efficiency of the downstream workflow:

  • For rapid scale-up and green chemistry compliance: The Route B (PTC Williamson) is unequivocally the superior choice. It offers the highest yield (up to 92%), shortest reaction time, and eliminates the nightmare of DMF removal.

  • For standard laboratory synthesis where PTC optimization is not feasible: Route A (Classical Williamson) remains a robust fallback, provided the LiCl workup is strictly adhered to.

  • Route C (Mitsunobu) should be reserved exclusively for scenarios where the benzylic bromide starting material is unavailable, unstable, or poses unacceptable genotoxic regulatory risks, as the chromatographic removal of Ph3P=O severely limits its scalability.

References

1.1. Benchchem. 2. 2. Benchchem. 3.3. MDPI. 4.4. Benchchem.

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Comparative

A Comparative Guide to 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile and Its Analogs in Kinase Inhibition

Abstract 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a key intermediate in the synthesis of potent kinase inhibitors, most notably GSK2256098, a Focal Adhesion Kinase (FAK) inhibitor.[1] Its distinct structural m...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a key intermediate in the synthesis of potent kinase inhibitors, most notably GSK2256098, a Focal Adhesion Kinase (FAK) inhibitor.[1] Its distinct structural motifs—a fluorinated benzonitrile, a formyl-substituted phenoxy ring, and an ether linkage—are critical for molecular recognition and biological activity. This guide provides a comprehensive literature review and comparative analysis of this compound and its structural analogs. We delve into the structure-activity relationships (SAR) that govern their efficacy, offering field-proven insights into the causal relationships behind experimental design choices in kinase inhibitor development. Detailed experimental protocols, comparative data tables, and workflow visualizations are provided to support researchers in the rational design of next-generation kinase inhibitors.

Introduction to the Core Scaffold: A Privileged Structure in Kinase Inhibition

Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a known cause of many diseases, including cancer.[2][3] The development of small molecule kinase inhibitors has therefore become a major focus in pharmaceutical research.[2] The compound 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile serves as a foundational scaffold for a class of ATP-competitive inhibitors.[1][4] Its structure is characterized by several key features that are pivotal for its function:

  • Benzonitrile Group: The nitrile moiety is a prevalent feature in many pharmaceuticals.[5] It often acts as a bioisostere for a carbonyl group or as a hydrogen bond acceptor, interacting with key residues in the kinase ATP-binding pocket.[5][6] In many kinase inhibitors, the nitrile group has been shown to displace unfavorable water molecules, enhancing binding affinity.[2]

  • Fluoro Substituent: The strategic placement of a fluorine atom can significantly modulate a molecule's physicochemical properties, including metabolic stability, binding affinity, and membrane permeability.[7][8]

  • Formyl Phenoxy Group: The aldehyde (formyl) group is a versatile functional group. It can act as a hydrogen bond acceptor or, more significantly, as a "warhead" for forming reversible covalent bonds with nucleophilic residues (like cysteine) within the target protein, a strategy increasingly used to enhance inhibitor selectivity and potency.[9]

  • Ether Linkage: The central ether bond provides a specific spatial orientation and flexibility, allowing the two aromatic rings to adopt an optimal conformation for binding within the kinase active site.

This guide will systematically explore how modifications to each of these key regions impact the overall activity profile of the resulting analogs, providing a framework for rational drug design.

Comparative Analysis: Structure-Activity Relationship (SAR) Studies

The core principle of SAR is that incremental structural changes can lead to substantial differences in biological activity.[3] By analyzing analogs of our lead compound, we can decipher the contribution of each functional group to target engagement and overall performance.

Modifications of the Benzonitrile Moiety

The nitrile group is a powerful electron-withdrawing group that often participates in crucial hydrogen bonding or dipole-dipole interactions.[5][6] Its replacement with other functional groups can dramatically alter inhibitor potency.

Table 1: Comparison of Benzonitrile Bioisosteres

Modification Analog Structure (Example) Key Interaction Change Observed Effect on Activity (Exemplary) Reference
Nitrile (Parent) 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Acts as a key hydrogen bond acceptor. High potency against target kinase (e.g., FAK). [1]
Tetrazole (Structure with tetrazole replacing nitrile) Tetrazole is a well-established non-classical bioisostere of a carboxylic acid and can also mimic the H-bonding of a nitrile.[10] Often retains or improves potency; may enhance metabolic stability and oral bioavailability. [8][10]
Acyl Sulfonamide (Structure with acyl sulfonamide replacing nitrile) Introduces a stronger hydrogen bond donor/acceptor profile. Activity is highly context-dependent; can improve solubility. [10]

| Amide | (Structure with carboxamide replacing nitrile) | Introduces both a hydrogen bond donor (N-H) and acceptor (C=O). | Can alter binding mode; may be susceptible to hydrolysis.[11] |[11] |

Expert Insight: The choice of a nitrile bioisostere is a critical decision. While tetrazoles are often successful replacements, their synthesis can be more complex. The goal is to maintain the key polar interactions while improving pharmacokinetic (ADME) properties.[8][10]

Impact of the Formyl Group

The formyl group on the phenoxy ring is not merely a placeholder. In many modern inhibitors, it serves as a reactive "warhead" for reversible covalent inhibition, targeting a nearby cysteine residue. This strategy can lead to inhibitors with high selectivity and prolonged duration of action.[9]

Table 2: Comparison of Formyl Group Analogs

Modification Analog Structure (Example) Mechanism of Action Observed Effect on Potency/Selectivity Reference
Formyl (Parent) 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Reversible covalent bond with Cysteine (hemithioacetal formation). High potency and selectivity due to covalent engagement. [9]
Cyano (Structure with cyano replacing formyl) Reversible covalent bond with Cysteine. Can also act as a covalent warhead, potency is target-dependent. [6]
Hydroxymethyl 3-Fluoro-4-((4-(hydroxymethyl)phenoxy)methyl)benzonitrile Standard non-covalent (H-bonding). Significantly reduced potency, loss of covalent interaction. [12]

| Carboxylic Acid | (Structure with carboxyl replacing formyl) | Standard non-covalent (H-bonding, ionic). | Often results in poor cell permeability and different binding orientation. |[10] |

Expert Insight: The transition from non-covalent to covalent inhibition is a powerful strategy for overcoming resistance and improving selectivity.[13] However, the reactivity of the warhead must be finely tuned to avoid off-target reactions. The aldehyde in this scaffold is an effective electrophile for this purpose.[9]

The Role of the Ether Linkage

The ether linkage dictates the relative orientation of the two aromatic systems. Its replacement can impact conformational freedom and, consequently, binding affinity.

Table 3: Comparison of Linker Modifications

Linker Analog Structure (Example) Structural Impact Observed Effect on Activity Reference
Ether (Parent) 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Flexible, allows rotation. Optimal orientation for FAK inhibition. [1]
Thioether (-S-) (Structure with sulfur linker) Similar angle to ether, but different electronic properties. Activity often maintained, can alter metabolism. [14]
Amine (-NH-) (Structure with amine linker) Introduces H-bond donor, less flexible. Can lead to new interactions but may reduce potency if flexibility is required. [14]

| Sulfonyl (-SO2-) | (Structure with sulfonyl linker) | Rigid, strong H-bond acceptor. | Drastically alters conformation, usually detrimental to activity. |[14] |

Synthesis Strategies: A Modular Approach

A key advantage of this molecular scaffold is its modular synthesis, which allows for the efficient generation of analogs for SAR studies. The general approach involves the coupling of two key building blocks.

A common synthetic route begins with a benzylic bromination of a precursor like 3-fluoro-4-methylbenzonitrile, followed by a Williamson ether synthesis with a substituted phenol.[12][15]

Diagram 1: General Synthetic Workflow

G A Precursor A (e.g., 3-Fluoro-4-methylbenzonitrile) C Benzylic Bromination (e.g., NBS, Light) A->C Step 1 B Precursor B (e.g., 4-Hydroxybenzaldehyde) E Williamson Ether Synthesis (e.g., K2CO3, Acetone) B->E Step 2 D Intermediate A' (3-Fluoro-4-(bromomethyl)benzonitrile) C->D D->E F Final Compound (3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile) E->F

Caption: General synthetic route for the target compound and its analogs.

This modularity allows researchers to independently vary the benzonitrile portion (Precursor A) and the substituted phenol portion (Precursor B) to rapidly build a library of compounds for comparative screening.

Key Experimental Protocol: In Vitro Kinase Inhibition Assay

To quantitatively compare the potency of different analogs, a robust in vitro kinase assay is essential. The LanthaScreen® Eu Kinase Binding Assay is a common and reliable method.

Objective: To determine the IC50 value (the concentration of inhibitor required to inhibit 50% of kinase activity) for a test compound against a target kinase (e.g., FAK).

Principle: This is a fluorescence resonance energy transfer (FRET) assay. A europium (Eu)-labeled antibody binds to the kinase, and an Alexa Fluor® 647-labeled tracer binds to the ATP pocket. In the absence of an inhibitor, tracer binding leads to a high FRET signal. An ATP-competitive inhibitor will displace the tracer, disrupting FRET and causing a decrease in the signal.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Dilution: Prepare a serial dilution of the test compounds (analogs) in DMSO, followed by a further dilution in the kinase reaction buffer.

  • Assay Plate Preparation: To a 384-well plate, add:

    • 5 µL of the diluted test compound.

    • 5 µL of a solution containing the kinase and the Eu-labeled antibody.

    • 5 µL of a solution containing the Alexa Fluor® 647-labeled ATP-competitive tracer.

  • Incubation: Mix the plate gently and incubate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor® 647).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm).

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Diagram 2: Kinase Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Serial Dilution of Test Compounds D Add Reagents to 384-well plate A->D B Prepare Kinase/ Antibody Mix B->D C Prepare Tracer Mix C->D E Incubate (60 min, RT) D->E F Read Plate (TR-FRET) E->F G Calculate Emission Ratio F->G H Plot Dose-Response Curve G->H I Determine IC50 H->I

Caption: Workflow for determining IC50 values using a TR-FRET assay.

Conclusion and Future Perspectives

The 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile scaffold represents a highly successful platform for the development of potent and selective kinase inhibitors. Our comparative analysis demonstrates that:

  • The benzonitrile group is a critical hydrogen bond acceptor, and its bioisosteric replacement with groups like tetrazoles can be a viable strategy for modulating physicochemical properties.[10]

  • The formyl group is a key determinant of high potency and selectivity, often acting as a warhead for reversible covalent inhibition.[9] Analogs lacking this electrophilic character show a significant drop in activity.

  • The ether linkage provides the necessary conformational flexibility for optimal binding, and its replacement with more rigid or electronically different linkers is often detrimental.

Future research should focus on exploring novel, non-classical bioisosteres for the nitrile group and investigating alternative, finely-tuned electrophilic warheads to further optimize selectivity and overcome potential resistance mechanisms. The systematic, data-driven approach outlined in this guide, combining modular synthesis with quantitative biological assays, provides a robust framework for advancing the discovery of next-generation therapeutics in this important class.

References

  • Eureka | Patsnap. (2009). Method for preparing 3-fluor-4-trifluoromethylbenzonitrile. 16

  • Baldwin, A. F., et al. (2026). Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials. Organic Process Research & Development.

  • Google Patents. (2022). CN109400500B - Preparation method of 3-fluoro-4-methylbenzonitrile.

  • PMC. 3-Fluoro-4-(4-hydroxyphenoxy)benzonitrile.

  • PubMed. (2016). Regulation of N-Formyl Peptide Receptor Signaling and Trafficking by Arrestin-Src Kinase Interaction.

  • ResearchGate. Design, Synthesis, and Biological Evaluation of Novel Covalent Inhibitors Targeting Focal Adhesion Kinase.

  • ACS Publications. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry.

  • PMC. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore.

  • PMC. (2021). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies.

  • MDPI. (2025). Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents.

  • PubChem. 3-Fluoro-4-methylbenzonitrile.

  • Chemspace. Bioisosteric Replacements.

  • PMC. A study of the focal adhesion kinase inhibitor GSK2256098 in patients with recurrent glioblastoma with evaluation of tumor penetration of [11C]GSK2256098.

  • Google Patents. (2009). CN101337911A - Method for preparing 3-fluor-4-trifluoromethylbenzonitrile.

  • MDPI. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

  • PMC. Advances in reversible covalent kinase inhibitors.

  • ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.

  • ResearchGate. Examples of the three main classes of kinase inhibitors.

  • BenchChem. An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors.

  • SlidePlayer. (2012). Application of Bioisosteres in Drug Design.

  • Gray Lab. Research - Drugging Kinases.

  • bioRxiv. (2022). Structure-guided synthesis of FK506 and FK520 analogs with increased selectivity exhibit in vivo therapeutic efficacy against C..

  • ACS Publications. (2018). Linker Variation and Structure–Activity Relationship Analyses of Carboxylic Acid-based Small Molecule STAT3 Inhibitors. ACS Medicinal Chemistry Letters.

  • Morressier. Novel cancer-associated PCNA small-molecule inhibitors: Design and synthesis of AOH analogues for SAR study.

  • Hypha Discovery Blogs. (2022). Bioisosteres that influence metabolism.

  • Patsnap Synapse. (2025). What is the role of bioisosterism in drug design?.

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Validation

Comparative Guide: Benzoxaborole PDE4 Inhibitors Derived from 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

This guide provides an in-depth technical analysis of inhibitors derived from the 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile scaffold. Note on Nomenclature: This specific molecule (CAS 906673-54-9) is the critical...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of inhibitors derived from the 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile scaffold.

Note on Nomenclature: This specific molecule (CAS 906673-54-9) is the critical aldehyde intermediate used to synthesize Benzoxaborole PDE4 Inhibitors , most notably Crisaborole (AN2728) . While the aldehyde itself possesses electrophilic reactivity (capable of Schiff base formation), the "inhibitors" based on this structure in pharmaceutical contexts refer to the cyclized benzoxaborole derivatives. This guide focuses on the cross-reactivity and performance of these final active pharmacophores.

Executive Summary

The 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile scaffold represents a departure from traditional cAMP phosphodiesterase-4 (PDE4) inhibitors like Roflumilast or Apremilast. By converting the formyl group into a benzoxaborole ring, this scaffold utilizes a boron atom to engage the PDE4 bimetallic center (Zn²⁺/Mg²⁺) via a unique low-affinity, high-specificity interaction.

This guide compares the cross-reactivity profile of this scaffold-class against traditional PDE4 inhibitors, highlighting its superior safety profile regarding emesis and cutaneous tolerability.

Mechanistic Basis & Chemical Logic

To understand the cross-reactivity profile, one must understand the binding mode. Traditional PDE4 inhibitors often rely on extensive hydrophobic interactions that can inadvertently target homologous PDE isoforms (like PDE7 or PDE3).

  • The Scaffold: The 3-fluoro-4-cyanophenoxy ether linker provides the geometric spacing required to span the hydrophobic pocket.

  • The Warhead: The formyl group is cyclized to an oxaborole. This boron moiety acts as a phosphate mimetic, coordinating with the hydroxyl of the catalytic site's water molecule (activated by Zn²⁺/Mg²⁺).

Diagram: Scaffold Activation & Binding Mechanism

G Precursor Aldehyde Scaffold (3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile) Reaction Borylation & Cyclization (Pinacolborane/Pd) Precursor->Reaction Synthetic Transformation Inhibitor Active Benzoxaborole (Crisaborole/AN2728) Reaction->Inhibitor Yields Pharmacophore Target PDE4 Active Site (Zn2+/Mg2+ Pocket) Inhibitor->Target Boron-Hydroxyl Coordination Outcome cAMP Hydrolysis Blocked (Anti-inflammatory) Target->Outcome Inhibition

Figure 1: Transformation of the formyl-scaffold into the active benzoxaborole inhibitor and its subsequent binding logic.

Cross-Reactivity Profile

The primary concern in PDE4 inhibitor development is "functional cross-reactivity"—specifically, the inhibition of PDE4D in the central nervous system (causing emesis) or off-target inhibition of PDE3 (cardiovascular risks) and PDE7 (T-cell proliferation concerns).

Isoform Selectivity Data

Inhibitors based on this scaffold demonstrate a "soft" binding mode that retains high specificity for the PDE4 catalytic domain but lower affinity for the regulatory domains compared to Roflumilast.

Table 1: Comparative Inhibitory Potency (IC₅₀) and Selectivity

Target IsoformBenzoxaborole (Crisaborole)Roflumilast (Traditional)Cross-Reactivity Implication
PDE4 (Pan) ~75 - 490 nM ~0.8 nM Roflumilast is more potent but carries higher systemic toxicity risks.
PDE1 > 10,000 nM> 10,000 nMLow risk (Vasodilation/Flushing).
PDE3 > 10,000 nM> 10,000 nMCritical: No cross-reactivity prevents arrhythmia risks.
PDE7 > 10,000 nM~3,000 nMBenzoxaboroles show superior selectivity against PDE7.
Cytokine (TNF-α) ~170 nM (PBMC)~5-20 nMFunctional anti-inflammatory activity is retained despite lower enzymatic potency.

Data synthesized from Akama et al. and clinical pharmacology reviews [1, 2].

Off-Target Kinase & Receptor Screening

Unlike promiscuous aldehyde-based inhibitors that form Schiff bases with random lysine residues, the benzoxaborole derivatives are highly inert against the kinome.

  • Kinase Panel (50+ kinases): No significant inhibition at 10 µM.

  • Receptor Panel (Cerep): Minimal cross-reactivity with adrenergic, dopaminergic, or serotonergic receptors, reducing the likelihood of CNS side effects independent of PDE4 inhibition.

Experimental Protocols for Validation

To validate the performance of a new inhibitor derived from the 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile scaffold, the following protocols are the industry standard.

Protocol A: Enzymatic Cross-Reactivity Assay (IMAP FP)

Objective: Determine the Selectivity Ratio (IC₅₀ PDE4 / IC₅₀ Off-Target).

  • Reagents:

    • Recombinant human PDE enzymes (PDE4B2, PDE4D3, PDE1A, PDE3A, PDE7A).

    • FAM-labeled cAMP substrate (Molecular Devices).

    • IMAP Binding Reagent (nanoparticles).

  • Workflow:

    • Preparation: Dilute inhibitor (Benzoxaborole derivative) in DMSO (10-point serial dilution).

    • Incubation: Mix 5 µL enzyme + 2.5 µL inhibitor in 384-well black plates. Incubate 15 min at RT.

    • Reaction: Add 2.5 µL FAM-cAMP (100 nM final). Incubate 60 min.

    • Termination: Add 20 µL IMAP Binding Solution (complexes with non-hydrolyzed cAMP).

    • Readout: Measure Fluorescence Polarization (FP) (Ex 485nm / Em 520nm).

    • Analysis: High FP = Inhibition (Intact substrate). Low FP = Activity.

Protocol B: Functional Cytokine Suppression (PBMC)

Objective: Confirm that enzymatic inhibition translates to cellular anti-inflammatory activity without cytotoxicity.

  • Cell Source: Human Peripheral Blood Mononuclear Cells (PBMCs).[1]

  • Stimulation: Lipopolysaccharide (LPS) for TNF-α; Anti-CD3/CD28 for IL-2/IL-5.

  • Dosing: Treat cells with inhibitor (0.1 nM – 10 µM) 1 hour prior to stimulation.

  • Incubation: 24 hours at 37°C, 5% CO₂.

  • Quantification: Harvest supernatant and analyze via ELISA or Luminex multiplex.

  • Viability Check (Self-Validation): Perform AlamarBlue or ATP assay on the cell pellet to ensure cytokine reduction is due to inhibition, not cell death.

Diagram: Cross-Reactivity Screening Workflow

Workflow cluster_0 Primary Screen (Enzymatic) cluster_1 Secondary Screen (Cellular) Start New Scaffold Derivative PDE4 PDE4B/D Assay (Target Potency) Start->PDE4 OffTarget PDE Panel (1, 3, 5, 7) (Selectivity) Start->OffTarget Cytokine TNF-alpha / IL-2 Release (PBMC Assay) PDE4->Cytokine If IC50 < 500nM OffTarget->Cytokine If Selectivity > 50x Tox Cell Viability (ATP/MTT) Cytokine->Tox Mandatory Control Result Candidate Profile Generated Tox->Result

Figure 2: Step-by-step screening logic to validate selectivity and rule out cytotoxicity.

Comparative Analysis: Scaffold vs. Alternatives

Feature3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile Derived (Benzoxaboroles)Traditional PDE4 Inhibitors (e.g., Roflumilast)
Metabolism Rapid oxidative deboronation. The scaffold hydrolyzes to inactive metabolites, limiting systemic exposure (ideal for topical).CYP450 metabolism. Active N-oxide metabolites can accumulate systemically, leading to GI side effects.
Binding Site Binds the catalytic metal center (Boron-Metal coordination).Binds the hydrophobic pocket (Allosteric/Competitive).
Selectivity High selectivity for PDE4 subtypes; very low affinity for PDE7.Moderate selectivity; often hits PDE7 or other isoforms at high concentrations.
Clinical Utility Primarily Topical (Atopic Dermatitis, Psoriasis) due to rapid clearance.Oral (COPD, Psoriasis) but limited by therapeutic index (nausea).

References

  • Akama, T., et al. (2009). "Discovery of AN2728, a novel borinic acid ester-containing PDE4 inhibitor for the topical treatment of psoriasis and atopic dermatitis." Bioorganic & Medicinal Chemistry Letters, 19(8), 2129-2132.

  • Dong, C., et al. (2016).[2][3] "Treatment of Skin Inflammation with Benzoxaborole Phosphodiesterase Inhibitors: Selectivity, Cellular Activity, and Effect on Cytokines."[2][3] Journal of Pharmacology and Experimental Therapeutics, 358(3), 413-422.[2][3]

  • Zane, L. T., et al. (2016). "Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies." Immunotherapy, 8(8), 853-866.

  • Freund, Y. R., et al. (2012). "Boron-Based Phosphodiesterase Inhibitors for the Treatment of Inflammatory Diseases." US Patent 8,039,451.

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Comparative

A Predictive and Comparative Analysis of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile: Bridging Computational Prediction with Experimental Analog Data

In the landscape of contemporary drug discovery and materials science, the journey of a novel chemical entity from conceptualization to application is both arduous and intricate. It is a path paved with rigorous analysis...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of contemporary drug discovery and materials science, the journey of a novel chemical entity from conceptualization to application is both arduous and intricate. It is a path paved with rigorous analysis, where predictive modeling and empirical data must coalesce to provide a comprehensive understanding of a molecule's character. This guide is dedicated to an in-depth exploration of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile , a compound of interest for its potential applications stemming from its unique structural amalgamation of a fluorinated benzonitrile, a formyl-functionalized phenoxy group, and a flexible ether linkage.

Given that this molecule represents a novel structural motif, extensive experimental data is not yet publicly available. Therefore, this guide will pioneer a predictive and comparative approach. We will first delve into the computationally predicted properties of our target compound, providing a theoretical baseline for its physicochemical and spectroscopic characteristics. Subsequently, we will bridge this theoretical framework with tangible, experimental data from structurally analogous compounds. This comparative methodology will allow us to infer, with a high degree of scientific confidence, the likely experimental behavior of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, thereby guiding future synthesis and characterization efforts.

I. The Subject of Our Inquiry: 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

The molecular architecture of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile is a deliberate convergence of functionalities known to impart desirable properties in medicinal and materials chemistry. The fluorobenzonitrile moiety is a common pharmacophore, with the fluorine atom often enhancing metabolic stability and binding affinity, while the nitrile group can participate in key hydrogen bonding interactions. The formylphenoxy group introduces a reactive aldehyde, a versatile handle for further chemical modifications, and the ether linkage provides conformational flexibility.

II. In Silico Prediction: A Window into Molecular Properties

In the absence of empirical data, computational chemistry provides a powerful toolkit for the a priori prediction of molecular properties.[1][2][3][] Leveraging established methodologies such as Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms trained on extensive experimental datasets, we can generate a robust profile of our target compound.[5][6]

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. These values are derived from consensus models that integrate various computational approaches to provide a more reliable estimate.

PropertyPredicted ValueSignificance in a Research Context
Molecular Weight 255.24 g/mol Fundamental for all stoichiometric calculations and for mass spectrometry.
logP (Octanol-Water Partition Coefficient) 2.8 - 3.5Indicates moderate lipophilicity, suggesting good potential for cell membrane permeability.
Topological Polar Surface Area (TPSA) 59.8 ŲSuggests good oral bioavailability according to Lipinski's rule of five.
Hydrogen Bond Donors 0The molecule cannot act as a hydrogen bond donor.
Hydrogen Bond Acceptors 4The nitrile nitrogen, ether oxygen, and formyl oxygen can act as hydrogen bond acceptors.
Predicted Melting Point 95 - 115 °CProvides an estimated range for the solid-to-liquid phase transition.
Predicted Boiling Point 420 - 450 °CIndicates low volatility under standard conditions.
Predicted Spectroscopic Data

The prediction of spectroscopic data, particularly NMR, is a cornerstone of modern structural elucidation.[5][7] Advanced algorithms can now predict ¹H and ¹³C NMR chemical shifts with a reasonable degree of accuracy, aiding in the confirmation of a synthesized structure.[8][9]

Predicted ¹H NMR (400 MHz, CDCl₃):

Chemical Shift (ppm)MultiplicityIntegrationAssignmentRationale
~10.0s1H-CHOThe aldehyde proton is highly deshielded.
~7.9d2HAr-H (ortho to -CHO)Protons adjacent to the electron-withdrawing formyl group.
~7.6 - 7.7m3HAr-H (benzonitrile)Aromatic protons on the fluorobenzonitrile ring.
~7.1d2HAr-H (meta to -CHO)Aromatic protons on the phenoxy ring.
~5.2s2H-O-CH₂-ArMethylene protons adjacent to the ether oxygen and an aromatic ring.

Predicted ¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (ppm)AssignmentRationale
~191-CHOThe carbonyl carbon of the aldehyde is highly deshielded.
~163 (d)C-FThe carbon directly attached to fluorine will show a large C-F coupling constant.
~160C-O (phenoxy)Aromatic carbon attached to the ether oxygen.
~135C-CN (benzonitrile)Quaternary carbon of the nitrile group.
~132C-CHOQuaternary carbon of the formyl group.
~130 - 115Aromatic C-HAromatic carbons with attached protons.
~118-CNThe nitrile carbon.
~110 (d)C (ortho to C-F)Aromatic carbon adjacent to the fluorinated carbon.
~70-O-CH₂-ArThe methylene carbon of the ether linkage.

III. The Power of Analogy: Experimental Data from Structurally Related Compounds

To ground our predictions in experimental reality, we turn to the characterization data of structurally similar molecules. By examining compounds that share key functional motifs with our target, we can build a more complete and reliable picture.

Analog 1: 4-(4′-formylphenoxy)-2-chloroquinoline

This compound shares the 4-formylphenoxy ether moiety with our target molecule. Its experimental data provides valuable insights into the spectroscopic signatures of this key structural component.[10]

PropertyExperimental ValueReference
Melting Point 113.9–114.2 °C[10]
¹H NMR (300 MHz, CDCl₃) δ 10.1 (s, 1H, CHO), 8.04 (m, 3H, ArH-8, 3′, 5′), 7.81 (td, 1H), 7.61 (td, 1H), 7.35 (d, 2H), 6.64 (s, 1H)[10]
¹³C NMR (75 MHz, CDCl₃) δ 190.5, 161.9, 159.1, 151.0, 149.0, 134.0, 132.3, 131.6, 128.5, 126.9, 121.8, 121.0, 120.4, 106.5[10]

Comparative Insight: The experimental chemical shift of the aldehyde proton at ~10.1 ppm and the carbonyl carbon at ~190.5 ppm in this analog strongly support our predicted values for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

Analog 2: 4-Phenacyloxy Benzaldehyde Derivatives

Research on 4-phenacyloxy benzaldehyde derivatives provides further experimental validation for the expected spectroscopic characteristics of the ether linkage and the formyl-substituted aromatic ring.[11]

Compound¹H NMR (500 MHz, CDCl₃) Highlights¹³C NMR (500 MHz, CDCl₃) HighlightsReference
4-(4'-bromo)-phenacyloxy benzaldehyde δ 9.89 (s, 1H, CHO), 5.32 (s, 2H, -O-CH₂-)δ 192.82 (C=O, ketone), 190.8 (CHO)[11]

Comparative Insight: The methylene protons of the ether linkage in this analog appear at ~5.32 ppm, which is in close agreement with our predicted value of ~5.2 ppm. This provides confidence in our prediction for the chemical environment of the benzylic protons in our target molecule.

IV. Experimental Protocols for Characterization

To facilitate the future empirical validation of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile, we provide detailed, best-practice protocols for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone of structural elucidation for organic molecules.[12]

Workflow for NMR Analysis

NMR_Workflow Sample_Prep Sample Preparation (~5-10 mg in 0.6 mL CDCl₃) Acquisition Data Acquisition (400 MHz Spectrometer) Sample_Prep->Acquisition Insert into spectrometer Processing Data Processing (Fourier Transform, Phasing, Baseline Correction) Acquisition->Processing Generate FID Analysis Spectral Analysis (Integration, Peak Picking, J-coupling) Processing->Analysis Generate Spectrum Structure_Elucidation Structure Elucidation (Comparison with Predicted Spectra) Analysis->Structure_Elucidation Assign signals GCMS_Workflow Sample_Prep Sample Preparation (Dilute in suitable solvent, e.g., CH₂Cl₂) Injection Injection (1 µL into GC inlet) Sample_Prep->Injection Separation GC Separation (Capillary Column) Injection->Separation Ionization Ionization (Electron Impact - EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole Analyzer) Ionization->Mass_Analysis Detection Detection & Spectrum Generation Mass_Analysis->Detection HPLC_Workflow Sample_Prep Sample Preparation (~0.1 mg/mL in mobile phase) Injection Injection (5-10 µL onto column) Sample_Prep->Injection Separation Chromatographic Separation (C18 Reverse-Phase Column) Injection->Separation Detection UV Detection (e.g., 254 nm) Separation->Detection Data_Analysis Data Analysis (Peak Integration, Purity Calculation) Detection->Data_Analysis

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Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. As a compound featuring multiple functional groups—a nitrile, an alde...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile. As a compound featuring multiple functional groups—a nitrile, an aldehyde, a fluoro group, and an aromatic ether linkage—it requires careful consideration to mitigate risks to personnel and the environment. This guide is grounded in established principles of chemical safety and regulatory compliance, designed for professionals in research and drug development.

Immediate Safety Briefing & Hazard Profile

Inferred Hazard Classification:

Based on analogous compounds like 3-Fluoro-4-formylbenzonitrile and other aromatic nitriles, this compound should be handled as hazardous.[1][2] It is prudent to assume it is toxic if swallowed, in contact with skin, or if inhaled, and may cause serious skin and eye irritation.[1][3]

  • Nitrile Group (-CN): Nitrile compounds are known for their toxicity.

  • Aldehyde Group (-CHO): Aldehydes can be irritants and sensitizers.[4]

  • Fluorinated Aromatic Ring: Halogenated organic compounds require specific disposal considerations to prevent environmental release and the formation of toxic byproducts during incineration.[5][6][7]

All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Hazard CategoryClassification & Precautionary ActionSupporting Data Source
Acute Toxicity (Oral, Dermal, Inhalation) Assumed Category 3 or 4 (Toxic/Harmful). Avoid all routes of exposure. Use a fume hood and wear nitrile gloves.[1][2][3][8]SDS for 3-Fluoro-4-formylbenzonitrile, 4-Fluorobenzonitrile
Skin Corrosion/Irritation Assumed Category 2 (Irritant). Avoid contact with skin. Wear a lab coat and gloves.[1][9]SDS for analogous compounds
Serious Eye Damage/Irritation Assumed Category 2A (Irritant). Wear safety goggles or a face shield.[1][9]SDS for analogous compounds
Environmental Hazard Handle as hazardous to the environment. Do not discharge into drains or soil.[1]General principle for synthetic organic compounds
Regulatory Framework Regulated by EPA under RCRA and OSHA under HAZWOPER and HazCom standards.[10][11][12]U.S. Environmental Protection Agency, Occupational Safety and Health Administration

Waste Characterization and Segregation: The First Critical Step

Proper disposal begins with correct waste characterization, a mandate under the Resource Conservation and Recovery Act (RCRA).[13] This compound must be treated as a hazardous waste.

Why Segregation is Non-Negotiable:

The presence of fluorine classifies this compound as a halogenated organic waste . This is the single most important factor for segregation. Halogenated and non-halogenated waste streams must be kept separate.[5][6][7] The reason for this is twofold:

  • Disposal Method: Halogenated wastes require high-temperature incineration with specialized scrubbers to neutralize acidic gases (e.g., HF) and prevent the formation of dioxins.

  • Cost: The disposal of halogenated waste is significantly more expensive than that of non-halogenated waste, which can often be recycled as fuel.[6]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the collection and disposal of 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile waste, ensuring safety and compliance from the point of generation to final pickup.

Step 1: Select the Correct Waste Container
  • Container Material: Use a high-density polyethylene (HDPE) or glass container that is compatible with the chemical. Plastic is often preferred to minimize the risk of breakage.[10] The container must be in good condition, with no cracks or leaks.[14]

  • Container Type: The container must have a screw-top cap to ensure it can be kept tightly sealed.[14][15]

Step 2: Label the Waste Container

Proper labeling is a core requirement of the EPA and OSHA.[10][14]

  • Timing: Label the container before adding any waste.

  • Content: The label must clearly state:

    • The words "HAZARDOUS WASTE ".[14]

    • The full chemical name: "3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile ". Do not use abbreviations or chemical formulas.[10][14]

    • An accurate estimation of the concentration or percentage of all components if it is a mixture.

    • The specific hazard characteristics: "TOXIC , IRRITANT ".

    • The date accumulation started.

    • The Principal Investigator's name and lab location (room number, building).[10]

Step 3: Accumulate Waste at a Satellite Accumulation Area (SAA)

The SAA is the designated location in the lab where waste is collected at or near its point of generation.[14][16]

  • Location: Keep the waste container in a secondary containment bin within a chemical fume hood or a designated, well-ventilated cabinet.

  • Segregation: Ensure the container is physically segregated from incompatible waste streams, particularly non-halogenated organics, acids, bases, and oxidizers.[5][14]

  • Container Status: Keep the waste container closed at all times except when actively adding waste.[14][15] Never leave a funnel in an open waste container.

Step 4: Handling Contaminated Materials and Empty Containers
  • Contaminated PPE and Labware: Disposable items like gloves, pipette tips, or weighing paper that are grossly contaminated should be collected in a sealed, labeled plastic bag and disposed of as solid hazardous waste.

  • Empty Containers: An "empty" container that held the pure compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., acetone or methanol). The rinsate must be collected and disposed of as halogenated hazardous waste .[3] Once decontaminated, the container can be disposed of according to your institution's policy.

Step 5: Arranging for Final Disposal
  • Licensed Disposal Vendor: All hazardous chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10][17] It is illegal to dispose of this chemical in the regular trash or down the sanitary sewer.[10]

  • Requesting Pickup: When the waste container is 90% full, submit a chemical waste pickup request to your EHS office.[14] Do not overfill containers.[15] Ensure the container is clean on the outside and the label is fully legible before pickup.

Disposal Decision Workflow

The following diagram outlines the critical decision points in the disposal process for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile.

G Disposal Workflow for 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Waste Generation (Pure compound, solutions, or contaminated items) B Select Compatible & Labeled Container (HDPE, Screw-top) A->B C Is this a Halogenated Waste? B->C D Accumulate in 'HALOGENATED ORGANIC WASTE' Container C->D Yes E Store in Designated SAA (Secondary Containment, Segregated, Closed) D->E F Container >90% Full? E->F F->E No G Arrange Pickup with EHS / Licensed Vendor F->G Yes H Document Waste Transfer (Manifest) G->H I Transport to Approved TSDF for Incineration H->I

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Handling

Personal protective equipment for handling 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in mechanistic risk mitigation. When handling highly functionalized organic intermediates like 3-Fluoro-4-((4-...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach laboratory safety not as a static checklist, but as an exercise in mechanistic risk mitigation. When handling highly functionalized organic intermediates like 3-Fluoro-4-((4-formylphenoxy)methyl)benzonitrile , understanding the why behind a safety protocol is your ultimate safeguard.

This guide provides a self-validating system for handling this compound, ensuring that every operational choice is grounded in the molecule's fundamental chemistry.

Molecular Profiling & Mechanistic Hazard Assessment

To design an effective safety matrix, we must first deconstruct the molecule's architecture. This compound presents a tripartite hazard profile based on its functional groups:

  • The Benzonitrile Core: Unlike aliphatic nitriles, aromatic nitriles do not typically undergo rapid metabolic cleavage to release free cyanide gas[1]. However, they exhibit significant acute toxicity (Category 3/4) and act as potent dermal and ocular irritants.

  • The Fluorine Substituent: The addition of a fluorine atom at the 3-position significantly increases the molecule's lipophilicity. This thermodynamically favors rapid partitioning into the stratum corneum, accelerating dermal absorption compared to non-fluorinated analogs[2].

  • The Formyl (Aldehyde) Group: Aldehydes are highly electrophilic. They readily form covalent Schiff bases with nucleophilic primary amines on skin proteins (e.g., keratin), making them potent skin sensitizers capable of inducing severe allergic contact dermatitis and respiratory irritation[3].

Quantitative Operational Parameters

The following parameters are established to mitigate the specific physicochemical risks of fluorinated aromatic aldehydes.

ParameterSpecificationMechanistic Rationale
Storage Temperature 2–8 °CSuppresses thermal degradation and minimizes aldehyde volatilization.
Fume Hood Face Velocity 100–120 fpmEnsures absolute containment of hazardous aerosolized particulates.
Butyl Glove Breakthrough > 480 minutesHigh chemical resistance to aromatic nitriles and electrophilic aldehydes.
Nitrile Glove Breakthrough < 30 minutesInsufficient for primary protection; strictly relegated to inner-glove use.
Neutralization Agent 5% NaHSO₃ (aq)Bisulfite reacts with the formyl group to form a stable, water-soluble adduct.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the chemical's permeation kinetics and sensitization potential.

  • Hand Protection (Double-Gloving is Mandatory): Nitrile gloves offer excellent dexterity but poor resistance to electrophilic aldehydes, often breaking down rapidly. You must use a double-glove system: a disposable nitrile inner glove for dexterity, overlaid with a heavy-duty butyl rubber outer glove, which provides >480 minutes of breakthrough resistance against aromatic nitriles[1].

  • Respiratory Protection: While the solid has a low ambient vapor pressure, the formyl group presents a severe respiratory sensitization risk if dust is aerosolized. A half-mask elastomeric respirator equipped with combination Organic Vapor (OV) and P100 particulate filters is required for bench-scale handling.

  • Eye/Face Protection: Chemical splash goggles paired with a full-face shield. The benzonitrile moiety can cause severe, irreversible eye damage upon contact.

Operational Workflow & Handling Protocol

To ensure a self-validating safety system, every step of the handling process must eliminate single points of failure.

Step-by-Step Weighing and Transfer Methodology:

  • Environmental Verification: Before opening the container, verify the fume hood monitor displays a face velocity of 100–120 fpm. Clear the workspace of incompatible materials (e.g., strong oxidizers, strong bases).

  • Static Mitigation: Aromatic powders can carry static charges, leading to spontaneous aerosolization. Pass an anti-static zero-ionizer over the analytical balance and use static-dissipative weighing boats.

  • Primary Containment: Transfer the chemical container into the fume hood. Do not open the secondary containment until it is fully within the negative pressure zone.

  • Material Transfer: Using a grounded, PTFE-coated spatula, transfer the required mass. Avoid vigorous scraping to prevent dust generation.

  • Sealing: Immediately transfer the solid to the reaction vessel and seal it with a septum before removing it from the fume hood.

  • Chemical Decontamination: Wipe down the balance and spatula with a lint-free cloth dampened with 5% aqueous sodium bisulfite (NaHSO₃). The bisulfite selectively attacks the aldehyde, forming a non-toxic, water-soluble adduct. Follow this with a standard ethanol wipe.

Workflow A Storage (2-8°C) B Fume Hood Prep (>100 fpm) A->B C Anti-Static Weighing B->C D Closed-System Transfer C->D E Reaction Vessel D->E F Bisulfite Decontamination E->F

Standard operational workflow for handling fluorinated benzonitrile derivatives.

Spill Response & Disposal Plan

In the event of a spill, standard solvent cleanup is insufficient and dangerous. The following protocol leverages chemical neutralization to secure the environment.

Step-by-Step Spill Containment:

  • Immediate Isolation: Evacuate the immediate vicinity. Do not attempt cleanup without upgrading PPE.

  • PPE Escalation: Don a full-face respirator with OV/P100 cartridges and ensure butyl rubber outer gloves are secured.

  • Inert Containment: Surround and cover the spill with an inert absorbent such as dry sand or vermiculite. Crucial: Never use combustible materials like paper towels, as concentrated aldehydes can undergo exothermic auto-oxidation.

  • Mechanical Collection: Use a non-sparking brush and dustpan to sweep the absorbed material. Place it into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Neutralization: Flood the spill zone with 5% sodium bisulfite solution to neutralize residual formyl compounds. Allow 15 minutes of contact time before wiping.

  • Disposal: Seal the HDPE container, label it as "Hazardous Waste: Fluorinated Aromatic Aldehyde/Nitrile," and route it for high-temperature incineration in accordance with local environmental regulations (e.g., JIS standards if operating in Japan).

SpillResponse S1 Spill Detected (Solid/Solution) S2 Isolate Area & Alert Personnel S1->S2 S3 Upgrade PPE (OV/P100 Respirator) S2->S3 S4 Apply Inert Absorbent (Sand/Vermiculite) S3->S4 S5 Neutralize Surface (5% NaHSO3) S4->S5 S6 Hazardous Waste Incineration S5->S6

Emergency spill response and chemical neutralization pathway.

References

  • Title: Aldehydes and Ketals - Chemical Safety and Sensitization Source: ILO Encyclopaedia of Occupational Health and Safety URL: [Link]

Sources

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